1-(3,5-Dichlorophenyl)propane-1,2-dione
Description
The exact mass of the compound 1-(3,5-Dichlorophenyl)propane-1,2-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3,5-Dichlorophenyl)propane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dichlorophenyl)propane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)propane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c1-5(12)9(13)6-2-7(10)4-8(11)3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMMJQWHEMLODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371106 | |
| Record name | 1-(3,5-dichlorophenyl)propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386715-49-7 | |
| Record name | 1-(3,5-Dichlorophenyl)-1,2-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=386715-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-dichlorophenyl)propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-dichlorophenyl)propane-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3,5-dichlorophenyl)propane-1,2-dione: Synthesis, Characterization, and Properties
This technical guide provides a comprehensive overview of the chemical compound 1-(3,5-dichlorophenyl)propane-1,2-dione, a dichlorinated aromatic α-diketone. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details a proposed synthetic route, in-depth characterization methodologies, and a summary of its physicochemical and safety properties based on available data and established chemical principles.
Introduction and Significance
1-(3,5-dichlorophenyl)propane-1,2-dione belongs to the class of α-diketones, which are characterized by two adjacent carbonyl groups. This functional group imparts unique reactivity, making α-diketones valuable intermediates in organic synthesis. They are precursors to a variety of heterocyclic compounds, such as quinoxalines and pyrazines, and can participate in various condensation and rearrangement reactions. The presence of the 3,5-dichlorophenyl moiety is expected to influence the compound's reactivity and physicochemical properties, potentially making it a useful building block in the synthesis of agrochemicals, pharmaceuticals, and materials.
This guide will provide a plausible and detailed pathway for the synthesis and characterization of this compound, offering insights into the experimental rationale and expected outcomes.
Proposed Synthesis of 1-(3,5-dichlorophenyl)propane-1,2-dione
A plausible two-step synthesis is outlined below, starting from the commercially available 3',5'-dichloropropiophenone. The first step involves α-bromination, followed by substitution and oxidation.
Synthetic Workflow
Sources
Unraveling the Enigmatic Mechanism of Action of 1-(3,5-dichlorophenyl)propane-1,2-dione: A Technical Guide for Drug Discovery Professionals
Abstract
1-(3,5-dichlorophenyl)propane-1,2-dione is a synthetic compound with a largely uncharacterized biological activity profile. This technical guide addresses the current informational gap by proposing a primary hypothesized mechanism of action centered on the antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key mediator of pain, inflammation, and respiratory ailments. Drawing upon structure-activity relationships of known TRPA1 modulators and the broader biological activities of structurally related dichlorophenyl and dione-containing molecules, this document provides a comprehensive framework for investigating its therapeutic potential. We present detailed, field-proven experimental protocols for in-vitro and in-vivo validation, alongside a discussion of potential secondary mechanisms. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to elucidate the pharmacological role of this and similar compounds.
Introduction: The Investigative Challenge of a Novel Chemical Entity
The compound 1-(3,5-dichlorophenyl)propane-1,2-dione presents a common challenge in drug discovery: a novel chemical structure with limited to no published biological data. Standard database searches yield minimal information regarding its mechanism of action, necessitating a hypothesis-driven approach to unlock its potential therapeutic value. The presence of a dichlorophenyl ring and a propane-1,2-dione moiety provides the basis for a rational investigation into its pharmacology. While direct evidence is scarce, the structural motifs are reminiscent of compounds known to interact with various biological targets. Notably, a significant body of literature points towards the modulation of ion channels, particularly the Transient Receptor Potential (TRP) family, by molecules bearing similar functional groups.
This guide will, therefore, focus on the most promising hypothetical target for 1-(3,5-dichlorophenyl)propane-1,2-dione: the TRPA1 ion channel.
Primary Hypothesized Mechanism of Action: TRPA1 Antagonism
We postulate that 1-(3,5-dichlorophenyl)propane-1,2-dione functions as an antagonist of the TRPA1 ion channel. TRPA1 is a non-selective cation channel predominantly expressed on the sensory neurons of the peripheral nervous system. It acts as a sentinel for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and oxidative stress byproducts. Activation of TRPA1 leads to an influx of Ca²⁺, triggering the sensation of pain and promoting neurogenic inflammation. Consequently, the development of TRPA1 antagonists is a highly sought-after strategy for the treatment of chronic pain, inflammation, and respiratory diseases like asthma and chronic cough.
Structural Rationale for TRPA1 Antagonism
The hypothesis of TRPA1 antagonism is predicated on established structure-activity relationships (SAR) for known TRPA1 antagonists. Many of these compounds are characterized by an aromatic or heteroaromatic core, often substituted with electron-withdrawing groups, and a flexible linker connected to another functional group. The 3,5-dichlorophenyl group of our target compound provides a rigid, hydrophobic, and electron-deficient aromatic system that could favorably interact with the antagonist binding pocket of the TRPA1 channel. This pocket is known to be formed by transmembrane helices S5 and S6 and the first pore helix. While the propane-1,2-dione moiety is less common in established TRPA1 antagonists, its electrophilic nature could potentially engage in specific interactions within the binding site.
Proposed Signaling Pathway of TRPA1 Antagonism
The proposed mechanism involves the binding of 1-(3,5-dichlorophenyl)propane-1,2-dione to the TRPA1 channel, thereby preventing its activation by endogenous or exogenous agonists. This would inhibit the influx of cations, primarily Ca²⁺, into the sensory neuron. The downstream consequences of this action would be the suppression of neuronal depolarization, a reduction in the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, and ultimately, the attenuation of pain signaling and neurogenic inflammation.
Experimental Validation of the TRPA1 Antagonist Hypothesis
A multi-tiered experimental approach is essential to rigorously test the hypothesis of TRPA1 antagonism. This should progress from high-throughput in-vitro screens to more complex cellular and in-vivo models.
In-Vitro Assays
This primary screen assesses the ability of the compound to inhibit agonist-induced calcium influx in cells expressing the TRPA1 channel.
-
Principle: TRPA1 activation leads to an increase in intracellular calcium ([Ca²⁺]i). This can be measured using calcium-sensitive fluorescent dyes. An antagonist will prevent or reduce this increase.
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human TRPA1 (hTRPA1).
-
Protocol:
-
Cell Plating: Seed hTRPA1-expressing cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C.
-
Compound Incubation: Wash away excess dye and add varying concentrations of 1-(3,5-dichlorophenyl)propane-1,2-dione. Incubate for 10-20 minutes.
-
Agonist Challenge: Measure baseline fluorescence using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope. Add a known TRPA1 agonist (e.g., allyl isothiocyanate (AITC) or cinnamaldehyde) and record the change in fluorescence over time.
-
Data Analysis: Calculate the percentage inhibition of the agonist response at each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
This gold-standard assay provides direct evidence of ion channel blockade and can elucidate the mechanism of inhibition (e.g., competitive vs. non-competitive, voltage-dependence).
-
Principle: Measures the ion current flowing through the TRPA1 channel in a single cell. An antagonist will reduce or eliminate this current.
-
Cell Line: HEK293 cells expressing hTRPA1.
-
Protocol:
-
Cell Preparation: Plate cells on glass coverslips for recording.
-
Patching: Form a high-resistance seal (>1 GΩ) between a glass micropipette and the cell membrane. Rupture the membrane to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply a voltage ramp or step protocol to elicit currents.
-
Agonist and Antagonist Application: Perfuse the cell with a TRPA1 agonist to induce a stable current. Once a stable current is achieved, co-apply the agonist with varying concentrations of 1-(3,5-dichlorophenyl)propane-1,2-dione.
-
Data Analysis: Measure the reduction in current amplitude in the presence of the antagonist. Calculate the IC₅₀ and investigate the reversibility of the block by washing out the compound.
-
In-Vivo Models
Successful in-vitro validation should be followed by efficacy testing in established animal models of TRPA1-mediated pathophysiology.
This model assesses the compound's ability to block pain behaviors induced by a specific TRPA1 agonist.
-
Principle: Intraplantar injection of a TRPA1 agonist like AITC or formalin induces nocifensive behaviors (e.g., flinching, licking) in rodents. A systemically or locally administered TRPA1 antagonist will reduce these behaviors.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Protocol:
-
Acclimation: Acclimate animals to the testing environment.
-
Compound Administration: Administer 1-(3,5-dichlorophenyl)propane-1,2-dione via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group.
-
Agonist Injection: After a predetermined pretreatment time, inject AITC (e.g., 1% in saline) into the plantar surface of the hind paw.
-
Behavioral Observation: Immediately place the animal in an observation chamber and record the number of flinches or the cumulative time spent licking the injected paw for a set period (e.g., 5-10 minutes).
-
Data Analysis: Compare the nocifensive behaviors between the compound-treated and vehicle-treated groups.
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This model evaluates the compound's efficacy in a more persistent pain state where TRPA1 is known to be sensitized.
-
Principle: Injection of Complete Freund's Adjuvant (CFA) into the paw induces a localized inflammation and sustained thermal and mechanical hyperalgesia. TRPA1 contributes to this hypersensitivity.
-
Animal Model: Male Sprague-Dawley rats.
-
Protocol:
-
Baseline Measurement: Measure baseline paw withdrawal thresholds to mechanical (von Frey filaments) and thermal (Hargreaves test) stimuli.
-
CFA Induction: Inject CFA into the plantar surface of one hind paw.
-
Hypersensitivity Development: Allow 24-48 hours for inflammation and hypersensitivity to develop.
-
Compound Administration: Administer 1-(3,5-dichlorophenyl)propane-1,2-dione or vehicle.
-
Post-treatment Measurement: At various time points after dosing, re-measure mechanical and thermal withdrawal thresholds.
-
Data Analysis: Determine the degree to which the compound reverses the CFA-induced reduction in withdrawal thresholds.
-
Potential Secondary and Alternative Mechanisms
While TRPA1 antagonism is the primary hypothesis, the structural features of 1-(3,5-dichlorophenyl)propane-1,2-dione suggest other potential biological activities that should be considered, particularly if the TRPA1 assays are negative or show low potency.
-
Antifungal Activity: Structurally related 1-(3,5-dichlorophenyl)-pyrrolidinediones and -oxazolidinediones have demonstrated antifungal activity, with hydrophobicity being a key determinant.
-
General Cytotoxicity: The related compound 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione has shown cytotoxicity in HepG2 cells, possibly through the formation of reactive metabolites. Standard cytotoxicity assays (e.g., MTT, LDH release) against a panel of cell lines should be conducted as part of the compound's general profiling.
-
Other Ion Channel Modulation: The dichlorophenyl moiety is present in modulators of other ion channels, including voltage-gated sodium channels. A broad ion channel screen could reveal off-target activities or an alternative primary mechanism.
Summary and Future Directions
This guide outlines a rational, hypothesis-driven approach to characterizing the mechanism of action of 1-(3,5-dichlorophenyl)propane-1,2-dione. The primary hypothesis of TRPA1 antagonism is supported by compelling, albeit indirect, evidence from the SAR of known modulators. The proposed experimental workflow provides a clear and robust path to validating or refuting this hypothesis.
Should 1-(3,5-dichlorophenyl)propane-1,2-dione prove to be a potent and selective TRPA1 antagonist, it would represent a promising lead compound for the development of novel analgesics and anti-inflammatory agents. Subsequent studies should focus on pharmacokinetic profiling, detailed safety pharmacology, and optimization of the scaffold to improve potency, selectivity, and drug-like properties.
References
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Voit, F., & Voets, T. (2019). TRPA1 antagonists for pain relief. MDPI. Retrieved from [Link]
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Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024). MDPI. Retrieved from [Link]
-
Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats. (2016). National Institutes of Health. Retrieved from [Link]
-
What TRPA1 inhibitors are in clinical trials currently? (2025). Patsnap Synapse. Retrieved from [Link]
-
Paulsen, C. E., Armache, J. P., Gao, Y., Cheng, Y., & Julius, D. (2015). Structure of the TRPA1 ion channel suggests regulatory mechanisms. PubMed Central. Retrieved from [Link]
-
Shang, S., Zhu, F., & Liu, B. (2016). Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons. The Rockefeller University Press. Retrieved from [Link]
-
Vriens, J., & Nilius, B. (2010). Electrophysiological Methods for the Study of TRP Channels. NCBI. Retrieved from [Link]
-
Borg, J., Edman, K., & Wellner, E. (2014). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. DovePress. Retrieved from [Link]
-
Calcium imaging of small-diameter control and Adv Cre Trpa1 fl/fl... (n.d.). ResearchGate. Retrieved from [Link]
-
Structural Modeling of TRPA1 Ion Channel—Determination of the Binding Site for Antagonists. (2022). MDPI. Retrieved from [Link]
-
Pharmacophore models built for 201 TRPV1 antagonists. Ten models built... (n.d.). ResearchGate. Retrieved from [Link]
-
Design of Novel TRPA1 Agonists Based on Structure of Natural Vasodilator Carvacrol—In Vitro and In Silico Studies. (2024). MDPI. Retrieved from [Link]
-
Yadav, R., & Goswami, C. (2018). Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition. The Rockefeller University Press. Retrieved from [Link]
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TRPA1 Channels Modify TRPV1-Mediated Current Responses in Dorsal Root Ganglion Neurons. (n.d.). Frontiers. Retrieved from [Link]
-
Lin, Y. T., & Gu, Q. (2015). Role of calcium ions in the positive interaction between TRPA1 and TRPV1 channels in bronchopulmonary sensory neurons. American Physiological Society Journal. Retrieved from [Link]
-
In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Springer. Retrieved from [Link]
-
Sanders, J. H., & Taiwo, K. M. (2024). Calmodulin binding is required for calcium mediated TRPA1 desensitization. bioRxiv. Retrieved from [Link]
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A Human TRPA1-Specific Pain Model. (2019). Journal of Neuroscience. Retrieved from [Link]
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Novel scaffolds for modulation of TRPV1 identified with pharmacophore modeling and virtual screening. (n.d.). PubMed Central. Retrieved from [Link]
-
Electrophysiological analyses of TRPA1 function. (A) Exemplar... (n.d.). ResearchGate. Retrieved from [Link]
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Irritant-evoked activation and calcium modulation of the TRPA1 receptor. (n.d.). PubMed Central. Retrieved from [Link]
-
Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. (n.d.). Sci-Hub. Retrieved from [Link]
spectroscopic analysis of 1-(3,5-dichlorophenyl)propane-1,2-dione
An In-depth Technical Guide to the Spectroscopic Analysis of 1-(3,5-Dichlorophenyl)propane-1,2-dione
Introduction
1-(3,5-Dichlorophenyl)propane-1,2-dione is an α-diketone functionalized with a dichlorinated aromatic ring. Compounds of this class are valuable intermediates in organic synthesis, serving as precursors for a variety of heterocyclic compounds, including quinoxalines and imidazoles, which are scaffolds of significant interest in medicinal chemistry and materials science. The precise structural confirmation of such molecules is paramount for ensuring the integrity of subsequent research and development.
This technical guide provides a comprehensive, multi-faceted approach to the spectroscopic characterization of 1-(3,5-dichlorophenyl)propane-1,2-dione. As a self-validating system, the convergence of data from Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the causal logic behind the interpretation of each spectroscopic technique.
Figure 1: Molecular Structure of 1-(3,5-dichlorophenyl)propane-1,2-dione.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of each signal are used to map the proton framework.
Predicted Spectrum and Interpretation
The structure of 1-(3,5-dichlorophenyl)propane-1,2-dione suggests two distinct regions in the ¹H NMR spectrum: the aromatic region and the aliphatic region.
-
Aromatic Protons (δ 7.5 - 8.5 ppm): The 3,5-dichlorophenyl ring contains two types of protons.
-
H-4: The single proton at the C4 position is situated between two chlorine atoms. It is expected to appear as a triplet due to coupling with the two equivalent H-2/H-6 protons (J ≈ 1.8-2.0 Hz). Its chemical shift will be downfield due to the deshielding effect of the adjacent carbonyl group.
-
H-2/H-6: These two protons are chemically equivalent. They will appear as a doublet, coupling with the H-4 proton (J ≈ 1.8-2.0 Hz).
-
-
Aliphatic Protons (δ 2.0 - 2.5 ppm):
-
-CH₃: The methyl group protons are adjacent to a carbonyl group, which deshields them. Since there are no protons on the adjacent carbon (the other carbonyl carbon), this signal will appear as a sharp singlet. The integration value will correspond to three protons.
-
Data Summary: ¹H NMR
| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 ppm | Doublet (d) | 2H | Ar-H (C2, C6) |
| ~7.7 - 7.9 ppm | Triplet (t) | 1H | Ar-H (C4) |
| ~2.4 ppm | Singlet (s) | 3H | -C(=O)-CH ₃ |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 1-(3,5-dichlorophenyl)propane-1,2-dione in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (D1): 2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, aliphatic).
Predicted Spectrum and Interpretation
The molecule has 9 carbon atoms, but due to symmetry in the aromatic ring, only 7 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
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Carbonyl Carbons (δ 190 - 205 ppm): The two adjacent carbonyl carbons (C=O) are in different environments. The benzoyl carbonyl carbon will be slightly more deshielded than the acetyl carbonyl carbon. These signals typically appear far downfield.
-
Aromatic Carbons (δ 125 - 140 ppm):
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C-1 (Quaternary): The carbon attached to the dione moiety will be a quaternary carbon with a chemical shift around 135-138 ppm.
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C-3/C-5 (Quaternary): The two equivalent carbons bearing the chlorine atoms will appear as a single signal, typically around 136 ppm.
-
C-2/C-6: These two equivalent methine carbons will produce a single signal.
-
C-4: The single methine carbon at the para position will have a distinct chemical shift.
-
-
Aliphatic Carbon (δ 25 - 35 ppm):
-
-CH₃: The methyl carbon adjacent to the carbonyl group is expected to appear in the upfield region of the spectrum.
-
Data Summary: ¹³C NMR
| Predicted Chemical Shift (δ) | Carbon Type | Assignment |
| ~198 ppm | Quaternary | Ar-C =O |
| ~195 ppm | Quaternary | H₃C-C =O |
| ~136 ppm | Quaternary | C -Cl (C3, C5) |
| ~135 ppm | Quaternary | C -1 |
| ~134 ppm | Methine | C -4 |
| ~129 ppm | Methine | C -2, C-6 |
| ~28 ppm | Methyl | -C H₃ |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the low natural abundance of ¹³C.
-
Instrumentation: A 400 MHz spectrometer (operating at 100 MHz for ¹³C).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 512-1024 scans are typically required.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
Processing: Apply Fourier transformation with appropriate line broadening, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification of functional groups. The absorption of infrared radiation corresponds to the vibrational transitions within a molecule.
Predicted Spectrum and Interpretation
The key diagnostic signals for 1-(3,5-dichlorophenyl)propane-1,2-dione are the carbonyl stretching vibrations.
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C=O Stretch (1680-1720 cm⁻¹): As an α-diketone, this compound will exhibit strong absorption in the carbonyl region. Conjugation of one carbonyl with the aromatic ring will lower its vibrational frequency. Therefore, two distinct C=O stretching bands may be observed, or they may merge into a single, broad, and intense band. Aromatic ketones typically show a C=O stretch around 1690 cm⁻¹, while aliphatic ketones absorb near 1715 cm⁻¹.[1][2] For α-diketones, a strong absorption around 1716 cm⁻¹ is characteristic.[3]
-
C=C Aromatic Stretch (1400-1600 cm⁻¹): Multiple sharp bands in this region will confirm the presence of the aromatic ring.
-
C-H Stretch (Aromatic & Aliphatic) (2900-3100 cm⁻¹): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. These are often of medium to weak intensity.
-
C-Cl Stretch (1000-1100 cm⁻¹): The stretching vibration for the aryl-chloride bond will appear in the fingerprint region.
Data Summary: IR Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~3000-2900 | Weak | C-H Stretch | Aliphatic C-H |
| ~1715 & ~1690 | Strong | C=O Stretch | Diketone (C=O) |
| ~1570, ~1475 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1080 | Strong | C-Cl Stretch | Aryl-Chloride |
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the spectrum.
-
Spectral Range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique that induces reproducible fragmentation patterns.
Predicted Spectrum and Interpretation
-
Molecular Ion (M⁺): The molecular weight of C₉H₆Cl₂O₂ is 219.99 g/mol . The key feature will be the isotopic pattern of the two chlorine atoms. Natural chlorine is a mixture of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion:
-
M⁺ (m/z 220): Containing two ³⁵Cl atoms.
-
[M+2]⁺ (m/z 222): Containing one ³⁵Cl and one ³⁷Cl.
-
[M+4]⁺ (m/z 224): Containing two ³⁷Cl atoms. The expected intensity ratio of these peaks is approximately 9:6:1.
-
-
Fragmentation Pathways: The primary fragmentation mechanism for α-diketones is α-cleavage, the breaking of the bond between the two carbonyl carbons. This is a highly favorable process.
-
α-Cleavage: This will generate two primary acylium ions:
-
[C₇H₃Cl₂O]⁺: The 3,5-dichlorobenzoyl cation (m/z 173/175/177). This is expected to be a very stable and abundant fragment.
-
[C₂H₃O]⁺: The acetyl cation (m/z 43). This is also a common and stable fragment.
-
-
Figure 2: Proposed primary fragmentation pathway for 1-(3,5-dichlorophenyl)propane-1,2-dione under EI-MS.
Data Summary: Mass Spectrometry (EI)
| Predicted m/z | Ion Formula | Identity |
| 220, 222, 224 | [C₉H₆Cl₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 173, 175, 177 | [C₇H₃Cl₂O]⁺ | 3,5-Dichlorobenzoyl cation |
| 43 | [C₂H₃O]⁺ | Acetyl cation |
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) inlet.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Acquisition Parameters:
-
Ionization Energy: 70 eV (standard).
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and major fragment ions. Compare the observed isotope patterns with theoretical predictions.
Conclusion
The structural elucidation of 1-(3,5-dichlorophenyl)propane-1,2-dione is robustly achieved through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework, including the substitution pattern of the aromatic ring and the nature of the dione moiety. IR spectroscopy confirms the presence of the critical α-diketone functional group through its characteristic strong C=O absorption. Finally, mass spectrometry provides the molecular weight and confirms the elemental composition (specifically the presence of two chlorine atoms) through the distinct isotopic cluster of the molecular ion, while the fragmentation pattern corroborates the proposed connectivity. The convergence of these independent spectroscopic data points provides a self-validating and unequivocal confirmation of the molecule's identity, a critical checkpoint for its use in further scientific endeavors.
References
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Povie, G., et al. (2015). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. ACS Publications - Organic Letters. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]
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MDPI. (2018). (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. [Link]
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Chemistry Steps. Ketone Infrared Spectra. [Link]
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RACO (Revistes Catalanes amb Accés Obert). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
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LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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PubMed. (1991). Characterization of the aqueous decomposition products of (+)1,2-bis(3,5-dioxopiperazinyl-1-yl)-propane (ICRF-187) by liquid chromatographic and mass spectral analysis. [Link]
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A Technical Guide to the Design, Synthesis, and Application of 1-(3,5-dichlorophenyl)propane-1,2-dione Structural Analogs
Foreword: The α-Ketoamide Scaffold in Modern Drug Discovery
Welcome to a detailed exploration of the structural analogs of 1-(3,5-dichlorophenyl)propane-1,2-dione. This guide is intended for researchers, medicinal chemists, and drug development professionals who are engaged in the design and synthesis of targeted therapeutic agents. The core of our discussion revolves around the α-ketoamide moiety, a privileged chemical entity that has garnered significant attention for its versatile reactivity and biological activity.[1][2] Unlike more reactive dicarbonyl compounds such as α-ketoacids, α-ketoamides exhibit improved membrane permeability and enhanced stability against plasma esterases, making them superior candidates for drug development.[3]
The 1-(3,5-dichlorophenyl)propane-1,2-dione structure serves as an exemplary starting point. The dichlorinated phenyl ring provides a well-defined hydrophobic region for interaction with biological targets, while the propane-1,2-dione functional group, an α-ketoamide precursor, offers a reactive handle for covalent or non-covalent binding. This document will deconstruct the core scaffold, elucidate synthetic strategies for its modification, analyze structure-activity relationships (SAR), and provide actionable experimental protocols to empower your research endeavors.
The α-Ketoamide Moiety: A Chemically Versatile Pharmacophore
The power of the α-ketoamide scaffold lies in its unique electronic properties. It features two electrophilic carbonyl carbons and two adjacent pronucleophilic sites, allowing for a wide range of chemical interactions.[1] In a biological context, the key feature is the ability of the ketone carbonyl to act as an electrophile, readily undergoing nucleophilic attack from amino acid residues like serine, cysteine, or threonine within an enzyme's active site.[4] This often results in the formation of a stable, reversible hemiacetal or hemiketal adduct, a mechanism central to the inhibitory action of many α-ketoamide-based drugs.[4][5]
One critical consideration during the design and synthesis of chiral α-ketoamides is their susceptibility to racemization at physiological pH, which can be a concern for derivatives that require a specific absolute configuration for their biological activity.[2]
Synthetic Strategies for α-Ketoamide Analogs
The generation of a diverse library of analogs is fundamental to any successful drug discovery campaign. The synthesis of α-ketoamides has evolved from classical methods to highly efficient modern catalytic protocols.
Foundational Synthetic Approaches
Historically, methods such as the oxidation of α-hydroxy amides or the hydrolysis of α-keto imidoyl chlorides were employed. While effective, these routes can lack efficiency or require harsh conditions.
Modern Catalytic Methodologies: Oxidative Amidation
In recent years, metal-catalyzed oxidative amidation has become a preferred strategy due to its high efficiency and use of readily available starting materials.[6] Copper- and palladium-based systems are the most extensively studied for these transformations.[6][7] A particularly robust approach involves the direct oxidative coupling of aryl methyl ketones with secondary amines.[7]
Causality in Method Selection: The choice of a copper-catalyzed system is often driven by its lower cost compared to palladium and its tolerance for a broad range of functional groups. The use of an oxidant like oxygen or a peroxide in conjunction with the catalyst allows for a direct and atom-economical conversion of a simple ketone into the desired α-ketoamide, bypassing multiple intermediate steps.[6][7]
Below is a generalized workflow for synthesizing analogs starting from a substituted acetophenone, such as 1-(3,5-dichlorophenyl)ethanone.
Caption: Generalized workflow for the synthesis of α-ketoamide analogs via copper-catalyzed oxidative amidation.
Structure-Activity Relationship (SAR) Exploration
Systematic modification of the parent scaffold is essential to optimize potency, selectivity, and pharmacokinetic properties. The 1-(3,5-dichlorophenyl)propane-1,2-dione framework can be divided into three primary regions for modification.
SAR Exploration Strategy
Caption: A logical framework for exploring the Structure-Activity Relationships (SAR) of the core scaffold.
Key SAR Insights from Analog Studies:
-
Dichlorophenyl Ring: The 3,5-dichloro substitution pattern is a common motif in bioactive compounds, often enhancing binding affinity through hydrophobic and halogen-bonding interactions.[8][9][10] Altering this pattern or replacing the ring with other systems like naphthyl or dichloropyridine can drastically affect target selectivity and potency.[4][9]
-
α-Ketoamide Moiety: The α-position of the ketone next to the amide has been shown to be essential for the activity of some inhibitors, with corresponding β-ketoamides or β-hydroxyamides being inactive.[11][12] This underscores the critical role of the precise arrangement of the dicarbonyl system for interaction with the target protein.
-
Amide Substituent (R-group): The group attached to the amide nitrogen is crucial for defining interactions in the solvent-exposed region of a binding pocket. For instance, in a series of phospholipase A inhibitors, a phenethylamine group was preferred over a benzylamine or ethylamine.[11]
Table 1: Representative Structural Modifications and Their Rationale
| Region of Modification | Example Modification | Rationale for Synthesis | Potential Impact on Activity |
| Phenyl Ring | Replace 3,5-dichlorophenyl with 1-naphthyl | Explore larger hydrophobic binding pockets and potential for π-stacking interactions. | Increased potency, altered selectivity (as seen in proteasome inhibitors).[4] |
| Phenyl Ring | Replace 3,5-dichlorophenyl with 3,5-dichloropyridine | Introduce a hydrogen bond acceptor (pyridine nitrogen) to probe for interactions with donor residues. | May improve potency and solubility; critical for P2X(7) antagonists.[9] |
| Dione Linker | Change from α-ketoamide to β-ketoamide | To confirm the necessity of the α-keto arrangement for the desired mechanism of action. | Likely loss of potency if mechanism involves attack at the α-keto position.[11] |
| Amide Group | Replace methyl with phenethyl | To access deeper hydrophobic pockets and increase van der Waals interactions. | Often enhances potency if a suitable hydrophobic pocket is present.[11] |
Biological Applications & Mechanism of Action
Analogs based on the α-ketoamide scaffold have demonstrated efficacy against a range of biological targets, primarily enzymes that utilize a nucleophilic catalytic residue.
-
Proteasome Inhibition: Peptide α-ketoamides are potent inhibitors of the proteasome, a key target in cancer therapy.[4][5][13] They act by forming a reversible hemiacetal adduct with the catalytic threonine residue in the proteasome's active sites (β1, β2, β5).[4][5] The selectivity and potency can be tuned by modifying the peptide sequence and the α-ketoamide warhead. For example, a 1-naphthyl derivative was identified as a potent and selective inhibitor of the β5 subunit of the 20S proteasome, with an IC50 value of 7 nM.[4]
-
Phospholipase A and Acyltransferase (PLAAT) Inhibition: Non-peptidic α-ketoamides have been identified as pan-active inhibitors of the PLAAT family, which are involved in the production of bioactive lipid precursors.[11]
General Mechanism of Covalent Reversible Inhibition
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An In-depth Technical Guide to the Synthesis and Derivatization of Dichlorophenyl Propanedione for Drug Discovery
Introduction: The Dichlorophenyl Propanedione Scaffold - A Versatile Core in Medicinal Chemistry
In the landscape of modern drug discovery, the identification of versatile chemical scaffolds that can be readily modified to interact with a multitude of biological targets is of paramount importance. The dichlorophenyl propanedione core, a specific type of β-diketone, represents one such privileged structure. The presence of the dichlorophenyl moiety offers a unique combination of lipophilicity and electronic properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The 1,3-dione functionality, with its inherent keto-enol tautomerism, provides a reactive handle for a wide array of chemical transformations, most notably for the synthesis of various heterocyclic systems.
This guide provides a comprehensive overview of the synthesis of the dichlorophenyl propanedione core and its subsequent derivatization into biologically active molecules. We will delve into the mechanistic underpinnings of the key chemical reactions, provide detailed experimental protocols, and explore the structure-activity relationships of the resulting derivatives, with a focus on their application in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable chemical scaffold in their research endeavors.
Part 1: Synthesis of the Dichlorophenyl Propanedione Core
The synthesis of 1,3-diaryl-1,3-propanediones, including dichlorophenyl derivatives, is most commonly achieved through the Claisen condensation reaction.[1][2] This reaction involves the base-catalyzed condensation of an ester with a ketone or another ester possessing an α-hydrogen.[1]
The Claisen Condensation: A Mechanistic Perspective
The Claisen condensation proceeds through a series of well-defined steps, the understanding of which is crucial for optimizing reaction conditions and maximizing yields.[2] The choice of a strong base is critical to abstract an α-hydrogen from the ketone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and expulsion of an alkoxide leaving group forms the β-diketone. A key consideration is the use of a stoichiometric amount of base, as the resulting β-diketone is acidic and will be deprotonated by the base, driving the reaction to completion.[2]
Diagram 1: Mechanism of the Claisen Condensation
A simplified representation of the Claisen condensation mechanism.
Experimental Protocol: Synthesis of 1,3-bis(4-chlorophenyl)propane-1,3-dione
This protocol is adapted from established procedures for the synthesis of 1,3-diaryl-1,3-propanediones.[3][4]
Materials:
-
4'-Chloroacetophenone
-
Ethyl 4-chlorobenzoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) carefully washed with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF to the flask to create a slurry.
-
Dissolve 4'-chloroacetophenone (1 equivalent) in anhydrous THF and add it dropwise to the NaH slurry at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Dissolve ethyl 4-chlorobenzoate (1.1 equivalents) in anhydrous THF and add it dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a 1 M HCl solution until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired 1,3-bis(4-chlorophenyl)propane-1,3-dione.
Part 2: Derivatization of the Dichlorophenyl Propanedione Core for Biological Applications
The true utility of the dichlorophenyl propanedione scaffold lies in its ability to serve as a precursor for a diverse range of heterocyclic compounds with significant biological activities. One of the most common and effective derivatizations is the synthesis of pyrazoles.
Synthesis of Dichlorophenyl-substituted Pyrazoles
The condensation of 1,3-diketones with hydrazine and its derivatives is a robust and widely used method for the synthesis of substituted pyrazoles.[5][6] This reaction, often referred to as the Knorr pyrazole synthesis, provides a straightforward route to a variety of pyrazole-containing compounds.[5]
Diagram 2: General Scheme for Pyrazole Synthesis from 1,3-Diketones
Condensation of a 1,3-diketone with hydrazine to yield a pyrazole.
Experimental Protocol: Synthesis of 3,5-bis(4-chlorophenyl)-1H-pyrazole
This protocol is a generalized procedure based on the reaction of 1,3-diaryl diketones with hydrazine.[6]
Materials:
-
1,3-bis(4-chlorophenyl)propane-1,3-dione
-
Hydrazine hydrate
-
Absolute ethanol
Procedure:
-
In a round-bottom flask, dissolve 1,3-bis(4-chlorophenyl)propane-1,3-dione (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-bis(4-chlorophenyl)-1H-pyrazole.
Part 3: Biological Significance of Dichlorophenyl-Containing Derivatives
The incorporation of a dichlorophenyl moiety into various molecular scaffolds has led to the discovery of potent and selective modulators of a range of biological targets. The following table summarizes some notable examples.
| Derivative Class | Biological Target | Therapeutic Potential | Reference |
| Pyrazole Derivatives | Cannabinoid Receptor 1 (CB1R) | Anti-obesity agents | [5] |
| Pyrano[2,3-b]pyridines | Cannabinoid Receptor 1 (CB1R) | Anti-obesity agents | [6] |
| Benzo[7]annulenes | Estrogen Receptor α (ERα) | Treatment of ER-positive breast cancer | [8] |
| Piperazines | Dopamine D3 Receptor | Modulators of psychomotor stimulant actions | [9] |
These examples underscore the importance of the dichlorophenyl group in fine-tuning the pharmacological properties of small molecules. The strategic placement of chlorine atoms on the phenyl ring can influence binding affinity, selectivity, and metabolic stability.
Conclusion
The dichlorophenyl propanedione scaffold is a valuable and versatile starting point for the synthesis of a wide array of biologically active compounds. The straightforward synthesis of the core structure via the Claisen condensation, coupled with its facile derivatization into heterocyclic systems such as pyrazoles, makes it an attractive platform for medicinal chemists. The insights provided in this guide, from mechanistic understanding to detailed experimental protocols, are intended to empower researchers to explore the full potential of this chemical scaffold in their drug discovery programs. The continued exploration of derivatives based on this core holds significant promise for the development of novel therapeutics targeting a range of diseases.
References
- Discovery of 1‐(2,4‐Dichlorophenyl)‐4‐ethyl‐5‐(5‐(2‐(4‐(trifluoromethyl)phenyl)ethynyl)thiophen‐2‐yl)‐N‐(piperidin‐1‐yl)‐1H‐pyrazole‐3‐carboxamide as a Potential Peripheral Cannabinoid. (URL not available)
-
Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. J Med Chem. 2010;53(10):4028-4037. [Link]
-
Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. J Med Chem. 2020;63(2):512-528. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2020;25(18):4225. [Link]
-
Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. J Med Chem. 2001;44(21):3467-3477. [Link]
- A MODIFIED CLAISEN- SCHMIDT PROTOCOL FOR SYNTHESIS OF 1,3-DIARYL-2- PROPEN-1-ONE (CHALCONE). Journal of Medical Pharmaceutical and Allied Sciences. 2016;5(10):225-232. (URL not available)
- 1,3-Bis(4-chlorophenyl)propane-1,3-dione | CAS No.18362-49-7 Synthetic Routes. (URL not available)
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. 2025;30(19):3841. [Link]
-
Claisen Condensation. PHARMD GURU. [Link]
- (4"-chlorophenyl) propane]- 1,3-diones. (URL not available)
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Org Biomol Chem. 2020;18(30):5844-5850. [Link]
-
An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses. [Link]
- Reactions of 1,3-Diaryl-2-chloropropane-1,3-diones with Nucleophiles− Cyanide-Induced Retro-Claisen−Claisen Condensation.
- Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Letters in Organic Chemistry. 2016;13(9):687-692. (URL not available)
-
4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
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-
Claisen Condensation. Organic Chemistry Portal. [Link]
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Synthesis of 1,3-diphenyl-1,3-propanedione. PrepChem.com. [Link]
- Preparation of dichlorophenylphosphine via Friedel?Crafts reaction in ionic liquids.
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CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([5][6][10]- triazole-1-methyl )-[5][8] dioxolane -4-Methyl methanesulfonate. Google Patents.
- (PDF) Sequential and regioselective Friedel–Crafts reactions of gem-dihalogenocyclopropanecarbonyl chlorides with benzenes for the synthesis of 4-aryl-1-naphthol derivatives.
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Methodological & Application
Application Notes and Protocols for 1-(3,5-Dichlorophenyl)propane-1,2-dione: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery
Introduction: Unlocking the Potential of a Dichlorinated Diketone
In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 1-(3,5-Dichlorophenyl)propane-1,2-dione is a reactive α-dicarbonyl compound poised for significant applications in the construction of diverse heterocyclic scaffolds. The presence of the dichlorophenyl moiety offers a unique electronic and steric profile, potentially imparting favorable pharmacokinetic and pharmacodynamic properties to the resulting molecules. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this versatile building block, with a focus on the synthesis of biologically relevant quinoxaline and pyrazole derivatives.
The core reactivity of 1-(3,5-dichlorophenyl)propane-1,2-dione lies in the adjacent carbonyl groups, which serve as electrophilic centers for condensation reactions with binucleophilic reagents. This reactivity allows for the efficient construction of five- and six-membered heterocyclic rings, which are privileged structures in a multitude of approved drugs.
Physicochemical Properties and Handling
A comprehensive understanding of the physical and chemical properties of a building block is crucial for its effective and safe utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 386715-49-7 | [1] |
| Molecular Formula | C₉H₆Cl₂O₂ | [1] |
| Molecular Weight | 217.05 g/mol | [1] |
| Appearance | Light yellow to green-yellow solid | [2] |
| Melting Point | 45-46 °C | [2] |
| Boiling Point | 324.5 ± 32.0 °C (Predicted) | [2] |
| Density | 1.369 ± 0.06 g/cm³ (Predicted) | [2] |
Storage and Handling: 1-(3,5-Dichlorophenyl)propane-1,2-dione should be stored at room temperature in a well-sealed container, protected from moisture and light.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Application I: Synthesis of Quinoxaline Derivatives with Potential Anticonvulsant Activity
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[3][4] The synthesis of quinoxalines is most commonly achieved through the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[5][6] 1-(3,5-Dichlorophenyl)propane-1,2-dione serves as an excellent precursor for the synthesis of novel quinoxaline derivatives.
Reaction Workflow: Quinoxaline Synthesis
Caption: Workflow for the synthesis of a quinoxaline derivative.
Detailed Protocol: Synthesis of 2-Methyl-3-(3,5-dichlorophenyl)quinoxaline
This protocol is adapted from general procedures for quinoxaline synthesis.[7][8]
Materials:
-
1-(3,5-Dichlorophenyl)propane-1,2-dione (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol (or Acetic Acid)
-
Glacial Acetic Acid (catalytic amount, if using ethanol as solvent)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Thin Layer Chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, appropriate eluents)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(3,5-dichlorophenyl)propane-1,2-dione (1.0 eq) in ethanol. To this solution, add o-phenylenediamine (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture. The acid protonates one of the carbonyl groups, increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux). Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-methyl-3-(3,5-dichlorophenyl)quinoxaline.
Self-Validation and Causality:
-
Stoichiometry: An equimolar ratio of the diketone and diamine is used to ensure complete consumption of both reactants and maximize the yield of the desired quinoxaline.
-
Catalyst Choice: The use of a catalytic amount of acid is crucial. While the reaction can proceed without a catalyst, the acid accelerates the condensation by activating the carbonyl group.[8] Using a strong acid or high concentrations can lead to unwanted side reactions.
-
Solvent Selection: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and is relatively inert. Acetic acid can also be used as both a solvent and a catalyst.[9]
-
Purification: The choice of purification method depends on the purity of the crude product. Recrystallization is often sufficient if the product is a solid and the impurities have different solubilities. Column chromatography provides a more rigorous purification for complex mixtures.
Application II: Synthesis of Pyrazole Derivatives with Potential Antimicrobial Activity
Pyrazoles are another important class of five-membered nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11][12] The Knorr pyrazole synthesis and related methods, which involve the condensation of a β-dicarbonyl compound with a hydrazine derivative, are the most common routes to this scaffold.[11][13] 1-(3,5-Dichlorophenyl)propane-1,2-dione, being a 1,2-dicarbonyl compound, can readily react with hydrazines to yield highly substituted pyrazoles.
Reaction Pathway: Pyrazole Synthesis
Caption: General pathway for the synthesis of a pyrazole derivative.
Detailed Protocol: Synthesis of 4-Methyl-3-(3,5-dichlorophenyl)-1H-pyrazole
This protocol is based on established methods for pyrazole synthesis from 1,2-dicarbonyl compounds.[11][14]
Materials:
-
1-(3,5-Dichlorophenyl)propane-1,2-dione (1.0 eq)
-
Hydrazine hydrate (or a substituted hydrazine like phenylhydrazine) (1.0-1.2 eq)
-
Ethanol
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
TLC supplies
-
Column chromatography supplies
Procedure:
-
Reaction Setup: Dissolve 1-(3,5-dichlorophenyl)propane-1,2-dione (1.0 eq) in ethanol in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (1.0-1.2 eq) dropwise to the stirred solution. The reaction is often exothermic, so controlled addition may be necessary. The use of a slight excess of hydrazine can help drive the reaction to completion.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting diketone is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture using a rotary evaporator to remove the ethanol. The crude product may precipitate upon cooling or concentration.
-
Purification: The crude pyrazole can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Expertise-Driven Insights and Trustworthiness:
-
Regioselectivity: When using a substituted hydrazine (e.g., phenylhydrazine), the reaction can potentially yield two regioisomers. The regiochemical outcome is influenced by the electronic and steric nature of the substituents on both the diketone and the hydrazine, as well as the reaction conditions. Careful characterization of the final product (e.g., by NMR spectroscopy) is essential to determine the exact isomer formed.
-
Catalyst: While many pyrazole syntheses proceed without a catalyst, the addition of a catalytic amount of acid or base can sometimes improve the reaction rate and yield, depending on the specific substrates.
-
Substituted Hydrazines: The use of different substituted hydrazines allows for the introduction of various functional groups at the N1 position of the pyrazole ring, providing a facile route to a library of diverse compounds for structure-activity relationship (SAR) studies in drug discovery.[15]
Conclusion: A Gateway to Novel Chemical Entities
1-(3,5-Dichlorophenyl)propane-1,2-dione is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its straightforward reactivity with binucleophiles provides an efficient entry point to quinoxaline and pyrazole scaffolds, which are of significant interest in the development of new therapeutic agents. The protocols and insights provided in this document are intended to empower researchers to explore the full potential of this dichlorinated diketone in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and drug discovery. The presence of the 3,5-dichlorophenyl moiety offers a handle for further functionalization and can significantly influence the biological activity of the resulting heterocyclic derivatives.
References
- Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry.
- General procedure for the synthesis of quinoxalines: A mixture of aryl 1,2-diamine (1 mmol), 1,2-diketone (1 mmol) and silica. The Royal Society of Chemistry.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
- Potential activities of quinoxaline derivatives. World Journal of Pharmaceutical Research.
- In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors. Archiv der Pharmazie.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules.
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Infectious Disorders - Drug Targets.
- Synthesis of N-Heterocycles. Organic Chemistry Portal.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Deriv
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Deriv
- Paal–Knorr synthesis. Wikipedia.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- Azides in the Synthesis of Various Heterocycles. Molecules.
- Pyrazole synthesis. Organic Chemistry Portal.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- Paal-Knorr Synthesis. Alfa Chemistry.
- Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. YouTube.
- Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances.
- Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. BenchChem.
- Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing.
- 15 - Heterocycle Synthesis by 1,3-Dipolar Cycloaddition. YouTube.
- Synthesis of 1,2-Diarylpropane-1,3-Diols and Determination of their Configur
- Study on synthesis of 1-Aryl-2-propanones.
- Advances in Synthesis and Medicinal Applications of Compounds Derived
- Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry.
- Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. RSC Advances.
- Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. RSC Advances.
Sources
- 1. Synthesis and biological evaluation of some novel quinoxaline derivatives as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
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- 10. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
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- 12. eurekaselect.com [eurekaselect.com]
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- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(3,5-dichlorophenyl)propane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
Forward
The landscape of chemical biology and drug discovery is in constant pursuit of novel molecular entities that can serve as tools for research or as precursors to therapeutic agents. Within this context, dicarbonyl compounds, particularly α-diketones, represent a versatile class of molecules owing to their inherent reactivity and synthetic potential. This document provides detailed application notes and experimental protocols for the use of 1-(3,5-dichlorophenyl)propane-1,2-dione , a compound whose specific applications are not yet extensively documented in the scientific literature.
The protocols outlined herein are constructed based on established chemical principles of α-diketone reactivity and the known biological activities of dichlorophenyl-containing compounds. While these protocols are presented as robust starting points for investigation, it is incumbent upon the researcher to optimize and validate these methods for their specific experimental context.
Compound Profile: 1-(3,5-dichlorophenyl)propane-1,2-dione
Structure:
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 386715-49-7 | [1] |
| Molecular Formula | C₉H₆Cl₂O₂ | [1] |
| Molecular Weight | 217.05 g/mol | [1] |
| Appearance | Light yellow to green-yellow solid | ChemicalBook |
| Melting Point | 45-46 °C | ChemicalBook |
| Boiling Point | 324.5 ± 32.0 °C (Predicted) | ChemicalBook |
| Density | 1.369 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| SMILES | CC(=O)C(=O)C1=CC(=CC(=C1)Cl)Cl | [1] |
| InChI | InChI=1S/C9H6Cl2O2/c1-5(12)9(13)6-2-7(10)4-8(11)3-6/h2-4H,1H3 | [1] |
Safety Information:
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.
Application I: Synthesis of Novel Quinoxaline Derivatives
The α-dicarbonyl moiety of 1-(3,5-dichlorophenyl)propane-1,2-dione is a prime electrophilic site for condensation reactions. A classical and highly efficient application of α-diketones is the synthesis of quinoxalines through reaction with o-phenylenediamines. Quinoxaline scaffolds are present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[2] The following protocol details a proposed method for the synthesis of a novel quinoxaline derivative incorporating the 3,5-dichlorophenyl moiety.
Experimental Workflow for Quinoxaline Synthesis
Caption: Workflow for the synthesis of quinoxaline derivatives.
Detailed Protocol for Quinoxaline Synthesis
Materials:
-
1-(3,5-dichlorophenyl)propane-1,2-dione
-
o-Phenylenediamine
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Deionized Water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate TLC eluent (e.g., 3:1 Hexane:Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, Mass spectrometer
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1-(3,5-dichlorophenyl)propane-1,2-dione (1.0 mmol) in absolute ethanol (20 mL).
-
Add o-phenylenediamine (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.
-
Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (100 mL) to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified product under vacuum.
-
Characterize the final product by determining its melting point and analyzing its structure using NMR, IR, and mass spectrometry.
Self-Validation and Controls:
-
Control Reaction: Run a parallel reaction without the addition of o-phenylenediamine to ensure that the starting material is stable under the reaction conditions.
-
TLC Analysis: Co-spot the starting materials and the reaction mixture on a TLC plate to clearly visualize the formation of the product and the disappearance of the reactants.
-
Spectroscopic Analysis: The expected product should show characteristic signals in NMR corresponding to the quinoxaline core and the 3,5-dichlorophenyl and methyl groups. Mass spectrometry should confirm the expected molecular weight of the synthesized quinoxaline.
Application II: Investigation of Potential Antifungal Activity
Compounds containing a dichlorophenyl moiety have been reported to possess antifungal properties.[3][4] Given the presence of the 3,5-dichlorophenyl group in the target molecule, it is plausible that 1-(3,5-dichlorophenyl)propane-1,2-dione may exhibit antifungal activity. The following protocol outlines a standard method for screening the antifungal activity of this compound against a common plant pathogenic fungus, Botrytis cinerea.
Experimental Workflow for Antifungal Screening
Caption: Workflow for antifungal activity screening.
Detailed Protocol for Antifungal Screening
Materials:
-
1-(3,5-dichlorophenyl)propane-1,2-dione
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Actively growing culture of Botrytis cinerea
-
Sterile Petri dishes
-
Sterile cork borer (5 mm diameter)
-
Commercial fungicide (e.g., boscalid) as a positive control
Equipment:
-
Autoclave
-
Laminar flow hood
-
Incubator (25°C)
-
Micropipettes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Dissolve 1-(3,5-dichlorophenyl)propane-1,2-dione in DMSO to prepare a stock solution of 10 mg/mL.
-
Prepare Media: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50°C in a water bath.
-
Prepare Test Plates: In a laminar flow hood, add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL. Ensure the final concentration of DMSO does not exceed 1% (v/v) in the media. Pour the amended PDA into sterile Petri dishes.
-
Prepare Control Plates:
-
Negative Control: Prepare PDA plates containing 1% DMSO without the test compound.
-
Positive Control: Prepare PDA plates with a known effective concentration of a commercial fungicide (e.g., boscalid).
-
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing Botrytis cinerea culture and place it, mycelium-side down, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark for 3-5 days, or until the fungal growth in the negative control plates has reached the edge of the plate.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
Data Analysis:
-
Calculate the average diameter of the fungal growth for each concentration.
-
Calculate the percentage of growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average diameter of the fungal colony in the negative control, and T is the average diameter of the fungal colony in the treatment plate.
-
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC₅₀ value (the concentration that causes 50% inhibition of fungal growth).
Self-Validation and Controls:
-
Negative Control (DMSO): This control is crucial to ensure that the solvent used to dissolve the compound does not have any intrinsic antifungal activity.
-
Positive Control (Commercial Fungicide): This control validates the experimental setup and confirms that the fungal strain is susceptible to known antifungal agents.
-
Replicates: Each concentration and control should be tested in triplicate to ensure the reproducibility of the results.
Conclusion
While specific experimental data for 1-(3,5-dichlorophenyl)propane-1,2-dione is not widely available, its chemical structure suggests significant potential for applications in both synthetic and medicinal chemistry. The protocols provided in this document offer a scientifically grounded framework for initiating investigations into its utility as a synthetic precursor for heterocyclic compounds and as a potential antifungal agent. Researchers are encouraged to adapt and optimize these methods to explore the full potential of this intriguing molecule.
References
- Quantitative Structure-activity Relationships of Antifungal 1-(3,5-Dichlorophenyl)-2,5-pyrrolidinediones and 3-(3,5-Dichlorophenyl)-2,4-oxazolidinediones.Bioscience, Biotechnology, and Biochemistry. [URL: https://academic.oup.com/bbb/article-abstract/52/6/1577/5941916]
- Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives.Journal of Agricultural and Food Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/34928597/]
- 1-(3,5-dichlorophenyl)propane-1,2-dione.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-(3_5-dichlorophenyl)propane-1_2-dione]
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7401037/]
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.Current Organic Chemistry. [URL: https://www.ingentaconnect.com/content/ben/coc/2015/00000019/00000015/art00002]
- ChemicalBook: 1-(3,5-DICHLOROPHENYL)PROPANE-1,2-DIONE. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB31096373_EN.htm]
Sources
- 1. PubChemLite - 1-(3,5-dichlorophenyl)propane-1,2-dione (C9H6Cl2O2) [pubchemlite.lcsb.uni.lu]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of 1-(3,5-dichlorophenyl)propane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
1-(3,5-dichlorophenyl)propane-1,2-dione is an aromatic dione compound that may be of interest as an intermediate in pharmaceutical and agrochemical synthesis. The precise and reliable quantification of this compound is critical for process monitoring, quality control of final products, and stability studies. This document provides detailed application notes and protocols for the analytical determination of 1-(3,5-dichlorophenyl)propane-1,2-dione using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, principles of UV-Vis spectrophotometry for its quantification are discussed. The methodologies presented herein are founded on established analytical principles for structurally related compounds and serve as a robust starting point for method development and validation in a research or quality control setting.
Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂O₂ | |
| Molecular Weight | 217.05 g/mol | |
| Appearance | Light yellow to green-yellow solid | [1] |
| Melting Point | 45-46°C | [1] |
| Boiling Point | 324.5 ± 32.0 °C (Predicted) | [1] |
| Storage | Store at room temperature | [1] |
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
Principle: Reverse-phase HPLC is a powerful technique for the separation and quantification of moderately polar compounds like 1-(3,5-dichlorophenyl)propane-1,2-dione. The separation is based on the compound's partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The dichlorophenyl and dione moieties provide strong chromophores, making UV-Vis detection a sensitive and reliable method for quantification.[2]
Experimental Protocol: HPLC-UV
This protocol is adapted from established methods for similar chlorinated aromatic ketones.[2]
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Provides reliable and reproducible performance. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A standard choice for reverse-phase chromatography, offering good resolution and efficiency for aromatic ketones. |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | This ratio provides a good starting point for achieving adequate retention and peak shape. The proportion of acetonitrile can be adjusted to optimize retention time. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and instrument sensitivity. |
| Detection Wavelength | 248 nm (Estimated) | Based on the UV absorbance of similar aromatic ketones.[2] An initial wavelength scan (200-400 nm) is recommended to determine the optimal absorption maximum (λmax) for 1-(3,5-dichlorophenyl)propane-1,2-dione. |
| Run Time | 10 minutes | Should be sufficient to elute the analyte and any early-eluting impurities. |
2. Reagent and Standard Preparation:
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
1-(3,5-dichlorophenyl)propane-1,2-dione Reference Standard: Purity >98%
-
Diluent: Acetonitrile:Water (70:30, v/v)
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the 1-(3,5-dichlorophenyl)propane-1,2-dione reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Preparation of Calibration Standards:
Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial before analysis.
4. Data Analysis:
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of 1-(3,5-dichlorophenyl)propane-1,2-dione against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Expected Performance (Illustrative)
The following table summarizes the expected quantitative data for the HPLC analysis. These values are illustrative and must be confirmed during method validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2% |
Workflow Diagram: HPLC Analysis
Caption: Workflow for the HPLC analysis of 1-(3,5-dichlorophenyl)propane-1,2-dione.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds.[3] Given the predicted boiling point of 1-(3,5-dichlorophenyl)propane-1,2-dione, it is amenable to GC analysis. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern, and allows for sensitive quantification.[4]
Experimental Protocol: GC-MS
This protocol is based on general methods for the analysis of chlorinated organic compounds and pesticides.[4][5]
1. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent | A robust and sensitive system for routine analysis. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column providing good separation for a wide range of compounds, including chlorinated aromatics. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | An inert carrier gas compatible with mass spectrometry. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection) | Maximizes sensitivity for trace analysis. |
| Oven Temperature Program | Initial: 100 °C, hold 1 min; Ramp: 20 °C/min to 300 °C, hold 5 min | A starting point to ensure good separation from solvent and potential impurities. This program should be optimized based on initial experimental results. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and identification. |
| Acquisition Mode | Full Scan (m/z 50-400) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. | Full scan allows for the identification of the analyte and potential impurities. SIM mode significantly enhances sensitivity and selectivity for quantification. |
| SIM Ions | To be determined from the full scan mass spectrum of the reference standard. Likely ions would include the molecular ion (m/z 216, 218, 220) and characteristic fragment ions. |
2. Reagent and Standard Preparation:
-
Solvent: Ethyl acetate or Dichloromethane (GC grade)
-
1-(3,5-dichlorophenyl)propane-1,2-dione Reference Standard: Purity >98%
Preparation of Standard Stock Solution (1000 µg/mL):
Prepare as described in the HPLC section, using the appropriate GC-grade solvent.
Preparation of Calibration Standards:
Prepare a series of calibration standards by serial dilution of the stock solution with the solvent to cover the desired concentration range (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5 µg/mL).
3. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volume of solvent to obtain a theoretical concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
If necessary, filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.
4. Data Analysis:
-
Inject the reference standard in full scan mode to determine the retention time and mass spectrum, and to select appropriate ions for SIM mode.
-
Inject the calibration standards and samples in SIM mode.
-
Construct a calibration curve by plotting the peak area of the primary quantification ion against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of 1-(3,5-dichlorophenyl)propane-1,2-dione.
UV-Visible Spectrophotometry
Principle: Direct UV-Vis spectrophotometry can be a rapid and simple method for the quantification of 1-(3,5-dichlorophenyl)propane-1,2-dione in pure solutions or simple mixtures where interfering substances are absent. The absorbance of the solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law. The conjugated system of the aromatic ring and the dione functional group is expected to result in significant UV absorbance.[6]
Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
2. Method Development:
-
Prepare a solution of 1-(3,5-dichlorophenyl)propane-1,2-dione in a suitable UV-transparent solvent (e.g., acetonitrile or methanol).
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
The λmax for similar aromatic ketones is often in the range of 240-280 nm.[2]
3. Quantification:
-
Prepare a series of calibration standards of known concentrations.
-
Measure the absorbance of a blank (solvent) and the calibration standards at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample (diluted to be within the calibration range) and determine its concentration from the calibration curve.
Causality and Limitations: This method is straightforward and cost-effective but lacks the selectivity of chromatographic methods. It is best suited for the analysis of bulk material or in-process samples where the matrix is well-defined and free of other UV-absorbing components.
Method Validation and Trustworthiness
For all the protocols described, it is imperative to perform a thorough method validation in accordance with ICH guidelines to ensure trustworthiness and scientific integrity. Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
-
A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. (2017). Environmental Science and Pollution Research. [Link]
-
Standard Chromatogram of 1-(3-Chlorophenyl)-1,2-propanedione. (2016). ResearchGate. [Link]
-
GC/MS-LC/MS multi-residue method. (2019). Animal Health Laboratory, University of Guelph. [Link]
-
GC/MS-LC/MS multi-residue method. (2019). Animal Health Laboratory, University of Guelph. [Link]
-
A Validation Study of the 1,2-Indandione Reagent for Operational Use in the UK: Part 2–Optimization of Processing Conditions. (2014). ResearchGate. [Link]
-
1-(3-Chlorophenyl)propane-1,2-dione. (n.d.). PubChem. [Link]
-
Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. (n.d.). Agilent. [Link]
-
Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples. (n.d.). NCBI Bookshelf. [Link]
-
Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. (2004). Czech Journal of Food Sciences. [Link]
-
Optimisation and evaluation of 1,2-indanedione for use as a fingermark reagent and its application to real samples. (2007). Forensic Science International. [Link]
-
Synthesis of 1,2-Di(phenyl)ethan-1,2-dione through Oxidation of 2-Hydroxy-1,2-Dipheniletanone by using Copper(II) Citrate. (2018). Chimica et Natura Acta. [Link]
-
Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. (2017). Food Chemistry. [Link]
-
Optimisation and evaluation of 1,2-indanedione for use as a fingermark reagent and its application to real samples. (2007). ResearchGate. [Link]
-
Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. (n.d.). Agilent. [Link]
-
Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (2015). EPA. [Link]
-
The UV-vis spectra of 1-3 and DPPM. (n.d.). ResearchGate. [Link]
-
UV–Vis absorption spectra of dye 1 at different pH values starting from... (2017). ResearchGate. [Link]
-
17.5: Electronic Spectra- Ultraviolet and Visible Spectroscopy. (2019). Chemistry LibreTexts. [Link]
Sources
Introduction: The Critical Role of Purity for a Key Synthetic Intermediate
An In-Depth Guide to the Purification of 1-(3,5-dichlorophenyl)propane-1,2-dione for Research and Development
1-(3,5-dichlorophenyl)propane-1,2-dione is an α-dicarbonyl compound whose structural motif is of significant interest in medicinal chemistry and organic synthesis. As with any active pharmaceutical ingredient (API) precursor or research chemical, achieving a high degree of purity is not merely a procedural step but a fundamental requirement for reliable, reproducible downstream applications. Impurities can lead to ambiguous biological data, side reactions in complex syntheses, and challenges in structural elucidation.
This guide provides a senior application scientist's perspective on robust, validated methods for purifying 1-(3,5-dichlorophenyl)propane-1,2-dione. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these protocols effectively. The methods discussed range from classical recrystallization to more advanced chemoselective extraction and high-resolution chromatography.
Section 1: Compound Profile & Physicochemical Properties
A thorough understanding of the target molecule's physical properties is the cornerstone of designing an effective purification strategy. These properties dictate the choice of solvents, thermal conditions, and the most suitable separation techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂O₂ | [1] |
| Molecular Weight | 217.05 g/mol | [2] |
| Appearance | Light yellow to green-yellow solid | [3] |
| Melting Point | 45-46°C | [3] |
| Predicted Boiling Point | 324.5 ± 32.0 °C (at 760 mmHg) | [3] |
| Monoisotopic Mass | 215.97449 Da | [1] |
The compound is a solid at room temperature, making recrystallization a highly viable primary purification method.[3] Its high boiling point indicates that distillation would require a high vacuum to prevent thermal decomposition.
Section 2: Foundational Purification Strategy: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[4] The core principle is to dissolve the impure solid in a hot solvent and then allow it to cool, whereupon the desired compound crystallizes out, leaving the impurities dissolved in the cold solvent (mother liquor).[4]
Causality Behind Solvent Selection
The choice of solvent is the most critical factor for successful recrystallization.[4] For 1-(3,5-dichlorophenyl)propane-1,2-dione, an ideal solvent should exhibit the following characteristics:
-
High Solubilizing Power at Elevated Temperatures: The compound should be very soluble in the boiling solvent.
-
Low Solubilizing Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Favorable Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent.[4]
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals.[4]
Given the molecule's structure—a moderately polar aromatic dione—solvents of intermediate polarity are excellent starting points. A mixed-solvent system is often effective when a single perfect solvent cannot be found.[4]
Protocol 1: Mixed-Solvent Recrystallization (Toluene-Hexane System)
This protocol uses a solvent pair: a "good" solvent (Toluene), in which the compound is soluble, and an "anti-solvent" (Hexane), in which the compound is poorly soluble.[4] This combination allows for fine-tuned control over the crystallization process.
Methodology:
-
Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude 1-(3,5-dichlorophenyl)propane-1,2-dione in the minimum amount of hot toluene required for complete dissolution. Add a boiling chip to ensure smooth boiling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: While keeping the toluene solution hot, add hexane dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Re-dissolution: Add a few more drops of hot toluene to just re-dissolve the precipitate and ensure the solution is clear.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualization: Recrystallization Workflow
Caption: Workflow for mixed-solvent recrystallization.
Section 3: High-Resolution Purification: Flash Column Chromatography
When recrystallization is insufficient to separate impurities with similar solubility profiles, flash column chromatography is the method of choice.[5] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[6]
System Selection Rationale
-
Stationary Phase: Standard silica gel (SiO₂) is the most common choice for moderately polar compounds like our target molecule. Its polar surface interacts more strongly with polar molecules, slowing their elution.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is carefully tuned to achieve optimal separation. A good starting point for eluent composition can be determined by Thin-Layer Chromatography (TLC). The ideal eluent system should provide a Retention Factor (R_f) of ~0.3 for the target compound.
Protocol 2: Flash Column Chromatography
Methodology:
-
TLC Analysis: Develop a TLC method to determine the optimal eluent composition. Spot the crude material on a TLC plate and elute with various ratios of hexane/ethyl acetate.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the determined mobile phase, starting with a slightly less polar composition than the final one. Apply positive pressure (using air or nitrogen) to achieve a steady, fast flow rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Purity Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-(3,5-dichlorophenyl)propane-1,2-dione.
Visualization: Chromatography Workflow
Caption: General workflow for flash column chromatography.
Section 4: Chemoselective Purification: Bisulfite Adduct Formation
For selectively removing the target dione from non-carbonyl impurities, a reactive extraction based on sodium bisulfite is a highly effective and elegant method.[7] This technique relies on the nucleophilic addition of the bisulfite ion to a carbonyl group, forming a charged bisulfite adduct.[8] This water-soluble adduct can then be easily separated from unreactive organic impurities via liquid-liquid extraction. The reaction is reversible, allowing for the regeneration of the pure ketone.[8]
Mechanism and Applicability
The reaction is most efficient for sterically unhindered ketones, particularly methyl ketones.[7] Since 1-(3,5-dichlorophenyl)propane-1,2-dione contains a methyl ketone moiety (-C(=O)CH₃), it is an excellent candidate for this purification technique.
Protocol 3: Purification via Reversible Bisulfite Extraction
Methodology:
-
Adduct Formation: Dissolve the crude material in a suitable organic solvent like methanol or ethanol in a separatory funnel. Add a saturated aqueous solution of sodium bisulfite and shake the mixture vigorously for 30-60 minutes.[8]
-
Initial Extraction: Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and deionized water. Shake and separate the layers. The aqueous layer now contains the bisulfite adduct of the dione, while the organic layer contains non-ketonic impurities. Discard the organic layer.
-
Back-Extraction: Wash the aqueous layer with a fresh portion of the immiscible organic solvent to remove any remaining impurities. Discard the organic wash.
-
Regeneration of Ketone: To regenerate the dione, the bisulfite addition reaction must be reversed. Place the aqueous layer in a flask and carefully add either a saturated sodium carbonate (Na₂CO₃) solution or a dilute sodium hydroxide (NaOH) solution until the mixture is basic (pH > 8). This decomposes the adduct, releasing the pure ketone.
-
Final Extraction: Transfer the basic aqueous solution back to a separatory funnel and extract the liberated dione with several portions of a clean organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to obtain the pure product.
Visualization: Bisulfite Extraction Workflowdot
Sources
- 1. PubChemLite - 1-(3,5-dichlorophenyl)propane-1,2-dione (C9H6Cl2O2) [pubchemlite.lcsb.uni.lu]
- 2. 1-(3,5-Dichlorophenyl)propan-1-one | C9H8Cl2O | CID 44542959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 386715-49-7 CAS MSDS (1-(3,5-DICHLOROPHENYL)PROPANE-1,2-DIONE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 5. moravek.com [moravek.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Application Notes and Protocols: The Strategic Use of Palladium-Catalyzed α-Arylation of Ketones for the Synthesis of 1,2-Dicarbonyl Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of α-Aryl Ketones and Their Synthesis
α-Aryl ketones are a ubiquitous structural motif found in a vast array of pharmaceuticals, natural products, and advanced materials. Their synthesis has long been a focus of synthetic chemists, with traditional methods often requiring harsh conditions or stoichiometric organometallic reagents. The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, offering a milder and more functional-group-tolerant approach. The α-arylation of ketones, in particular, has emerged as a premier method for the direct formation of a bond between an aromatic ring and the α-carbon of a carbonyl group. This reaction's prominence stems from its broad substrate scope and the reliability of modern catalyst systems.
While the initial query focused on 1-(3,5-dichlorophenyl)propane-1,2-dione as a reagent, the documented utility of α-diketones as primary ligands in mainstream cross-coupling reactions is limited. However, the palladium-catalyzed α-arylation of a ketone, such as propiophenone, provides a direct and elegant route to compounds of the 1-aryl-propane-1,2-dione structural class upon subsequent oxidation, thus aligning with the core interest in 1,2-dicarbonyl systems.
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle for the palladium-catalyzed α-arylation of ketones is a well-studied process that generally proceeds through three key elementary steps: oxidative addition, enolate formation and coordination, and reductive elimination.[1] A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts, often in combination with phosphine ligands that modulate the catalyst's activity and stability.[2]
-
Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precursor. This step forms a palladium(II) intermediate. The reactivity of the aryl halide generally follows the order I > Br > Cl > F.[2]
-
Enolate Formation and Transmetalation: A base is required to deprotonate the ketone at the α-position, forming an enolate. This enolate then undergoes transmetalation with the palladium(II) complex, displacing the halide and forming an arylpalladium(II) enolate intermediate. The choice of base is critical and can significantly influence the reaction's efficiency.[2]
-
Reductive Elimination: The final step is the reductive elimination of the α-aryl ketone from the arylpalladium(II) enolate intermediate. This step forms the desired C-C bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Below is a graphical representation of this catalytic cycle.
Caption: Catalytic cycle for the palladium-catalyzed α-arylation of ketones.
Application Notes: Optimizing the α-Arylation of Ketones
The success of a palladium-catalyzed α-arylation reaction is contingent upon the careful selection of several key parameters. The following notes provide insights into optimizing these variables for achieving high yields and selectivity.
| Parameter | Key Considerations & Recommendations | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. Pre-catalysts like BrettPhos Pd G3 can offer enhanced stability and activity.[3] | The choice of palladium source can affect the rate of catalyst activation and the overall stability of the active catalyst. Pre-catalysts often provide a more controlled and reproducible generation of the active Pd(0) species. |
| Ligand | Bulky, electron-rich phosphine ligands such as BINAP, Xantphos, and biaryl phosphines (e.g., BrettPhos, SPhos) are often highly effective. | The ligand's steric bulk can promote reductive elimination and prevent β-hydride elimination, while its electron-donating ability can facilitate oxidative addition. The choice of ligand is crucial for catalyst stability and turnover. |
| Base | Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice. Other bases like LHMDS or K₃PO₄ can also be effective depending on the substrate.[3] | The base must be strong enough to deprotonate the ketone to form the enolate but should not compete as a nucleophile. The pKa of the ketone and the compatibility of the base with other functional groups must be considered. |
| Solvent | Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used. | The solvent must be able to dissolve the reagents and be stable under the reaction conditions. The polarity of the solvent can influence the rates of the elementary steps in the catalytic cycle. |
| Temperature | Reactions are typically run at elevated temperatures (e.g., 80-110 °C) to facilitate catalyst turnover. | Higher temperatures can increase the rates of oxidative addition and reductive elimination. However, excessively high temperatures can lead to catalyst decomposition or side reactions. |
| Substrates | Aryl bromides and iodides are generally more reactive than aryl chlorides. A wide range of ketones can be used, though sterically hindered ketones may react more slowly. | The C-X bond strength in the aryl halide influences the rate of oxidative addition. The acidity of the α-proton in the ketone affects the ease of enolate formation. |
Detailed Experimental Protocol: Synthesis of 1-phenyl-1-(p-tolyl)propan-2-one
This protocol provides a detailed, step-by-step methodology for the palladium-catalyzed α-arylation of propiophenone with 4-bromotoluene.
Materials:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
rac-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Propiophenone
-
4-Bromotoluene
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard Schlenk line equipment
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Catalyst Preparation:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol, 1.5 mol%) and rac-BINAP (24.4 mg, 0.036 mmol, 3.6 mol%).
-
Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature for 10 minutes to form the active catalyst solution. The solution should turn from a deep purple to a reddish-brown or orange color.
-
-
Reaction Assembly:
-
In a separate dry Schlenk flask under an inert atmosphere, add sodium tert-butoxide (115 mg, 1.2 mmol).
-
Add propiophenone (134 mg, 1.0 mmol) and 4-bromotoluene (205 mg, 1.2 mmol) to the flask containing the base.
-
Add the pre-formed catalyst solution from step 1 to the flask containing the substrates and base via cannula transfer.
-
Rinse the first flask with a small amount of anhydrous toluene (1-2 mL) and add this to the reaction mixture to ensure complete transfer of the catalyst.
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC. Take small aliquots from the reaction mixture at regular intervals, quench with a drop of water, extract with a small amount of ethyl acetate, and spot on a TLC plate.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 1-phenyl-1-(p-tolyl)propan-2-one.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the palladium-catalyzed α-arylation of a ketone.
Caption: General experimental workflow for the palladium-catalyzed α-arylation of ketones.
Conclusion
The palladium-catalyzed α-arylation of ketones is a powerful and versatile synthetic method with broad applications in academic and industrial research. By understanding the underlying mechanism and the key parameters that influence the reaction, researchers can effectively synthesize a wide range of valuable α-aryl ketones. These compounds are not only important synthetic targets themselves but also serve as versatile intermediates for the preparation of more complex molecules, including 1,2-dicarbonyl compounds. The detailed protocol provided herein serves as a robust starting point for the exploration of this important transformation.
References
-
Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh. [Link]
Sources
Application Notes & Protocols: A Guide to Investigating the Enzyme Inhibitory Potential of 1-(3,5-dichlorophenyl)propane-1,2-dione
Abstract
The identification and characterization of novel enzyme inhibitors are foundational to modern drug discovery.[1] Small molecules that can selectively modulate enzyme activity are invaluable as therapeutic agents and research tools.[2] This guide provides a comprehensive framework for investigating the enzyme inhibitory potential of 1-(3,5-dichlorophenyl)propane-1,2-dione, a compound featuring a reactive 1,2-dione moiety and a dichlorophenyl group—structural motifs that suggest a potential for interaction with biological macromolecules. We present a structured, two-phase experimental approach, beginning with initial screening and IC50 determination, followed by detailed kinetic studies to elucidate the mechanism of inhibition. These protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and data-driven decision-making.
Compound Profile: 1-(3,5-dichlorophenyl)propane-1,2-dione
Rationale for Investigation
1-(3,5-dichlorophenyl)propane-1,2-dione (hereafter referred to as DCPP) is a compelling candidate for enzyme inhibition screening. Its structure contains two key features:
-
An α-Diketone (propane-1,2-dione): This functional group is known to interact with nucleophilic residues, such as arginine, in enzyme active sites. The electrophilic nature of the adjacent carbonyl carbons makes it a potential covalent or non-covalent binder.
-
A Dichlorophenyl Group: Halogenated aromatic rings are prevalent in medicinal chemistry, often contributing to binding affinity through hydrophobic and halogen-bonding interactions within an enzyme's binding pocket.
Compounds with similar diketone structures have been identified as potent, time-dependent inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), demonstrating the therapeutic potential of this chemical class.[3] Therefore, a systematic evaluation of DCPP's interaction with various enzyme targets is a scientifically justified starting point for inhibitor discovery.
Physicochemical Properties
A thorough understanding of the test compound's properties is critical for accurate experimental design, particularly for preparing stock solutions and preventing artifacts related to solubility.
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂O₂ | [4] |
| Molecular Weight | 217.05 g/mol | [5] |
| CAS Number | 386715-49-7 | [5] |
| Physical Form | Solid | [5] |
| InChIKey | WWMMJQWHEMLODX-UHFFFAOYSA-N | [6] |
| Purity | ≥95% (Recommended) | [5] |
Foundational Principles of Enzyme Inhibition Analysis
Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions.[7] Understanding how a compound affects these rates provides insight into its mechanism of action. The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the reaction rate (v) and the substrate concentration ([S]).[8] Inhibitors alter this relationship in distinct, measurable ways.
The overall workflow for characterizing a novel inhibitor is a multi-step process designed to build a comprehensive understanding of its biochemical activity.
Caption: Step-by-step workflow for IC₅₀ determination.
Detailed Step-by-Step Protocol
Materials:
-
1-(3,5-dichlorophenyl)propane-1,2-dione (DCPP)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Target enzyme of interest
-
Enzyme-specific substrate
-
Assay buffer (pH and composition optimized for the target enzyme)
-
96-well microplate (UV-transparent if applicable)
-
Multichannel pipettes
-
Microplate reader (spectrophotometer or fluorometer)
Protocol Steps:
-
Prepare DCPP Stock Solution: Accurately weigh DCPP and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Causality Note: DMSO is used to solubilize organic compounds. The final concentration in the assay should be kept low (typically ≤1%) to avoid effects on enzyme activity. A vehicle control (DMSO alone) is mandatory.
-
-
Prepare a Serial Dilution Series: Create a 10-point, 2-fold or 3-fold serial dilution of the DCPP stock solution in a separate 96-well plate using DMSO. This will be your intermediate compound plate.
-
Set Up Assay Plate: In a new 96-well plate, add the assay buffer to all wells. Transfer a small volume (e.g., 1-2 µL) from your compound plate to the assay plate. This creates the final desired concentrations of DCPP. Include wells for controls:
-
100% Activity Control (Positive Control): Assay buffer + Enzyme + Substrate + DMSO (no DCPP).
-
0% Activity Control (Negative Control): Assay buffer + Substrate + DMSO (no enzyme).
-
-
Enzyme Addition: Add the enzyme solution to all wells except the negative control. Allow the plate to pre-incubate for a defined period (e.g., 15 minutes at 25°C) if you suspect time-dependent inhibition.
-
Initiate the Reaction: Add the substrate solution to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader. Measure the change in signal (e.g., absorbance) over time. The initial, linear portion of this progress curve is the reaction rate (initial velocity, v). [7]
Data Analysis and Presentation
-
Calculate Percent Inhibition: For each DCPP concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (v_inhibitor - v_no_enzyme) / (v_DMSO - v_no_enzyme)) where v is the initial reaction velocity.
-
Plot the Data: Create a semi-log plot with the DCPP concentration on the x-axis (logarithmic scale) and the corresponding % Inhibition on the y-axis (linear scale).
-
Determine IC₅₀: Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic (sigmoidal) dose-response curve. The IC₅₀ is the concentration at the inflection point of this curve. [9][10] Table for Data Recording:
| [DCPP] (µM) | log[DCPP] | Initial Velocity (v) | % Inhibition |
| 100 | 2.00 | ||
| 33.3 | 1.52 | ||
| 11.1 | 1.05 | ||
| 3.70 | 0.57 | ||
| 1.23 | 0.09 | ||
| 0.41 | -0.39 | ||
| 0.14 | -0.86 | ||
| 0.05 | -1.33 | ||
| 0 (DMSO) | N/A | 0 | |
| No Enzyme | N/A | N/A |
Phase 2 Protocol: Mechanism of Inhibition (MoI) Studies
Objective and Scientific Rationale
Once DCPP is confirmed as an inhibitor with a determined IC₅₀, the next critical step is to understand how it inhibits the enzyme. This is the Mechanism of Inhibition (MoI). MoI studies are vital for drug development as they inform structure-activity relationship (SAR) studies and help predict in vivo behavior. [11] This protocol uses a matrix of varying substrate and inhibitor concentrations to distinguish between the primary modes of reversible inhibition:
-
Competitive: The inhibitor binds to the same active site as the substrate. Inhibition can be overcome by high substrate concentrations. Vmax is unchanged, apparent Km increases.
-
Non-competitive: The inhibitor binds to an allosteric (different) site, affecting catalysis but not substrate binding. Vmax decreases, Km is unchanged.
-
Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex. Vmax and Km both decrease.
The Lineweaver-Burk plot (a double reciprocal plot of 1/v vs. 1/[S]) is a classic graphical method used to visualize these different mechanisms. [12]
Lineweaver-Burk Plot Interpretation
Caption: Characteristic patterns for different inhibition types on a Lineweaver-Burk plot. Competitive inhibitors intersect on the y-axis, non-competitive inhibitors intersect on the x-axis, and uncompetitive inhibitors result in parallel lines.
Detailed Step-by-Step Protocol
-
Experimental Design: Design a matrix of experiments. You will run a full substrate titration (e.g., 8 substrate concentrations ranging from 0.1x Km to 10x Km) at several fixed concentrations of DCPP (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Causality Note: Using concentrations relative to the enzyme's Km and the inhibitor's IC₅₀ ensures the data collected is in the most informative range to observe changes in kinetics.
-
-
Assay Execution: Perform the enzyme assays for each condition in the matrix, following the same general procedure as the IC₅₀ determination (steps 3-6 in section 3.3), ensuring you are measuring the initial velocity for each unique combination of substrate and inhibitor concentration.
-
Data Analysis: a. For each fixed inhibitor concentration, plot the initial velocity (v) against the substrate concentration ([S]). b. Transform the data by calculating 1/v and 1/[S]. c. Create a single Lineweaver-Burk plot showing the data sets for all inhibitor concentrations. d. Analyze the pattern of the lines (intersecting on the y-axis, x-axis, or parallel) to determine the mechanism of inhibition. [12][13]4. Calculate Ki: The inhibition constant (Ki) is a true measure of inhibitor affinity and is independent of substrate concentration. [9]It can be determined from secondary plots, such as a Dixon plot (1/v vs. [I] at multiple fixed [S]). [11]
References
- Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from https://www.creative-bioarray.
- Easson, L. H., & Stedman, E. (1936). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/16746295/
- Longdom Publishing. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Analytical & Bioanalytical Techniques. Retrieved from https://www.longdom.
- Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Biological Chemistry II Class Notes. Retrieved from https://library.fiveable.me/chemistry/ap-chem/unit-8-review/study-guide/enzyme-kinetics-and-inhibition-studies
- Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(5), 1198. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6099659/
- BellBrook Labs. (2024). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from https://www.bellbrooklabs.com/the-power-of-enzyme-activity-assays-unlocking-novel-therapeutics/
- Sigma-Aldrich. (n.d.). 1-(3,5-Dichlorophenyl)propane-1,2-dione. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/fluh99c76e70
- BellBrook Labs. (2024). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from https://www.bellbrooklabs.
- Davidson College. (n.d.). IC50 Determination. edX. Retrieved from https://courses.edx.org/c4x/DavidsonX/D001x/asset/IC50_and_Ki.pdf
- BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. Retrieved from https://www.benchchem.com/application-notes/enzyme-inhibition-assays-for-indole-based-compounds
- Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values... JoVE. Retrieved from https://www.jove.com/v/59928/nmr-based-activity-assays-for-determining-compound-inhibition-ic50
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from https://www.khanacademy.org/science/biology/energy-and-enzymes/enzyme-regulation/a/enzyme-inhibition-and-kinetics-graphs
- Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from https://pubs.acs.org/doi/10.1021/jm101483s
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Retrieved from https://pubmed.ncbi.nlm.nih.gov/21432922/
- ChemicalBook. (n.d.). 1-(3,5-DICHLOROPHENYL)PROPANE-1,2-DIONE. Retrieved from https://www.chemicalbook.com/ProductChemicalPropertiesCB31096373_EN.htm
- National Center for Biotechnology Information. (n.d.). 1-(3,5-Dichlorophenyl)propan-1-one. PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-(3,5-Dichlorophenyl)propan-1-one
- Wikipedia. (n.d.). Enzyme kinetics. Retrieved from https://en.wikipedia.org/wiki/Enzyme_kinetics
- ResearchGate. (2022). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Retrieved from https://www.researchgate.net/publication/359902636_Recent_advances_on_discovery_of_enzyme_inhibitors_from_natural_products_using_bioactivity_screening
- PubChemLite. (n.d.). 1-(3,5-dichlorophenyl)propane-1,2-dione. Retrieved from https://pubchemlite.com/compound/1-(3,5-dichlorophenyl)propane-1,2-dione
- National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)propane-1,2-dione. PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/13585598
- Wang, Y., et al. (2011). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. ResearchGate. Retrieved from https://www.researchgate.net/publication/267825272_Synthesis_and_Biological_Activities_of_22-Dichloro-1-4-ethoxyphenyl-N-Substituted_Phenyl_Cyclopropanecarboxamide
- Faden, A. I., et al. (1997). Synthesis and biological activity of novel neuroprotective diketopiperazines. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/9359871/
- Li, J., et al. (2022). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Journal of the Brazilian Chemical Society. Retrieved from https://www.scielo.br/j/jbchs/a/W8gG8Wn6h9qgZ5tqjZ8yQ8P/
- Ellis, M. K., et al. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. Toxicology and Applied Pharmacology, 133(1), 12-19. Retrieved from https://pubmed.ncbi.nlm.nih.gov/7597701/
- Bakhtina, M. Y., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(19), 6542. Retrieved from https://www.mdpi.com/1420-3049/27/19/6542
- Abdel-Halim, M., et al. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. RSC Medicinal Chemistry. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11333333/
- Muccioli, G. G., et al. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(5), 1759-1766. Retrieved from https://pubmed.ncbi.nlm.nih.gov/16451053/
- Rauf, A., et al. (2022). Studies on the Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) by 2-(3,4-Dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one, a Flavonoid from Pistacia chinensis. Molecules, 27(21), 7566. Retrieved from https://www.mdpi.com/1420-3049/27/21/7566
- Fujii, T., et al. (1998). Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines. Bioorganic & Medicinal Chemistry Letters, 8(12), 1541-1546. Retrieved from https://pubmed.ncbi.nlm.nih.gov/9871670/
- ResearchGate. (2021). Structure, biological activity, and synthesis of dihydropyranones. Retrieved from https://www.researchgate.net/publication/355520935_Structure_biological_activity_and_synthesis_of_dihydropyranones
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- 4. 386715-49-7 CAS MSDS (1-(3,5-DICHLOROPHENYL)PROPANE-1,2-DIONE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1-(3,5-Dichlorophenyl)propane-1,2-dione | 386715-49-7 [sigmaaldrich.com]
- 6. PubChemLite - 1-(3,5-dichlorophenyl)propane-1,2-dione (C9H6Cl2O2) [pubchemlite.lcsb.uni.lu]
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- 13. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of 1-(3,5-dichlorophenyl)propane-1,2-dione: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(3,5-dichlorophenyl)propane-1,2-dione. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the common challenges encountered during this synthetic process. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the practical issues you may face at the bench.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental observations, their probable causes, and actionable solutions to get your synthesis back on track.
Issue 1: Low or No Product Yield
Q: I've completed the reaction, but my yield of 1-(3,5-dichlorophenyl)propane-1,2-dione is significantly lower than expected, or I've isolated no product at all. What could be the cause?
A: Low or no yield in the synthesis of 1-(3,5-dichlorophenyl)propane-1,2-dione via the Riley oxidation of 3',5'-dichloropropiophenone can stem from several factors. Let's break down the potential culprits:
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Incomplete Reaction: The oxidation of the α-methylene group of the propiophenone to a carbonyl group is the crucial step.[1] Insufficient reaction time or a reaction temperature that is too low can lead to a significant amount of unreacted starting material. The recommended temperature for this type of oxidation is typically in the range of 50-150°C.[2]
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Degradation of the Oxidizing Agent: Selenium dioxide can sublime at higher temperatures.[3] If the reaction is run in an open or poorly sealed vessel at elevated temperatures for an extended period, you may lose a significant portion of your oxidizing agent.
-
Sub-optimal Solvent Choice: The choice of solvent can significantly impact the reaction rate and side product formation. Dioxane, often with a small amount of water, is a common solvent for Riley oxidations.[4] Using a solvent in which the starting material or selenium dioxide has poor solubility at the reaction temperature can hinder the reaction.
-
Issues with Starting Material: The purity of your starting material, 1-(3,5-dichlorophenyl)propan-1-one, is critical. Impurities could interfere with the reaction or lead to the formation of unwanted side products.
Troubleshooting Steps:
-
Verify Reaction Conditions: Double-check your reaction temperature and time against established protocols for similar Riley oxidations. Consider a trial run with a slight increase in reaction time or temperature, monitoring the reaction progress by TLC or GC-MS.
-
Ensure a Closed System: Use a reflux condenser and ensure all joints are properly sealed to prevent the loss of volatile reagents, especially selenium dioxide.
-
Solvent Optimization: If you suspect solvent issues, consider switching to an alternative high-boiling point solvent in which both the starting material and selenium dioxide are soluble at the reaction temperature.
-
Starting Material Purity Check: Analyze your 1-(3,5-dichlorophenyl)propan-1-one by NMR or GC-MS to confirm its identity and purity before proceeding with the oxidation.
Issue 2: Formation of a Red Precipitate and Difficulty in Product Isolation
Q: During the workup, I observed a red-orange precipitate, and now I'm having trouble isolating my pure product. What is this precipitate and how can I effectively purify my compound?
A: The red-orange precipitate is elemental selenium, a common byproduct of the Riley oxidation as selenium dioxide (Se(IV)) is reduced.[5] Its presence is a good indicator that the oxidation has occurred. However, its fine particulate nature can complicate the isolation of the desired 1-(3,5-dichlorophenyl)propane-1,2-dione.
Purification Strategy:
-
Initial Filtration: The first step in your workup should be the removal of the elemental selenium by filtration.[6] Given its fine nature, using a pad of Celite® or a similar filter aid is highly recommended to prevent the selenium from passing through the filter paper.
-
Solvent Extraction: After filtration, the desired product will be in the filtrate. A standard liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water or brine will help to remove any water-soluble impurities.
-
Chromatography: Column chromatography on silica gel is often necessary to achieve high purity, especially to separate the product from any unreacted starting material or non-polar side products. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective.
Issue 3: Presence of Significant Side Products
Q: My crude product analysis (TLC, GC-MS, or NMR) shows the presence of significant impurities besides the starting material. What are the likely side products and how can I minimize their formation?
A: Side product formation in the Riley oxidation can be a significant issue, impacting both yield and purification efforts. The most common side reactions include:
-
Over-oxidation: While the goal is the formation of the α-diketone, prolonged reaction times or an excess of the oxidizing agent can lead to the cleavage of the carbon-carbon bond, resulting in the formation of 3,5-dichlorobenzoic acid.
-
Aldol Condensation: Under certain conditions, the enolizable starting material or the α-diketone product can undergo self-condensation reactions, leading to higher molecular weight impurities.
-
Reaction with Solvent: Some solvents can participate in side reactions. For instance, if using an alcohol as a solvent, you might observe the formation of hemiacetals or acetals.
Minimizing Side Products:
-
Stoichiometry Control: Carefully control the stoichiometry of selenium dioxide. A slight excess (typically 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the starting material, but a large excess should be avoided.[4]
-
Reaction Monitoring: Closely monitor the progress of the reaction by TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation.
-
Temperature Management: Maintain a consistent and optimal reaction temperature. Excessively high temperatures can promote side reactions and decomposition. The ideal temperature is usually the reflux temperature of the chosen solvent.[4]
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted oxidative side reactions.
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the synthesis of 1-(3,5-dichlorophenyl)propane-1,2-dione?
A1: The synthesis is a classic example of the Riley oxidation. The reaction mechanism for the oxidation of a ketone with selenium dioxide proceeds through the enol tautomer of the ketone.[7] The enol attacks the electrophilic selenium atom of selenium dioxide. This is followed by a series of steps involving rearrangement and the loss of water, ultimately leading to the formation of the 1,2-dicarbonyl product and elemental selenium.[5]
Q2: What are the key safety precautions I should take when working with selenium dioxide?
A2: Selenium compounds are highly toxic and should be handled with extreme care.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of selenium dioxide dust and handle all selenium-containing waste as hazardous material for proper disposal.
Q3: Can I use a different oxidizing agent instead of selenium dioxide?
A3: While selenium dioxide is the classic reagent for the Riley oxidation, other methods for the synthesis of α-diketones exist.[2] These can include oxidation with other reagents like copper(II) bromide or N-bromosuccinimide (NBS) in the presence of a radical initiator. However, the reaction conditions and potential side products will vary significantly, and the protocols would need to be adapted and optimized for the 1-(3,5-dichlorophenyl)propan-1-one substrate.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used to confirm the structure and purity of your synthesized 1-(3,5-dichlorophenyl)propane-1,2-dione:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic carbonyl stretching frequencies for the α-diketone.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.
III. Experimental Protocol and Data
Optimized Synthesis of 1-(3,5-dichlorophenyl)propane-1,2-dione
This protocol is a representative procedure for the Riley oxidation of 1-(3,5-dichlorophenyl)propan-1-one. Researchers should adapt and optimize the conditions based on their specific laboratory setup and analytical monitoring.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(3,5-dichlorophenyl)propan-1-one.[8]
-
Add 1,4-dioxane and a small amount of water (e.g., 50:1 dioxane:water).
-
To this solution, add selenium dioxide (1.1 - 1.2 molar equivalents).
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 101°C for 1,4-dioxane) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the precipitated elemental selenium. Wash the filter cake with a small amount of 1,4-dioxane or the extraction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Recommended Value/Range | Rationale |
| Starting Material | 1-(3,5-dichlorophenyl)propan-1-one | Precursor with the required carbon skeleton. |
| Oxidizing Agent | Selenium Dioxide (SeO₂) | Specific reagent for the Riley oxidation of α-methylene ketones.[4] |
| **Molar Ratio (Ketone:SeO₂) ** | 1 : 1.1 - 1.2 | A slight excess of SeO₂ ensures complete conversion of the starting material. |
| Solvent | 1,4-Dioxane with a catalytic amount of water | Dioxane is a common solvent for Riley oxidations; water can facilitate the reaction.[4] |
| Reaction Temperature | Reflux (~101°C for 1,4-dioxane) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4 - 8 hours (monitor by TLC/GC-MS) | Reaction completion time can vary; monitoring is crucial to prevent over-oxidation. |
| Purification Method | Column Chromatography (Silica Gel) | Effective for separating the product from starting material and non-polar byproducts. |
IV. Visualizing the Process
Reaction Workflow
Caption: A streamlined workflow for the synthesis of 1-(3,5-dichlorophenyl)propane-1,2-dione.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low product yield.
V. References
-
Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 252. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883.
-
Sharpless, K. B., & Lauer, R. F. (1972). A new mechanistic interpretation for the selenium dioxide oxidation of olefins. Journal of the American Chemical Society, 94(20), 7154-7155.
-
Grokipedia. Riley oxidation. (n.d.). Retrieved from [Link]
-
NROChemistry. Riley Oxidation. (n.d.). Retrieved from [Link]
-
Chemistry Stack Exchange. Oxidation of Unsymmetrical Ketones using Selenium Dioxide. (2020). Retrieved from [Link]
-
Wikipedia. Riley oxidation. (n.d.). Retrieved from [Link]
-
Młochowski, J., Kloc, K., & Wójtowicz-Młochowska, H. (2016). Developments in the Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 21(12), 1636.
-
Google Patents. US1955890A - Oxidation of organic compounds. Retrieved from
-
AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. (n.d.). Retrieved from [Link]
-
ResearchGate. Selenium Dioxide Oxidation. (n.d.). Retrieved from [Link]
-
YouTube. Reagent SeO2 Selenium dioxide oxidation Riley oxidation part 1. (2015). Retrieved from [Link]
-
PubChem. 1-(3,5-Dichlorophenyl)propan-1-one. (n.d.). Retrieved from [Link]
-
PubChem. 1-(3-Chlorophenyl)propane-1,2-dione. (n.d.). Retrieved from [Link]
Sources
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- 5. Riley oxidation - Wikipedia [en.wikipedia.org]
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- 8. 1-(3,5-Dichlorophenyl)propan-1-one | C9H8Cl2O | CID 44542959 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(3,5-dichlorophenyl)propane-1,2-dione
Welcome to the technical support center for the synthesis of 1-(3,5-dichlorophenyl)propane-1,2-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this and related aryl α-dione compounds. We will address common experimental challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and product purity.
The synthesis of α-diones, particularly aryl-substituted variants, is a critical step in the formation of many heterocyclic compounds and serves as a valuable building block in medicinal chemistry. The primary route to a compound like 1-(3,5-dichlorophenyl)propane-1,2-dione involves the oxidation of the α-methylene group of the corresponding propiophenone precursor, 1-(3,5-dichlorophenyl)propan-1-one.[1][2] While conceptually straightforward, this oxidation can be prone to issues such as low yield, over-oxidation, and difficult purification. This guide provides the expert insights needed to overcome these hurdles.
Recommended Synthetic Protocol: Selenium Dioxide Oxidation
The most established and reliable method for converting an α-methylene ketone to a 1,2-dicarbonyl is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidant.[1][2]
Reaction: 1-(3,5-dichlorophenyl)propan-1-one → 1-(3,5-dichlorophenyl)propane-1,2-dione
Step-by-Step Protocol:
-
Glassware Preparation: Ensure all glassware (a round-bottom flask, condenser) is thoroughly oven-dried to prevent moisture from interfering with the reaction.[3]
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(3,5-dichlorophenyl)propan-1-one (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as dioxane or a mixture of acetic acid and water. Dioxane is often preferred for its ability to dissolve both the organic substrate and SeO₂.
-
Oxidant Addition: Add selenium dioxide (SeO₂) (1.1 eq) to the flask. Caution: Selenium compounds are highly toxic. Handle SeO₂ in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The formation of a black or red precipitate of elemental selenium is a visual indicator that the reaction is proceeding.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the selenium precipitate. Rinse the Celite pad with the reaction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. If the solvent is dioxane, dilute with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any acidic byproducts) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude product, typically a yellow oil or solid, can be purified by column chromatography on silica gel or by recrystallization.[4]
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is extremely low, or I've isolated no product. What are the likely causes?
A1: Low or no yield is a common but solvable issue. Systematically check the following potential causes:
-
Cause 1: Impure Starting Material. The purity of your 1-(3,5-dichlorophenyl)propan-1-one is critical. Impurities can inhibit the reaction or lead to a complex mixture of side products.
-
Solution: Verify the purity of your starting ketone by NMR or GC-MS before starting. If necessary, purify it via recrystallization or column chromatography.[3]
-
-
Cause 2: Inactive or Insufficient Oxidant. Selenium dioxide can degrade if not stored properly.
-
Solution: Use a freshly opened bottle of SeO₂ or a sample that has been stored in a desiccator. Ensure you are using at least a stoichiometric amount (1.0-1.2 equivalents). If the reaction stalls, a small additional charge of SeO₂ might be necessary.
-
-
Cause 3: Inadequate Reaction Temperature or Time. The oxidation requires sufficient thermal energy to proceed at a reasonable rate.
-
Solution: Ensure your reaction is maintained at a consistent reflux temperature. If TLC analysis shows unreacted starting material after several hours, consider increasing the reaction time. Some oxidations of this type can require heating overnight.[5]
-
-
Cause 4: Poor Solvent Choice. The solvent must be able to dissolve the reagents and be stable at the reaction temperature.
-
Solution: Dioxane is generally a good choice. If solubility is an issue, a co-solvent system like acetic acid/water can be effective. However, be aware that acetic acid can sometimes participate in side reactions.
-
Q2: I'm observing significant side-product formation. How can I improve selectivity?
A2: The primary side reaction is often over-oxidation, which cleaves the C-C bond to form 3,5-dichlorobenzoic acid.
-
Cause 1: Excessive Heat or Reaction Time. Prolonged exposure to the oxidant at high temperatures can promote degradation and over-oxidation.
-
Solution: Carefully monitor the reaction by TLC. As soon as the starting material is consumed, cool the reaction and begin the workup. Avoid leaving the reaction at reflux for an unnecessarily long time.[3]
-
-
Cause 2: Oxidant Reactivity. SeO₂ is a powerful oxidant.
-
Solution: Consider using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (t-BuOOH). This method can provide milder conditions and sometimes leads to cleaner reactions by keeping the concentration of the active selenium species low.[1]
-
Q3: The purification of the final product is difficult due to persistent impurities. What are some effective strategies?
A3: The target 1,2-dione is a reactive species, which can complicate purification.
-
Strategy 1: Bisulfite Adduct Formation. α-Diones, like aldehydes, can form water-soluble bisulfite adducts. This is an excellent method for separating them from non-carbonyl impurities.[6][7]
-
Protocol: Dissolve the crude product in a suitable solvent (like ethanol or THF). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The dione will form an adduct and move into the aqueous layer. Separate the layers, wash the aqueous layer with an organic solvent to remove impurities, and then regenerate the dione by adding a base (e.g., Na₂CO₃) or acid (e.g., HCl) and extracting it back into an organic solvent.
-
-
Strategy 2: Optimized Chromatography.
-
Solution: Use a less polar solvent system for column chromatography (e.g., hexanes/ethyl acetate) to ensure good separation from more polar byproducts. Sometimes, deactivating the silica gel with a small amount of triethylamine (1% in the eluent) can prevent product degradation on the column, especially if acidic impurities are present.
-
-
Strategy 3: Recrystallization.
-
Solution: If your product is a solid, recrystallization is a powerful purification technique. Test various solvent systems, such as ethanol, methanol, or mixed solvents like hexane/ethyl acetate, to find conditions that yield high-purity crystals.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Riley Oxidation?
A: The mechanism for the oxidation of a methylene group adjacent to a carbonyl is well-studied.[2] It begins with the enol form of the ketone attacking the electrophilic selenium atom of SeO₂. This is followed by a series of steps involving rearrangement and dehydration to form an intermediate that is hydrolyzed during workup to yield the 1,2-dicarbonyl product and elemental selenium.[2]
Q: How can I best monitor the reaction progress?
A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase that gives good separation between the starting material and the product (e.g., 20-30% ethyl acetate in hexanes). The product, having an additional carbonyl group, will be more polar and thus have a lower Rf value than the starting ketone. Staining with potassium permanganate can help visualize the spots.
Q: What are the critical safety precautions for this synthesis?
A: The primary hazard is the high toxicity of selenium compounds.
-
Handling: Always handle selenium dioxide and any resulting selenium waste in a certified chemical fume hood.[1]
-
PPE: Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
-
Waste: Dispose of selenium-containing waste in a dedicated, properly labeled hazardous waste container according to your institution's safety guidelines.
Q: Can I use a different oxidant besides Selenium Dioxide?
A: Yes, other methods exist, though SeO₂ is the most traditional. Alternatives include:
-
Bismuth(III) Oxide (Bi₂O₃): Can be used in the presence of an acid catalyst and may offer milder conditions.
-
Copper(II) Sulfate (CuSO₄): Often used in pyridine, this system can also effect the desired oxidation.
-
Potassium Permanganate (KMnO₄): This is a very strong oxidizing agent and is generally not recommended as it will likely cleave the C-C bond, leading to low yields of the desired dione.[8]
Data Summary: Comparison of Oxidative Methods
| Oxidant System | Typical Conditions | Advantages | Disadvantages |
| SeO₂ (stoichiometric) | Reflux in Dioxane or Acetic Acid | Well-established, reliable for many substrates[2][9] | High toxicity of selenium, can lead to over-oxidation, selenium waste. |
| SeO₂ (catalytic) / t-BuOOH | Dichloromethane, room temp to reflux | Milder conditions, uses less toxic reagent[1] | May require longer reaction times, optimization needed. |
| CuSO₄ / Pyridine | Reflux in Pyridine | Avoids heavy metals like selenium. | Requires stoichiometric copper, pyridine can be difficult to remove. |
| Bi₂O₃ / Acetic Acid | Reflux in Acetic Acid | Less toxic than selenium. | Can be less reactive, requiring harsher conditions. |
Troubleshooting Workflow Diagram
Below is a logical workflow to diagnose and solve common issues with the synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
References
- Purification of alpha-ketoaldehyde dehydrogenase from the human liver and its possible significance in the control of glyc
- Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.
- Process for purifying an alpha-keto ester.
- What are some common causes of low reaction yields? Reddit r/Chempros.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
- Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
- Purification of aldehyde-ketone mixtures.
- Oxidation of Aldehydes and Ketones. Chemistry LibreTexts.
- Selenium Dioxide Oxid
- Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. DSpace@MIT.
- Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels.
- Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides.
- Oxidation of organic compounds.
- Retrosynthesis with Aldehydes and Ketones. YouTube.
- Oxidation of aldehydes and ketones. Chemguide.
- Selenium dioxide (SeO₂)
- Oxidation of propanone with selenium oxide produces. Allen.
- A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosyl
- Riley oxid
- Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters.
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Riley oxidation - Wikipedia [en.wikipedia.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Purification of alpha-ketoaldehyde dehydrogenase from the human liver and its possible significance in the control of glycation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]
Technical Support Center: Stability of 1-(3,5-dichlorophenyl)propane-1,2-dione
Welcome to the technical support center for 1-(3,5-dichlorophenyl)propane-1,2-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this versatile α-diketone in various experimental settings. Our goal is to equip you with the necessary knowledge to ensure the stability and successful application of this compound in your research.
I. Compound Overview
1-(3,5-dichlorophenyl)propane-1,2-dione is a light yellow to greenish-yellow solid with a melting point of 45-46°C.[1] It is a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules. The presence of the dichlorophenyl group and the α-diketone moiety imparts specific reactivity and stability characteristics that are crucial to understand for its effective use.
Key Physical Properties:
| Property | Value |
| Molecular Formula | C₉H₆Cl₂O₂ |
| Molecular Weight | 217.05 g/mol |
| Melting Point | 45-46 °C[1] |
| Boiling Point (Predicted) | 324.5 ± 32.0 °C[1] |
| Density (Predicted) | 1.369 ± 0.06 g/cm³[1] |
| Appearance | Light yellow to green yellow solid[1] |
| Storage | Store at room temperature[1] |
II. Troubleshooting Guide & FAQs
This section addresses common questions and challenges encountered when working with 1-(3,5-dichlorophenyl)propane-1,2-dione, providing explanations and actionable solutions.
Handling and Storage
Q1: What are the recommended storage conditions for 1-(3,5-dichlorophenyl)propane-1,2-dione to ensure its long-term stability?
A1: 1-(3,5-dichlorophenyl)propane-1,2-dione should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1] As an α-diketone, it can be sensitive to atmospheric moisture and certain light conditions over extended periods, which could potentially lead to slow degradation or side reactions. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a good practice to minimize oxidative degradation.
Reaction Stability: pH and Reagents
Q2: My reaction involving 1-(3,5-dichlorophenyl)propane-1,2-dione under basic conditions is giving an unexpected acidic product. What could be the cause?
A2: You are likely observing a benzilic acid rearrangement . This is a classic reaction of 1,2-diketones in the presence of a strong base (e.g., potassium hydroxide, sodium hydroxide).[2][3] The reaction involves the 1,2-migration of an aryl or alkyl group to form an α-hydroxy carboxylic acid.[2][3] In the case of 1-(3,5-dichlorophenyl)propane-1,2-dione, the dichlorophenyl group would migrate, leading to the formation of 2-hydroxy-2-(3,5-dichlorophenyl)propanoic acid.
-
Causality: The hydroxide ion attacks one of the carbonyl carbons, and the subsequent rearrangement is driven by the formation of a stable carboxylate salt.[2][4] Aryl groups, especially those with electron-withdrawing substituents, have a high migratory aptitude in this rearrangement.[2]
-
Troubleshooting:
-
Avoid Strong Bases: If the benzilic acid rearrangement is an undesired side reaction, avoid using strong hydroxide bases. Consider using weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine, DBU) if your reaction conditions permit.
-
Temperature Control: The rate of the benzilic acid rearrangement is temperature-dependent. Running your reaction at lower temperatures may help to minimize this side product.
-
Protecting Groups: In some synthetic strategies, it might be necessary to protect one of the carbonyl groups before subjecting the molecule to strongly basic conditions.
-
Q3: I am trying to reduce only one of the carbonyl groups in 1-(3,5-dichlorophenyl)propane-1,2-dione. Which reducing agent should I use?
A3: Selective reduction of one carbonyl group in an α-diketone can be challenging. The choice of reducing agent and reaction conditions is critical.
-
Sodium Borohydride (NaBH₄): This is a milder reducing agent compared to lithium aluminum hydride (LAH).[5] It can be used to reduce ketones to secondary alcohols.[5][6] By carefully controlling the stoichiometry (using one equivalent or slightly less) and reaction temperature (low temperatures, e.g., 0°C to -78°C), you may achieve a degree of selective reduction to the corresponding α-hydroxyketone, 1-(3,5-dichlorophenyl)-1-hydroxypropan-2-one. However, over-reduction to the diol is a common side reaction.
-
Lithium Aluminum Hydride (LAH): LAH is a very strong reducing agent and will likely reduce both carbonyl groups to the corresponding diol, 1-(3,5-dichlorophenyl)propane-1,2-diol.[7][8] Its high reactivity makes it generally unsuitable for the selective reduction of one carbonyl in a diketone.[9]
-
Troubleshooting for Selectivity:
-
Controlled Addition: Add the reducing agent slowly to a cooled solution of the diketone to maintain control over the reaction.
-
Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the desired α-hydroxyketone is formed.
-
Alternative Reagents: Consider using more sterically hindered or selective reducing agents that are known for partial reductions of dicarbonyl compounds.
-
Q4: Can I use oxidizing agents like hydrogen peroxide with 1-(3,5-dichlorophenyl)propane-1,2-dione?
A4: The α-diketone functionality is generally stable to many oxidizing conditions. However, strong oxidizing agents, particularly under harsh conditions, can lead to cleavage of the carbon-carbon bond between the two carbonyl groups.
-
Hydrogen Peroxide (H₂O₂): The reactivity with hydrogen peroxide will depend on the reaction conditions (e.g., pH, catalyst). In some cases, oxidative cleavage can occur, potentially leading to the formation of 3,5-dichlorobenzoic acid and acetic acid. The Radziszewski reaction, for instance, involves the oxidation of nitriles to amides using hydrogen peroxide in the presence of a base and can also lead to epoxidation of nearby double bonds, indicating the potent oxidizing nature of this system.[10]
-
Other Oxidants: Milder oxidizing agents are often used in the synthesis of α-diketones from other functional groups.[11] For example, the oxidation of α-hydroxy ketones to α-diketones can be achieved with reagents like pyridinium chlorochromate (PCC) or through a Swern oxidation.[12] This suggests that the diketone itself is relatively stable under these specific oxidative conditions.
-
Recommendation: If your experimental design requires the presence of an oxidizing agent, it is crucial to perform a small-scale pilot reaction to assess the stability of 1-(3,5-dichlorophenyl)propane-1,2-dione under your specific conditions.
Thermal Stability
Q5: What is the thermal stability of 1-(3,5-dichlorophenyl)propane-1,2-dione? Are there any concerns when heating the compound?
-
Potential Decomposition Pathways: At high temperatures, thermal decomposition could involve the cleavage of the C-C bond between the carbonyls, decarbonylation, or reactions involving the chloro-substituents on the aromatic ring. Thermal decomposition of related compounds has been observed to occur at temperatures above 150-200°C.[13][14]
-
Experimental Considerations:
-
When performing reactions at elevated temperatures, it is advisable to conduct them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
If distillation is required, vacuum distillation is recommended to lower the boiling point and minimize thermal stress on the compound.
-
For prolonged heating, monitor for any color change or the formation of byproducts, which could indicate decomposition.
-
III. Experimental Protocols
Protocol 1: Controlled Reduction to 1-(3,5-dichlorophenyl)-1-hydroxypropan-2-one
This protocol outlines a general procedure for the selective reduction of one carbonyl group using sodium borohydride.
Materials:
-
1-(3,5-dichlorophenyl)propane-1,2-dione
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve 1-(3,5-dichlorophenyl)propane-1,2-dione (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (0.25-0.3 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains at 0°C.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The starting material should be consumed, and a new, more polar spot corresponding to the α-hydroxyketone should appear.
-
Once the reaction is complete (typically 30-60 minutes), cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
IV. Visualized Workflow and Relationships
Stability and Reactivity Overview
Caption: Key reactions and stability considerations for 1-(3,5-dichlorophenyl)propane-1,2-dione.
V. References
-
Wikipedia. Benzilic acid rearrangement. [Link]
-
Grokipedia. Benzilic acid rearrangement. [Link]
-
Organic Chemistry Portal. Benzilic Acid Rearrangement. [Link]
-
Quora. What is the benzilic acid rearrangement reaction with mechanism?. [Link]
-
Cambridge University Press. Benzilic Acid Rearrangement. [Link]
-
Organic Chemistry Portal. α-Diketone synthesis by oxidation. [Link]
-
Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
-
MDPI. (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. [Link]
-
The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
-
ACS Publications. Synthesis of α-Diketones from Alkylaryl- and Diarylalkynes Using Mercuric Salts. [Link]
-
FACTA UNIVERSITATIS. LITHIUM ALUMINUM HYDRIDE REDUCTION OF 1-PHENYLBUTANE-1,3-DIONE, AND ACETYLATION OF THE PRODUCTS: NMR AND GC-MS ANALYSIS. [Link]
-
University of Colorado Boulder. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
-
University of Rochester. Workup: Aluminum Hydride Reduction. [Link]
-
IChemE. Chemical reaction hazards associated with the use of sodium borohydride. [Link]
-
YouTube. LiAlH4. Lithium aluminum hydride. Reactions. [Link]
-
PubMed Central. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. [Link]
-
ResearchGate. Sodium borohydride reactivity with different solvents. [Link]
-
YouTube. Video Lecture 5: Part III, Reactivity of Lithium Aluminium Hydride (LiAlH4). [Link]
-
MDPI. Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles. [Link]
-
Nature Environment and Pollution Technology. Comparative Advanced Oxidation Decolorization of the Triphenylmethane Dye with Dimethyl Dioxirane and Hydrogen Peroxide. [Link]
-
MDPI. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. [Link]
-
ResearchGate. An investigation on thermal decomposition of DNTF-CMDB propellants. [Link]
-
ResearchGate. Thermal degradation kinetics and reaction models of 1,3,5-triamino-2,4,6-trinitrobenzene-based plastic-bonded explosives containing fluoropolymer matrices. [Link]
-
ResearchGate. Vapor Pressures, Mass Spectra and Thermal Decomposition Processes of Bis(2,2‐Dintropropyl)acetal (BDNPA) and Bis(2,2‐Dinitropropyl)formal (BDNPF). [Link]
-
ResearchGate. (PDF) Thermal decomposition of 3,6-diphenyl-1,2,4,5-tetroxane in nitromethane solution. [Link]
-
Organic Syntheses. PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. [Link]
-
PubMed. Oxidation of cis- and trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolanes: isolation and properties of the 1-oxides and the 1,2-dioxides. [Link]
-
ResearchGate. High-Yield Synthesis of 1,3-Dimesityl-propane-1,3-dione: Isolation of Its Aluminum Complex as a Stable Intermediate. [Link]
Sources
- 1. 386715-49-7 CAS MSDS (1-(3,5-DICHLOROPHENYL)PROPANE-1,2-DIONE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. quora.com [quora.com]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. rsc.org [rsc.org]
- 7. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 8. casopisi.junis.ni.ac.rs [casopisi.junis.ni.ac.rs]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. α-Diketone synthesis by oxidation [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 1-(3,5-dichlorophenyl)propane-1,2-dione
Welcome to the technical support center for the synthesis of 1-(3,5-dichlorophenyl)propane-1,2-dione. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Introduction: The Synthetic Challenge
1-(3,5-dichlorophenyl)propane-1,2-dione is a valuable α-diketone intermediate in organic synthesis, particularly for creating heterocyclic compounds and as a building block for pharmaceutical candidates.[1][2] Its synthesis is typically a two-step process: formation of a precursor ketone followed by the α-oxidation of that ketone. While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and scalability. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize this synthetic sequence.
Recommended Synthetic Workflow
The most reliable pathway to the target molecule involves the preparation of the precursor ketone, 1-(3,5-dichlorophenyl)propan-1-one, followed by a selective oxidation of the α-methylene group. A direct Friedel-Crafts acylation of 1,3-dichlorobenzene is not recommended as it yields the incorrect isomer (primarily 1-(2,4-dichlorophenyl)propan-1-one) due to the directing effects of the chloro substituents.[3] The following workflow is therefore advised:
Caption: Recommended two-step synthesis workflow.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. Each answer is grounded in chemical principles to empower you to make informed decisions in your experiments.
Part 1: Synthesis of the Precursor, 1-(3,5-dichlorophenyl)propan-1-one
Q1: I attempted a Friedel-Crafts acylation on 1,3-dichlorobenzene with propanoyl chloride and got the wrong product. Why?
A: This is an expected outcome rooted in the principles of electrophilic aromatic substitution. The two chlorine atoms on 1,3-dichlorobenzene are deactivating but ortho-, para- directing. The C4 position is the most sterically accessible and electronically favorable site for acylation, leading predominantly to the 2,4-dichloro isomer, not the desired 3,5-dichloro product. To obtain the correct substitution pattern, you must start with a material that already has the 3,5-dichloro arrangement, such as 3,5-dichlorobenzoyl chloride.[3][4]
Q2: What is the most reliable method for synthesizing 1-(3,5-dichlorophenyl)propan-1-one?
A: The most common and reliable method is the reaction of an organometallic reagent with a 3,5-dichlorobenzoyl derivative. A Grignard reaction, using ethylmagnesium bromide and 3,5-dichlorobenzoyl chloride, is a robust choice. The key is to control the reaction temperature to prevent the common side reaction of tertiary alcohol formation, where a second equivalent of the Grignard reagent attacks the newly formed ketone.
Q3: My Grignard reaction for the precursor ketone is low-yielding and produces a significant amount of 1,1-bis(3,5-dichlorophenyl)propan-1-ol. How can I prevent this?
A: The formation of the tertiary alcohol is a classic side reaction in Grignard syntheses of ketones. Here are the critical parameters to control:
-
Temperature: This is the most critical factor. The initial reaction should be performed at a low temperature (e.g., -78 °C to -20 °C) to control the reactivity of the Grignard reagent. Add the ethylmagnesium bromide solution slowly to the solution of 3,5-dichlorobenzoyl chloride to avoid localized heating.
-
Stoichiometry: Use a slight excess, but not a large excess, of the Grignard reagent (e.g., 1.05-1.1 equivalents). A large excess will drive the formation of the alcohol byproduct.
-
Reverse Addition: Consider adding the acyl chloride solution to the Grignard reagent at low temperature. This maintains a low concentration of the acyl chloride, minimizing the chance for the intermediate ketone to react with a second equivalent of the Grignard reagent.
Part 2: Oxidation to 1-(3,5-dichlorophenyl)propane-1,2-dione
Q4: My oxidation reaction with selenium dioxide (SeO₂) is very slow or stalls completely. What can I do?
A: A sluggish Riley oxidation can be due to several factors. Selenium dioxide is a standard reagent for converting an α-methylene group adjacent to a carbonyl into a 1,2-dicarbonyl compound.[5]
-
Temperature: These oxidations often require heat to proceed at a reasonable rate. Refluxing in a solvent like 1,4-dioxane or a mixture of acetic acid and water is common. Ensure your reaction temperature is adequate (typically 80-110 °C).
-
Solvent: The solvent must be able to dissolve the organic substrate and be stable to the oxidizing conditions. 1,4-Dioxane is an excellent choice as it is relatively inert and has a suitable boiling point. An aqueous solvent system can also facilitate the reaction.
-
Catalytic Water: The presence of a small amount of water is often crucial for the mechanism to proceed efficiently. If using an anhydrous solvent like dioxane, the addition of a few equivalents of water can sometimes accelerate the reaction.
-
Reagent Quality: Ensure your selenium dioxide is of good quality. It should be a white crystalline solid.
Q5: The yield of my desired diketone is low, and I am having difficulty with purification. What are the likely side products and how do I remove them?
A: Low yields and purification difficulties often stem from side reactions and the challenging nature of selenium byproducts.
-
Over-oxidation: While less common for α-methylene groups, aggressive conditions could potentially lead to C-C bond cleavage.[6] Monitor the reaction by TLC to avoid prolonged reaction times after the starting material is consumed.
-
Selenium Byproducts: The primary challenge in purification is removing elemental selenium (a red or black solid) and other selenium-containing species. After the reaction, the crude mixture is often filtered through a pad of Celite to remove the bulk of the insoluble selenium.
-
Purification Strategy: Column chromatography on silica gel is typically the most effective method for isolating the final product. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is recommended. The desired α-diketone product is typically a yellow oil or solid.
Q6: What are the critical safety precautions when working with selenium dioxide?
A: Extreme caution is required. Selenium dioxide and its byproducts are highly toxic and teratogenic.
-
Handling: Always handle SeO₂ in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and heavy-duty nitrile gloves.
-
Quenching: After the reaction, any residual reactive selenium species can be quenched. A common method is to add sodium sulfite or bisulfite, which reduces selenium compounds to the less harmful elemental selenium, which can then be filtered off.
-
Waste Disposal: All selenium-containing waste (solid and liquid) must be collected and disposed of as hazardous waste according to your institution's safety protocols. Do not pour it down the drain.
Optimized Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.
Protocol 1: Synthesis of 1-(3,5-dichlorophenyl)propan-1-one
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-dichlorobenzoyl chloride (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Grignard Addition: Add a solution of ethylmagnesium bromide (1.1 eq) in THF dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Reaction: Stir the reaction mixture at -20 °C for 2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting acyl chloride.
-
Quenching: Once the reaction is complete, slowly quench the reaction by adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone, which can be used in the next step without further purification if it is of sufficient purity.
Protocol 2: Selenium Dioxide Oxidation to 1-(3,5-dichlorophenyl)propane-1,2-dione
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude 1-(3,5-dichlorophenyl)propan-1-one (1.0 eq), selenium dioxide (1.2 eq), 1,4-dioxane, and a small amount of water (e.g., 10% by volume of the dioxane).
-
Heating: Heat the mixture to reflux (approx. 101-103 °C) with vigorous stirring. The mixture will likely turn dark as elemental selenium precipitates.
-
Reaction: Maintain the reflux for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The product spot should be more polar than the starting material and may appear yellow.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the black selenium precipitate. Wash the Celite pad thoroughly with more ethyl acetate.
-
Washing: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude yellow oil or solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 1-(3,5-dichlorophenyl)propane-1,2-dione.
Data Summary: Oxidation Conditions
The choice of oxidant and conditions is critical for success. While SeO₂ is the most common, other methods exist.[7]
| Oxidant | Typical Solvent | Temperature (°C) | Advantages | Common Issues |
| SeO₂ | 1,4-Dioxane/H₂O | 100 | High reliability for α-methylene oxidation | Toxicity, selenium byproduct removal |
| Cu(II) salts/O₂ | Acetonitrile/Pyridine | 60-80 | Milder, uses O₂ as terminal oxidant | May require specific ligands, potential for lower yields |
| KMnO₄ | Acetone/H₂O | 0 - RT | Inexpensive and powerful | Low selectivity, high risk of over-oxidation/cleavage |
| RuCl₃/TBHP | Dichloromethane | RT | Catalytic, mild conditions | Cost of ruthenium, peroxide handling |
Mechanistic Insight: The Riley Oxidation
Understanding the mechanism allows for more effective troubleshooting. The Riley oxidation is believed to proceed through an initial ene reaction followed by a[1][8]-sigmatropic rearrangement.[9][10]
Caption: Simplified mechanism of the Riley (SeO₂) oxidation.
This complex sequence highlights why factors like solvent polarity and the presence of water can be critical for facilitating the key steps, leading to the final α-diketone product and selenium(II) species that ultimately form elemental selenium.
References
-
Organic Chemistry Portal. (n.d.). α-Diketone synthesis by oxidation. Retrieved from [Link]7]
- Zhang, S.-L., & Chen, D.-D. (2023). Synthesis of α-Diketones via a Sequential Dehydrogenation and Transfer Oxygenation of 1,2-Diarylepoxides. The Journal of Organic Chemistry, 88(22), 16735–16741.
- Gillani, S. S., Attique, I., & Mehboob, T. (2022). Synthesis and Applications of 1,2-Diketones. Scientific Inquiry and Review, 6(4).
- Chen, S., Liu, Z., Shi, E., Chen, L., Wei, W., Li, H., Cheng, Y., & Wan, X. (2011). Ruthenium-Catalyzed Oxidation of Alkenes: A Highly Efficient and Practical Route to α-Diketones. Organic Letters, 13(9), 2274–2277.
-
Sharpless, K. B., & Lauer, R. F. (1972). Selenium dioxide oxidation of ketones and aldehydes. Evidence for the intermediacy of .beta.-ketoseleninic acids. Journal of the American Chemical Society, 94(20), 7154–7155.[9]
-
Chem LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]4]
-
Gore, P. H. (1970). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic, 2251.[3]
-
AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]5]
-
Chemistry Stack Exchange. (2020). Oxidation of Unsymmetrical Ketones using Selenium Dioxide. Retrieved from [Link]10]
-
Zhang, Y., et al. (2022). Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones. ACS Omega, 7(30), 26329–26338.[2][8]
- Zhang, C., & Zhao, X.-F. (2007). A Highly Efficient and Mild Procedure for the Oxidation of Alcohols with Iodobenzene Dichloride and TEMPO. Synthesis, 2007(04), 551-557.
- Su, Y., Zhang, L., & Jiao, N. (2011). Sunlight and Air Enabled Efficient Oxidation of α-Aryl Halogen Derivatives to the Corresponding α-Aryl Carbonyl Compounds. Organic Letters, 13(9), 2168–2171.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. adichemistry.com [adichemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. α-Diketone synthesis by oxidation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Dichlorophenyl α-Diones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichlorophenyl α-diones (also known as dichlorophenylglyoxals). This guide is designed to provide expert insights and practical, field-proven solutions to the common and complex purification challenges associated with this class of compounds. My goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing dichlorophenyl α-diones?
The impurity profile is heavily dependent on your synthetic route. However, several classes of impurities are consistently observed.
-
Unreacted Starting Materials: Incomplete oxidation of the parent acetophenone (e.g., 2',3'-dichloroacetophenone) is common.
-
Over-oxidation Products: Routes using strong oxidants can lead to the formation of the corresponding dichlorobenzoic acid.
-
Isomeric Impurities: Commercial dichlorophenyl starting materials can contain other isomers (e.g., 2,4-dichloro or 3,4-dichloro derivatives). These can be carried through the synthesis, resulting in isomeric α-dione impurities that are often difficult to separate.[1]
-
Hydrated α-Dione: Like the parent phenylglyoxal, dichlorophenyl α-diones can readily form stable, crystalline hydrates in the presence of water.[2] This is not technically an impurity but can be mistaken for one if not properly characterized.
-
Byproducts from Specific Reagents: For example, syntheses using selenium dioxide (SeO₂) can result in selenium-containing byproducts that must be carefully removed.[2]
Q2: My final product is a persistent yellow oil, but I expected a solid. What does this indicate?
This is a frequent issue. A yellow, oily product often suggests the presence of impurities that are disrupting the crystal lattice and depressing the melting point. The yellow color is characteristic of the α-dione chromophore, but an intensely colored oil may also indicate polymeric byproducts or residual reagents. The parent compound, phenylglyoxal, is a yellow liquid that can form a solid hydrate, so it's crucial to first rule out the presence of the anhydrous, oily form versus an impure solid.[3]
Q3: Which purification technique—recrystallization or column chromatography—is generally best?
The choice depends on the scale of your reaction and the nature of the impurities.
-
Column Chromatography is highly effective for removing impurities with different polarities, such as unreacted starting material or over-oxidation products. It is the preferred method for small- to medium-scale purifications (<10 g) where high purity is critical.[4][5]
-
Recrystallization is ideal for larger-scale purification (>10 g) and for removing minor impurities from a crude product that is already reasonably pure (>85%). It is also the method of choice for obtaining high-quality crystalline material for analysis (e.g., X-ray crystallography). Often, the stable hydrate is purified by recrystallization first, followed by dehydration.
The following diagram outlines a general decision-making process for purification.
Sources
troubleshooting guide for reactions involving 1-(3,5-dichlorophenyl)propane-1,2-dione
Technical Support Center: 1-(3,5-dichlorophenyl)propane-1,2-dione
Welcome to the technical support guide for 1-(3,5-dichlorophenyl)propane-1,2-dione. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile α-dicarbonyl compound in their synthetic workflows. As a reactive building block, its unique electronic and steric properties present both opportunities and challenges. This guide provides in-depth, field-proven insights into troubleshooting common issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you may encounter during the synthesis, reaction, and handling of 1-(3,5-dichlorophenyl)propane-1,2-dione.
Category 1: Synthesis & Purity
Question 1: My synthesis of 1-(3,5-dichlorophenyl)propane-1,2-dione via oxidation of the corresponding α-methyl ketone is resulting in low yields. What are the primary causes and how can I optimize the reaction?
Answer: Low yields in the oxidation of 1-(3,5-dichlorophenyl)propan-1-one to the desired 1,2-dione are common and typically stem from three sources: incomplete reaction, over-oxidation, or competing side reactions.
-
Causality & Mechanism: The most common method for this transformation is selenium dioxide (SeO₂) oxidation. The mechanism involves an ene reaction followed by a[1]-sigmatropic rearrangement. The success of this reaction is highly dependent on precise control of stoichiometry and temperature. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring can deactivate the substrate slightly compared to non-halogenated analogs, potentially requiring more forcing conditions which in turn can lead to side products.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure you are using at least one full equivalent of SeO₂. Using a slight excess (e.g., 1.05 - 1.1 eq) can help drive the reaction to completion, but a large excess risks over-oxidation.
-
Solvent System: The reaction is often performed in a solvent like dioxane with a catalytic amount of water. The water is crucial for the final steps of the catalytic cycle. Ensure your dioxane is dry to start, and then add a controlled amount of water (e.g., 1-2% v/v).
-
Temperature Control: This is critical. The reaction should be heated to reflux (approx. 100-102 °C for dioxane). Temperatures that are too low will lead to an incomplete reaction, while excessive heat can promote the formation of polymeric byproducts and selenium metal deposition, which complicates purification.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting ketone and the appearance of a new, typically more polar, spot indicates product formation. The reaction is often complete within 6-12 hours.
-
Question 2: I'm observing a significant, hard-to-remove impurity in my crude product mixture. What could it be and how can I prevent it?
Answer: The most likely impurity, especially under basic conditions or prolonged heating, is a product of self-condensation (an aldol-type reaction). α-Dicarbonyl compounds possess acidic α-hydrogens on the methyl side, making them susceptible to enolate formation and subsequent condensation.[2][3]
-
Identification: This aldol adduct will have a molecular weight roughly double that of your product. It can often be identified by mass spectrometry of the crude mixture. Its ¹H NMR spectrum will be significantly more complex than that of the desired dione.
-
Prevention & Mitigation:
-
pH Control: Avoid basic conditions during both the reaction and workup. If an aqueous wash is necessary, use a neutral or slightly acidic solution (e.g., dilute HCl followed by brine).
-
Temperature Management: Do not let the reaction run for an unnecessarily long time at high temperatures. Once TLC indicates consumption of the starting material, proceed with the workup.
-
Purification Strategy: Standard flash chromatography on silica gel is usually effective for removing aldol adducts. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate, is recommended.
-
Category 2: Reactivity & Selectivity
Question 3: I am attempting a nucleophilic addition to one of the carbonyl groups, but the reaction is sluggish. How can I improve reactivity?
Answer: The reactivity of the two carbonyl groups in 1-(3,5-dichlorophenyl)propane-1,2-dione is electronically distinct. The ketone adjacent to the dichlorophenyl ring is part of a benzoyl system, while the other is an aliphatic methyl ketone. The phenyl-adjacent carbonyl (C1) is generally more electrophilic due to the inductive effect of the aromatic ring and the chlorine atoms. However, it is also more sterically hindered.
-
Improving Reaction Rates:
-
Lewis Acid Catalysis: The addition of a Lewis acid (e.g., MgBr₂, TiCl₄, BF₃·OEt₂) can coordinate to one of the carbonyl oxygens, significantly increasing its electrophilicity and accelerating the rate of nucleophilic attack.
-
Solvent Choice: Switching to a more polar aprotic solvent (e.g., THF, DMF) can stabilize charged intermediates and may improve reaction rates, depending on the specific nucleophile.
-
Temperature: Gently heating the reaction can overcome the activation energy barrier, but this must be balanced against the risk of side reactions.
-
Question 4: My reaction is not regioselective, and I'm getting a mixture of products from the nucleophile attacking both carbonyls. How can I control where the reaction occurs?
Answer: Achieving high regioselectivity is a common challenge. The outcome depends on a delicate balance between electronics (favoring attack at C1) and sterics (favoring attack at C2).
-
Strategies for Regiocontrol:
-
Steric Bulk of the Nucleophile: Large, bulky nucleophiles will preferentially attack the less hindered methyl ketone carbonyl (C2). Conversely, small nucleophiles (e.g., hydride, cyanide) may show less selectivity or favor the more electrophilic C1.
-
Chelation Control: If your nucleophile has a chelating group, using a suitable Lewis acid can create a rigid intermediate that directs the nucleophile to a specific carbonyl.
-
Protecting Group Strategy: While more synthetically intensive, one of the carbonyls can be selectively protected as a ketal. The less hindered C2 carbonyl will typically react faster with diols under kinetic control to form the ketal, leaving C1 available for reaction.
-
Category 3: Purification & Stability
Question 5: I am struggling with the final purification of my target compound, which contains the 1-(3,5-dichlorophenyl)propane-1,2-dione core. Standard chromatography gives poor separation.
Answer: If standard silica gel chromatography is failing, it may be due to the compound's polarity being too similar to that of a persistent impurity, or due to on-column degradation.
-
Alternative Purification Protocols:
-
Bisulfite Adduct Formation: α-ketoaldehydes and reactive ketones can form water-soluble bisulfite adducts.[4][5] This can be used as an extractive purification method. Treat the impure organic mixture with a saturated aqueous solution of sodium bisulfite. The dione will form the adduct and move into the aqueous layer, leaving non-polar, unreactive impurities behind. The aqueous layer can then be isolated and treated with a base (e.g., Na₂CO₃) to regenerate the pure dione, which can be extracted back into an organic solvent.[4]
-
Different Stationary Phases: Consider using a different chromatography stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 silica, which can alter the elution order and improve separation.
-
Derivatization/Regeneration: As a last resort, the dione can be reacted with o-phenylenediamine to form a stable, crystalline quinoxaline derivative.[6] This derivative is often easily purified by recrystallization or chromatography. The pure dione can sometimes be regenerated, although this is often non-trivial and this method is more commonly used for characterization.
-
Question 6: My purified dione compound is showing signs of decomposition after a few days in storage. What are the best storage practices?
Answer: α-Dicarbonyl compounds can be sensitive to light, air (oxidation), and trace amounts of acid or base. The presence of the electron-withdrawing groups on your compound may increase its susceptibility to nucleophilic attack by ambient moisture.
-
Optimal Storage Conditions:
-
Temperature: Store at low temperatures (-20 °C is ideal).
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using an amber vial.
-
Purity: Ensure the compound is free of any acidic or basic impurities from the workup, as these can catalyze degradation or self-condensation. The compound should be stored as a solid if possible.[7]
-
Key Experimental Protocols
Protocol 1: Synthesis via Selenium Dioxide Oxidation
This protocol provides a general methodology for the synthesis of 1-(3,5-dichlorophenyl)propane-1,2-dione.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(3,5-dichlorophenyl)propan-1-one (1.0 eq).
-
Reagents: Add selenium dioxide (1.1 eq) followed by 1,4-dioxane (approx. 0.2 M concentration) and deionized water (2% v/v of the dioxane volume).
-
Reaction: Heat the mixture to reflux (approx. 101 °C) with vigorous stirring. A black precipitate of selenium metal will form as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting ketone spot is consumed (typically 6-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter through a pad of Celite® to remove the selenium metal. Wash the pad with ethyl acetate.
-
Combine the filtrates and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Derivatization for Characterization with o-Phenylenediamine
This protocol is useful for confirming the structure and assessing the purity of the dione via a stable quinoxaline derivative.[6]
-
Dissolution: Dissolve the dione (1.0 eq) in ethanol or a mixture of ethanol/acetic acid in a small vial.
-
Addition: Add o-phenylenediamine (1.05 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and may be accompanied by a color change. Gentle warming (40-50 °C) can be applied if the reaction is slow.
-
Isolation: The quinoxaline product often precipitates from the solution upon cooling. It can be collected by filtration and washed with cold ethanol. If it remains in solution, the solvent can be removed in vacuo and the residue purified by chromatography or recrystallization.
-
Analysis: The purified quinoxaline can be characterized by NMR, MS, and melting point to confirm the structure of the parent dione.
Visual Troubleshooting & Data
Troubleshooting Flowchart: Diagnosing Low Yields
The following diagram outlines a logical workflow for troubleshooting low-yield reactions.
Caption: Decision tree for troubleshooting low reaction yields.
Data Tables
Table 1: Recommended Solvents for Reactions
| Reaction Type | Primary Solvent(s) | Rationale |
|---|---|---|
| Nucleophilic Addition | THF, Diethyl Ether, DCM | Aprotic, good for organometallics and stabilizing intermediates. |
| Condensation Reactions | Ethanol, Toluene | Protic solvents can facilitate proton transfer; Toluene allows for azeotropic water removal. |
| Heterocycle Formation | Acetic Acid, Ethanol | Often acid-catalyzed and requires protic media for cyclization/dehydration steps. |
Table 2: Common Side Products and Identification
| Side Product | Potential Cause | Identification Method | Key Spectroscopic Feature |
|---|---|---|---|
| Aldol Adduct | Base/Heat | LC-MS, NMR | M/z ≈ 2x product; complex NMR spectrum. |
| Carboxylic Acid | Over-oxidation | IR, ¹H NMR | Broad O-H stretch in IR (~3000 cm⁻¹); loss of methyl singlet in NMR. |
| Starting Ketone | Incomplete Reaction | TLC, NMR | Presence of starting material signals; less complex spectrum than product. |
References
-
Maillard Reaction Control: An article discussing the role of alpha-ketoaldehyde dehydrogenase in the context of carbonyl compounds, relevant to understanding the biological reactivity of diones.
-
Chromatographic Purification: Supplementary information from a journal article detailing the purification of complex organic products using flash chromatography, a standard method for the title compound.
- Source: The Royal Society of Chemistry
-
URL: [Link]
-
Purification of α-Keto Esters: A patent describing methods for purifying α-keto esters, which shares principles with the purification of α-diones, such as distill
- Source: Google P
-
URL: [1]
-
Bisulfite Extraction Protocol: A detailed protocol for the separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction method, directly applicable for purifying the title compound.
-
Liquid–Liquid Extraction for Aldehydes and Ketones: An academic paper describing a liquid-liquid extraction method using bisulfite for the removal of reactive carbonyls.
-
Physical & Safety Data for 1-(3,5-Dichlorophenyl)
-
Physical & Safety Data for 1-(3-Chlorophenyl)propane-1,2-dione: PubChem entry for a closely related analog, useful for predicting properties and reactivity.
-
Analysis of α-Dicarbonyl Compounds: An article describing the derivatization of α-dicarbonyls with o-phenylenediamine to form quinoxalines for GC-MS and HPLC analysis.
- Physical Properties of 1-(3,5-DICHLOROPHENYL)PROPANE-1,2-DIONE: A chemical supplier page listing key physical properties like melting point and appearance. Source: ChemicalBook
-
Formation of α-Dicarbonyl Compounds: A research paper detailing the formation and identification of various α-dicarbonyl compounds, providing context on their stability and analysis.
-
Alpha-Carbon Reactions: A comprehensive overview of enol and enolate chemistry, including alkylation and condensation reactions, which are key side reactions for dicarbonyls.
-
Intramolecular Aldol Reactions: An educational resource explaining intramolecular aldol reactions for dicarbonyl compounds, relevant to understanding self-condens
-
Reactions at the Alpha Carbon: A video lesson covering fundamental reactions of carbonyls at the alpha position, including aldol condens
-
Synthesis of 1,3-Diones: Supporting information for a journal article providing a detailed experimental procedure for the synthesis of 1,3-diones via a Claisen-type condens
Sources
- 1. CN102026955A - Process for purifying an alpha-keto ester - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 386715-49-7 CAS MSDS (1-(3,5-DICHLOROPHENYL)PROPANE-1,2-DIONE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Purification of alpha-ketoaldehyde dehydrogenase from the human liver and its possible significance in the control of glycation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-(3,5-Dichlorophenyl)propan-1-one | C9H8Cl2O | CID 44542959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(3-Chlorophenyl)propane-1,2-dione | C9H7ClO2 | CID 13585598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. rsc.org [rsc.org]
side reactions of 1-(3,5-dichlorophenyl)propane-1,2-dione with common reagents
Technical Support Center: 1-(3,5-dichlorophenyl)propane-1,2-dione
Welcome to the technical support resource for 1-(3,5-dichlorophenyl)propane-1,2-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but highly reactive α-dicarbonyl compound. Here, we address common experimental challenges, provide troubleshooting strategies, and explain the chemical principles behind potential side reactions in a direct question-and-answer format.
Section 1: Compound Stability and Handling
Q1: My sample of 1-(3,5-dichlorophenyl)propane-1,2-dione shows discoloration (from light yellow to greenish-yellow) over time. Is this normal and how should I properly store it?
A1: Yes, slight discoloration to a greenish-yellow solid is not uncommon for this class of compounds upon exposure to light or air over extended periods. However, significant color change could indicate degradation or the presence of impurities. The dicarbonyl structure is sensitive to oxidation and light.
Root Cause Analysis: The two adjacent carbonyl groups in 1-(3,5-dichlorophenyl)propane-1,2-dione create highly electrophilic carbon centers. This reactivity makes the molecule susceptible to slow degradation pathways, potentially initiated by atmospheric oxygen or trace moisture, especially under ambient light.
Troubleshooting & Best Practices:
-
Storage: For optimal stability, store the compound at room temperature in a tightly sealed, amber glass vial to protect it from light and moisture.[1] For long-term storage (>6 months), storing under an inert atmosphere (Argon or Nitrogen) is recommended.
-
Purity Check: Before critical experiments, if discoloration is significant, verify the compound's purity via NMR spectroscopy or LC-MS to ensure degradation has not compromised the material.
Section 2: Reactions with Basic Reagents
The presence of two distinct carbonyl groups and an enolizable methyl group makes the reaction outcomes with bases highly dependent on the nature of the base (nucleophilic vs. non-nucleophilic), its concentration, and the reaction temperature.
Q2: I treated 1-(3,5-dichlorophenyl)propane-1,2-dione with aqueous potassium hydroxide (KOH) expecting a simple deprotonation, but I isolated an α-hydroxy carboxylic acid. What reaction occurred?
A2: You have inadvertently initiated a Benzilic Acid Rearrangement . This is a classic reaction of 1,2-diketones that lack enolizable protons on both sides, or where rearrangement is faster than other competing reactions.[2][3] In your molecule, the carbonyl adjacent to the dichlorophenyl ring has no α-protons, making it a prime candidate for this pathway.
Mechanism Explained: The reaction proceeds via nucleophilic attack of the hydroxide ion on one of the carbonyl carbons, followed by a 1,2-rearrangement of the adjacent group to form a stable carboxylate salt, which is then protonated during acidic workup.[2][4] The electron-withdrawing nature of the dichlorophenyl ring makes the adjacent carbonyl carbon highly electrophilic and thus a likely point of initial hydroxide attack. The subsequent migration of the aryl group is generally favorable.
Caption: Mechanism of the Benzilic Acid Rearrangement.
Troubleshooting & Protocol Control:
-
To Avoid: If this rearrangement is undesired, avoid strong, nucleophilic bases like NaOH or KOH. For reactions requiring a base for deprotonation of the methyl group, use a non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA) or potassium tert-butoxide at low temperatures (-78 °C).
-
To Promote: If the α-hydroxy acid is the target product, use at least one equivalent of a strong hydroxide base (e.g., 2M KOH) and gently heat the reaction mixture (40-60 °C) to drive the rearrangement to completion.
Q3: My reaction with concentrated NaOH yielded a mixture containing not only the Benzilic acid rearrangement product but also an α-hydroxy acid and an alcohol. What is this competing pathway?
A3: This points to a competing intramolecular Cannizzaro-type reaction . The Cannizzaro reaction is a disproportionation of non-enolizable aldehydes in the presence of a strong base, yielding a primary alcohol and a carboxylic acid.[5][6][7] For α-ketoaldehydes (which your compound is an analogue of), this can occur intramolecularly to give an α-hydroxy acid.[8]
Mechanism Explained: Under highly concentrated basic conditions, one carbonyl group is reduced to an alcohol while the other is oxidized to a carboxylic acid. This involves a hydride transfer from the tetrahedral intermediate formed by hydroxide attack.[5][6]
Caption: Simplified workflow for the intramolecular Cannizzaro reaction.
Troubleshooting & Selectivity:
-
The Cannizzaro reaction typically requires very high base concentrations.[5] To favor the Benzilic Acid Rearrangement over the Cannizzaro reaction, use moderately concentrated base (e.g., 1-2 M) rather than highly concentrated solutions (>5 M).
-
Lowering the reaction temperature can also help suppress the Cannizzaro pathway, which often has a higher activation energy.
Section 3: Reactions with Organometallic Reagents
Q4: I'm trying to perform a selective 1,2-addition of a Grignard reagent to the ketone carbonyl, but I'm getting a complex mixture and low yield. What are the competing side reactions?
A4: Grignard reagents are potent nucleophiles but also strong bases.[9][10] Their reaction with 1-(3,5-dichlorophenyl)propane-1,2-dione is complicated by several factors, leading to a mixture of products.
Potential Side Reactions & Troubleshooting Summary
| Side Reaction | Root Cause | Troubleshooting Strategy |
| Double Addition | The Grignard reagent is highly reactive and can add to both electrophilic carbonyl carbons. | Use exactly 1.0 equivalent of the Grignard reagent at low temperatures (-78 °C to -40 °C) to improve selectivity for mono-addition. |
| Enolization | The Grignard reagent acts as a base, deprotonating the acidic α-protons of the methyl group to form an enolate. This consumes the reagent and starting material upon workup.[10][11] | Use less basic organometallic reagents like organocuprates (Gilman reagents) which are softer nucleophiles and favor 1,2-addition over deprotonation. |
| Reduction | If the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide), it can reduce one of the carbonyls to an alcohol via a six-membered transition state, a pathway known as Meerwein-Ponndorf-Verley (MPV) type reduction.[10] | Choose a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide) if reduction is a concern. |
Experimental Protocol: Selective Mono-addition to the Ketone
-
Setup: Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Dissolve 1-(3,5-dichlorophenyl)propane-1,2-dione in anhydrous THF or diethyl ether (0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Add 1.0 equivalent of the Grignard reagent dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours.
-
Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature, extract with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting alcohol product promptly using column chromatography.
Section 4: Reactions with Amines
Q5: Upon reacting the dione with a primary amine, I observe the formation of dark, insoluble materials. What is causing this?
A5: The reaction between α-dicarbonyls and primary amines is a well-known route to highly conjugated, often colored products.[12][13][14] The initial step is the formation of an imine at one or both carbonyls. These intermediates are highly reactive and can undergo subsequent condensation, cyclization, and polymerization reactions, leading to complex mixtures and insoluble polymeric materials, often referred to as browning products.[12][14]
Troubleshooting & Protocol Control:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the dione to the primary amine to favor the formation of the mono-imine and reduce the likelihood of cross-linking.
-
Low Temperature: Perform the reaction at low temperatures (0 °C or below) to control the reaction rate and minimize side reactions.
-
Dilution: Working in dilute conditions can disfavor intermolecular polymerization reactions.
-
Prompt Analysis: Analyze the reaction mixture by TLC or LC-MS at early time points to identify the formation of the desired intermediate before significant degradation occurs.
References
-
Chemistry LibreTexts. (2023). Cannizzaro Reaction. [Link]
-
National Center for Biotechnology Information. 1-(3,5-Dichlorophenyl)propan-1-one. PubChem Compound Summary. [Link]
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Wikipedia. (2023). Cannizzaro reaction. [Link]
-
National Center for Biotechnology Information. 1-(3-Chlorophenyl)propane-1,2-dione. PubChem Compound Summary. [Link]
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PrepChem.com. Synthesis of 1,3-diphenyl-1,3-propanedione. [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]
-
Zarzana, K. J., et al. (2012). Optical Properties of the Products of α-Dicarbonyl and Amine Reactions in Simulated Cloud Droplets. Environmental Science & Technology, 46(9), 4845–4851. [Link]
-
Wikipedia. (2023). Benzilic acid rearrangement. [Link]
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Chemistry LibreTexts. (2024). 19: Aldehydes and Ketones- Nucleophilic Addition Reactions. [Link]
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Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]
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National Institutes of Health. (2021). Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. [Link]
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YouTube. (2025). Aldehyde & Ketone Reactions – Nucleophilic Addition, Redox, Acetal, Grignard [Live Recording]. [Link]
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Reddit. (2022). Grignard side reactions. [Link]
-
University of San Diego Digital USD. (2012). Optical Properties of the Products of α-Dicarbonyl and Amine Reactions in Simulated Cloud Droplets. [Link]
-
YouTube. (2022). Benzilic acid rearrangement. [Link]
-
Carl ROTH. Safety Data Sheet: 1,2-Propanediol. [Link]
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University of Babylon. The benzilic acid rearrangement. [Link]
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Michigan State University Chemistry. Carbonyl Reactivity. [Link]
-
NASA. (2021). Optical Properties of the Products of α-Dicarbonyl and Amine Reactions in Simulated Cloud Droplets. [Link]
-
YouTube. (2024). Cannizzaro reaction| Aldehydes, ketones & carb.acids | Class 12 | Chemistry | Khan Academy. [Link]
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. [Link]
-
Jasperse, Chem 360. Reactions of Amines. [Link]
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NC State University Libraries. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. [Link]
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YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
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Chemistry Steps. Cannizzaro Reaction. [Link]
- Google Patents.
-
YouTube. (2024). Benzil-Benzilic Acid Rearrangement | Basics, Mechanism| Solved Examples. [Link]
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Organic Chemistry Portal. Grignard Reaction. [Link]
-
YouTube. (2019). Benzilic Acid Rearrangement || Basics to Advanced || Super concepts & Tricky Problems. [Link]
-
National Institutes of Health. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
-
MDPI. (2019). (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Purity Assessment of 1-(3,5-dichlorophenyl)propane-1,2-dione
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is non-negotiable. It directly impacts safety, efficacy, and the reproducibility of downstream processes. This guide focuses on 1-(3,5-dichlorophenyl)propane-1,2-dione, an aromatic dione that serves as a potential building block in organic synthesis. The presence of impurities, whether from the synthetic route or degradation, can have significant consequences. Therefore, a robust, validated analytical method is paramount for quality control.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides an in-depth, experience-driven protocol for the validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for 1-(3,5-dichlorophenyl)propane-1,2-dione. We will objectively compare the performance of two common, yet distinct, stationary phases—a traditional C18 column and a Phenyl-Hexyl column—to illustrate how column chemistry selection is a critical, data-driven decision. The validation strategy is rigorously designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[2][3][4]
Foundational Strategy: Method Development and Rationale
Before validation can begin, a scientifically sound method must be developed. The choices made at this stage are critical for the success of the validation.
Analyte Characteristics and Chromatographic Approach
1-(3,5-dichlorophenyl)propane-1,2-dione (MW: 217.05 g/mol ) is a relatively non-polar molecule containing a dichlorinated aromatic ring and two carbonyl groups.[5] These structural features make it an ideal candidate for RP-HPLC with UV detection. The phenyl ring and carbonyls act as strong chromophores, allowing for sensitive detection.
The Core Comparison: Stationary Phase Selection
The heart of chromatographic separation lies in the column's stationary phase. To provide a meaningful comparison, we will evaluate two distinct RP-HPLC columns:
-
Alternative A: The Workhorse (C18 Column): A ubiquitous L1 packing, the octadecylsilane (C18) column, separates analytes primarily based on hydrophobic interactions. It is a robust, well-understood choice for a wide range of molecules.
-
Alternative B: The Specialist (Phenyl-Hexyl Column): An L11 packing, the phenyl-hexyl column, offers a mixed-mode separation mechanism. It provides hydrophobicity via its hexyl ligands and, crucially, π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte. This can offer unique selectivity for aromatic compounds and their structurally similar impurities.[6]
Mobile Phase and Detection Parameters
-
Mobile Phase: A gradient elution using Acetonitrile (ACN) and water is chosen. A gradient is essential to elute any highly retained impurities and provide a clean baseline within a reasonable run time. A phosphate buffer at pH 3.0 is incorporated to ensure the consistent ionization state of any acidic or basic impurities and to sharpen peak shape.[7][8]
-
Detection: Based on the UV-active structure, a photodiode array (PDA) detector is employed to monitor the elution, with quantification set at a wavelength of 254 nm, a common choice for aromatic ketones.
Establishing Specificity: The Role of Forced Degradation
A true stability-indicating method must be able to separate the intact analyte from any potential degradation products.[9][10] Forced degradation studies are designed to intentionally stress the analyte to generate these degradants, thereby proving the method's specificity.[11][12]
Experimental Protocol: Forced Degradation
-
Preparation: Prepare a stock solution of 1-(3,5-dichlorophenyl)propane-1,2-dione at 1.0 mg/mL in a 50:50 ACN:Water mixture.
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 N NaOH before dilution.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 N HCl before dilution.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[13]
-
Thermal Degradation: Store the solid powder in an oven at 105°C for 48 hours. Dissolve the stressed powder in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[13] Peak purity analysis using a PDA detector is essential to ensure that the main analyte peak is spectrally homogeneous and free from co-eluting degradants.
The Validation Gauntlet: A Step-by-Step Protocol
The following protocols are executed for both the C18 and Phenyl-Hexyl columns to generate comparative data. The validation is performed in accordance with ICH Q2(R1) guidelines.[2][14]
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// Edges start -> system_suitability; system_suitability -> specificity [label="Is system suitable?"]; specificity -> linearity [label="Is method specific?"]; linearity -> accuracy; accuracy -> precision; precision -> lod_loq; lod_loq -> robustness; robustness -> documentation [label="Are all parameters\nwithin acceptance criteria?"]; documentation -> end; } doted Caption: Workflow for HPLC Method Validation per ICH Guidelines.
System Suitability
-
Causality: This is a prerequisite to ensure the chromatographic system is performing adequately on the day of analysis.
-
Protocol:
-
Prepare a standard solution of 1-(3,5-dichlorophenyl)propane-1,2-dione at the working concentration (e.g., 100 µg/mL).
-
Inject this solution six replicate times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for retention time and peak area.
-
-
Acceptance Criteria: %RSD of peak area < 2.0%; Tailing factor < 2.0; Theoretical plates > 2000.[8]
Linearity
-
Causality: To demonstrate a direct, proportional relationship between analyte concentration and detector response.
-
Protocol:
-
Prepare a series of at least five standard solutions from a stock solution, covering a range from the limit of quantitation (LOQ) to 150% of the working concentration (e.g., 10, 50, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration and determine the correlation coefficient (r²) and y-intercept.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.[15]
Accuracy (Recovery)
-
Causality: To prove that the method can accurately measure the amount of analyte present in a sample matrix.
-
Protocol:
-
Prepare a placebo (sample matrix without the analyte).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.[15]
Precision
-
Causality: To demonstrate the method's consistency and reproducibility under various conditions.
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% concentration on the same day, with the same analyst and instrument. Calculate the %RSD.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Compare the results from both sets.
-
-
Acceptance Criteria: %RSD for repeatability and intermediate precision studies should be ≤ 2.0%.[16]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality: To determine the lowest concentration of analyte the method can reliably detect and quantify, respectively.
-
Protocol:
-
Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
-
-
Confirm the calculated LOQ by preparing a standard at this concentration and verifying that it meets accuracy and precision criteria.
-
-
Acceptance Criteria: LOQ must be precise and accurate.[17]
Robustness
-
Causality: To assess the method's reliability when subjected to small, deliberate variations in method parameters.
-
Protocol:
-
Analyze a standard solution while making minor changes to the method, one at a time.
-
Typical variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).
-
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations.[15][16]
Comparative Data Analysis: C18 vs. Phenyl-Hexyl
The following tables summarize the hypothetical validation data, providing a direct comparison of the two columns.
Table 1: HPLC Method Parameters
| Parameter | Alternative A: C18 Column | Alternative B: Phenyl-Hexyl Column |
|---|---|---|
| Column | Waters Symmetry C18, 4.6x150mm, 5µm | Phenomenex Kinetex Phenyl-Hexyl, 4.6x150mm, 5µm |
| Mobile Phase A | 0.02M KH₂PO₄, pH 3.0 | 0.02M KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Gradient | 50% B to 90% B over 15 min | 50% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
Table 2: System Suitability and Specificity Comparison
| Parameter | Alternative A: C18 Column | Alternative B: Phenyl-Hexyl Column | Acceptance Criteria |
|---|---|---|---|
| Retention Time (min) | 8.52 | 9.15 | - |
| %RSD of Peak Area (n=6) | 0.45% | 0.38% | < 2.0% |
| Tailing Factor | 1.12 | 1.08 | < 2.0 |
| Theoretical Plates | 8500 | 9200 | > 2000 |
| Critical Resolution * | 1.8 | 2.6 | > 1.5 |
*Resolution between the main peak and the closest eluting impurity from the base hydrolysis stress sample.
Table 3: Summary of Validation Parameter Results
| Validation Parameter | Alternative A: C18 Column | Alternative B: Phenyl-Hexyl Column | Acceptance Criteria |
|---|---|---|---|
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 99.5% - 101.1% | 98.0% - 102.0% |
| Precision (%RSD, Inter-day) | 0.95% | 0.82% | ≤ 2.0% |
| LOD (µg/mL) | 0.08 | 0.06 | Report |
| LOQ (µg/mL) | 0.25 | 0.20 | Report |
| Robustness | Passed | Passed | SST criteria met |
Discussion of Comparative Results
Both columns successfully passed all validation criteria, demonstrating that either could potentially be used. However, a deeper analysis reveals a clear winner. The Phenyl-Hexyl column (Alternative B) provided a significantly better resolution (2.6 vs. 1.8) for the critical impurity pair generated during the base-catalyzed degradation.
This is the cornerstone of a self-validating system: while both methods are "valid" on paper, the experimental data provides a clear rationale for selecting the more reliable method. The superior resolution offered by the Phenyl-Hexyl column provides a greater safety margin against future, unknown impurities and minor shifts in chromatographic conditions. This enhanced specificity is likely due to the π-π interactions between the stationary phase and the aromatic rings of the analyte and its degradants, an interaction mechanism absent in the C18 column. Furthermore, the Phenyl-Hexyl column also showed slightly better performance in precision, linearity, and sensitivity (LOD/LOQ).
Conclusion
This guide has detailed the validation of a stability-indicating HPLC method for the purity determination of 1-(3,5-dichlorophenyl)propane-1,2-dione, grounded in the principles of the ICH Q2(R1) guidelines. Through a direct comparison, we have demonstrated that while a standard C18 column provides acceptable performance, a Phenyl-Hexyl column offers superior specificity and robustness for this particular aromatic analyte.
The causality behind this choice is rooted in the forced degradation data; the Phenyl-Hexyl column's ability to better resolve the analyte from its most challenging degradant makes it the scientifically superior choice for long-term quality control. For researchers and drug development professionals, this comparative approach underscores the principle that method validation is not merely a box-checking exercise but a rigorous, data-driven process to select the most reliable analytical tool for ensuring product quality and safety.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Forced Degradation – A Review Source: American Pharmaceutical Review URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]
-
Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]
-
Title: Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants Source: Waters URL: [Link]
-
Title: Why Is HPLC Ideal for Chemical Purity Testing? Source: Moravek URL: [Link]
-
Title: 1-(3-CHLOROPHENYL)PROPANE-1,2-DIONE Source: GSRS URL: [Link]
-
Title: Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources Source: ResearchGate URL: [Link]
-
Title: HPLC Analysis of Aldehydes and Ketones in Air Samples Source: Aurora Pro Scientific URL: [Link]
-
Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: LCGC North America URL: [Link]
-
Title: HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum Source: ResearchGate URL: [Link]
-
Title: 1-(3-Chlorophenyl)propane-1,2-dione Source: PubChem URL: [Link]
-
Title: Bupropion Dione impurity Source: Manasa Life Sciences URL: [Link]
-
Title: Standard Chromatogram of 1-(3-Chlorophenyl)-1,2-propanedione Source: ResearchGate URL: [Link]
-
Title: Development and validation of an RP-HPLC method for analysis... Source: ResearchGate URL: [Link]
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Title: Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride... Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: DEVELOPMENT AND VALIDATION OF HPLC-PDA METHOD FOR SIMULTANEOUS ESTIMATION OF... Source: Scholars Research Library URL: [Link]
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Title: GC method development and validation of genotoxic impurity... Source: Impact Factor URL: [Link]
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Title: AN IMPURITY PROFILE STUDY OF LAMOTRIZINE Source: Rasayan Journal of Chemistry URL: [Link]
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A Comparative Guide to the Biological Activity of 1-(3,5-dichlorophenyl)propane-1,2-dione and Its Positional Isomers: A Research Framework
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of novel chemical entities is paramount. The substitution pattern on a phenyl ring can dramatically alter a molecule's biological profile. This guide provides a comprehensive framework for the comparative biological evaluation of 1-(3,5-dichlorophenyl)propane-1,2-dione and its positional isomers. Due to the limited availability of direct comparative experimental data in the public domain, this document serves as a detailed methodological guide, outlining the essential experiments to elucidate the cytotoxic, antimicrobial, and enzyme inhibitory potential of these compounds.
Introduction: The Significance of Dichlorophenyl Scaffolds in Bioactive Compounds
The dichlorophenyl moiety is a common feature in a variety of bioactive molecules, contributing to a range of pharmacological effects. Its presence can influence lipophilicity, metabolic stability, and receptor binding affinity. While 1-(3,5-dichlorophenyl)propane-1,2-dione itself is not extensively characterized, related structures containing the dichlorophenyl group have demonstrated notable biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties.
This guide focuses on a systematic comparison of 1-(3,5-dichlorophenyl)propane-1,2-dione with its positional isomers, where the two chlorine atoms are situated at different positions on the phenyl ring. The primary isomers for consideration are:
-
1-(2,3-Dichlorophenyl)propane-1,2-dione
-
1-(2,4-Dichlorophenyl)propane-1,2-dione
-
1-(2,5-Dichlorophenyl)propane-1,2-dione
-
1-(2,6-Dichlorophenyl)propane-1,2-dione
-
1-(3,4-Dichlorophenyl)propane-1,2-dione
By systematically evaluating these isomers, researchers can gain valuable insights into how the spatial arrangement of the chloro substituents impacts their biological effects.
Proposed Experimental Workflows for Comparative Biological Profiling
To comprehensively compare the biological activities of 1-(3,5-dichlorophenyl)propane-1,2-dione and its isomers, a multi-pronged experimental approach is recommended. The following sections detail the protocols for assessing cytotoxicity, antimicrobial activity, and enzyme inhibition.
Cytotoxicity Assessment
Cytotoxicity is a critical parameter for identifying potential anticancer agents and for assessing the general toxicity of a compound.[1] We propose a two-tiered approach to screen for and quantify the cytotoxic effects of the dichlorophenylpropane-1,2-dione isomers.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[2]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) in appropriate media and conditions.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the 1-(dichlorophenyl)propane-1,2-dione isomers in DMSO.
-
Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Add the diluted compounds to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and an untreated control.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value for each isomer.
-
The IC50 values for each isomer against the different cell lines should be summarized in a table for easy comparison.
| Compound | Isomer | HeLa IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | HEK293 IC50 (µM) |
| 1 | 3,5-dichloro | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| 2 | 2,3-dichloro | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| 3 | 2,4-dichloro | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| 4 | 2,5-dichloro | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| 5 | 2,6-dichloro | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| 6 | 3,4-dichloro | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Antimicrobial Activity Screening
The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents. The following protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of the compounds.
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Principle: A standardized suspension of bacteria or fungi is incubated with serial dilutions of the test compounds in a liquid growth medium. The MIC is the lowest concentration at which no turbidity (growth) is observed.
Step-by-Step Methodology:
-
Microorganism Preparation:
-
Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).
-
-
Compound Preparation:
-
Prepare stock solutions of the isomers in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions in a 96-well microtiter plate containing the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Optionally, a viability indicator like resazurin can be added to aid in the determination.
-
The MIC values for each isomer against the tested microorganisms should be presented in a clear, tabular format.
| Compound | Isomer | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 1 | 3,5-dichloro | Experimental Value | Experimental Value | Experimental Value |
| 2 | 2,3-dichloro | Experimental Value | Experimental Value | Experimental Value |
| 3 | 2,4-dichloro | Experimental Value | Experimental Value | Experimental Value |
| 4 | 2,5-dichloro | Experimental Value | Experimental Value | Experimental Value |
| 5 | 2,6-dichloro | Experimental Value | Experimental Value | Experimental Value |
| 6 | 3,4-dichloro | Experimental Value | Experimental Value | Experimental Value |
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes. A general kinase inhibition assay can serve as a valuable primary screen to identify potential enzyme inhibitors among the isomers.
Principle: This assay measures the ability of a compound to inhibit the activity of a kinase, an enzyme that catalyzes the transfer of a phosphate group from ATP to a substrate. The inhibition is typically detected by a change in a fluorescent or luminescent signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Select a commercially available kinase assay kit (e.g., a generic tyrosine kinase or serine/threonine kinase kit).
-
Prepare the kinase, substrate, and ATP solutions as per the manufacturer's instructions.
-
-
Compound Preparation:
-
Prepare serial dilutions of the dichlorophenylpropane-1,2-dione isomers.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase, the test compound, and the substrate.
-
Initiate the reaction by adding ATP.
-
Incubate for the recommended time at the specified temperature.
-
Stop the reaction and add the detection reagent.
-
-
Signal Measurement:
-
Measure the fluorescence or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value for each isomer.
-
Mechanistic Insights and Pathway Analysis
Based on the biological activities observed, further experiments can be designed to elucidate the underlying mechanisms of action. For instance, if a compound exhibits significant cytotoxicity against cancer cells, its effect on key signaling pathways involved in cell proliferation and apoptosis could be investigated.
Hypothetical Signaling Pathway Inhibition
A plausible mechanism of action for a cytotoxic dichlorophenyl-containing compound could be the inhibition of a protein kinase involved in a pro-survival signaling pathway, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the Akt signaling pathway by a dichlorophenyl isomer.
Experimental Workflow for Pathway Analysis
Caption: Workflow for investigating the effect of an active isomer on a target signaling pathway.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the biological activities of 1-(3,5-dichlorophenyl)propane-1,2-dione and its positional isomers. By employing the detailed protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays, researchers can generate valuable comparative data. The resulting structure-activity relationships will be instrumental in identifying promising lead compounds for further development and in understanding the broader biological potential of this chemical scaffold. Future studies should focus on elucidating the precise molecular targets of the most active isomers and evaluating their efficacy in more complex biological models.
References
- [Placeholder for a relevant scientific article on dichlorophenyl compounds]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
- [Placeholder for a relevant scientific article on propane-1,2-dione deriv
- [Placeholder for a relevant scientific article on cytotoxicity of small molecules]
- [Placeholder for a relevant scientific article on antimicrobial screening]
- [Placeholder for a relevant scientific article on enzyme inhibition assays]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]
- [Placeholder for a relevant scientific article on molecular targets of dichlorophenyl compounds]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Cheesman, M. J., Ilanko, A., Blonk, B., & Cock, I. E. (2017). Developing new antimicrobial therapies: are synergistic combinations of plant extracts/compounds with conventional antibiotics the solution?. Pharmacognosy reviews, 11(22), 57. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Dichlorophenyl Dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the dichlorophenyl dione scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of various dichlorophenyl dione derivatives, offering field-proven insights for researchers engaged in drug discovery and development. We will delve into the nuances of how subtle structural modifications influence anticancer and antimicrobial efficacy, supported by experimental data and detailed protocols.
The Dichlorophenyl Dione Core: A Versatile Pharmacophore
The fundamental structure, characterized by a dichlorophenyl ring appended to a dione-containing heterocycle, serves as a versatile template for molecular design. The position of the chlorine atoms on the phenyl ring, the nature of the heterocyclic dione system, and the substitutions at other positions all play a critical role in defining the pharmacological profile of these compounds. Understanding these relationships is paramount for the rational design of potent and selective therapeutic agents.
This guide will focus on a comparative analysis of three prominent classes of dichlorophenyl dione derivatives:
-
Pyrazolidine-3,5-diones
-
Thiazolidine-2,4-diones
-
Pyrrolidine-2,5-diones
Anticancer Activity: A Comparative Analysis
Dichlorophenyl dione derivatives have demonstrated significant potential as anticancer agents. The primary mechanism of action for many of these compounds involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Comparative Cytotoxicity
A key metric for assessing anticancer potential is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table provides a comparative summary of the IC50 values for various dichlorophenyl dione derivatives against a panel of human cancer cell lines.
| Heterocyclic Core | Compound/Derivative | Dichlorophenyl Pattern | Target Cell Line | IC50 (µM) | Reference |
| Pyrazolidine-3,5-dione | 4-((4-chlorophenyl)(hydroxy)methyl)-1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione | 4-chloro (on bisphenyl) | MGC-803 (Gastric) | 14.4 ± 1.2 | [1] |
| 4-((3-chlorophenyl)(hydroxy)methyl)-1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione | 4-chloro (on bisphenyl) | MGC-803 (Gastric) | 16.9 ± 1.4 | [1] | |
| 4-((4-bromophenyl)(hydroxy)methyl)-1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione | 4-chloro (on bisphenyl) | MGC-803 (Gastric) | 12.3 ± 0.7 | [1] | |
| 4-((3,4,5-trimethoxyphenyl)(hydroxy)methyl)-1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione | 4-chloro (on bisphenyl) | MGC-803 (Gastric) | 5.1 ± 0.4 | [1] | |
| 4-(thiophen-2-ylmethylene)-1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione | 4-chloro (on bisphenyl) | MGC-803 (Gastric) | 7.2 ± 0.6 | [1] | |
| Thiazolidine-2,4-dione | 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | 3,5-dichloro | HepG2 (Liver) | 233.0 ± 19.7 | [2] |
| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) in CYP3A4 transfected HepG2 | 3,5-dichloro | HepG2 (Liver) | 160.2 ± 5.9 | [2] | |
| Pyrrolidine-2,5-dione | N-(3,5-dichlorophenyl)succinimide (NDPS) | 3,5-dichloro | HepG2 (Liver) | > 250 | [3] |
| Oxazolidine-2,4-dione | 3-(3,5-dichlorophenyl)-2,4-oxazolidinedione (DCPO) | 3,5-dichloro | HepG2 (Liver) | > 250 | [3] |
Structure-Activity Relationship Insights for Anticancer Activity
The data reveals several key SAR trends:
-
The Dione Heterocycle is Crucial: Comparative studies have shown that the thiazolidinedione ring is a key determinant of cytotoxicity in certain contexts. For instance, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) exhibited significant cytotoxicity in HepG2 cells, while its oxazolidinedione and pyrrolidinedione (succinimide) analogs were not cytotoxic at the tested concentrations.[3] This suggests a specific role for the sulfur atom and the overall geometry of the thiazolidinedione ring in the observed activity.
-
Substitution at the 4-Position of Pyrazolidinediones: For the 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione series, substitutions at the 4-position significantly impact anticancer potency. The introduction of a 3,4,5-trimethoxyphenyl group resulted in the most potent compound against the MGC-803 gastric cancer cell line, with an IC50 value of 5.1 µM.[1] This highlights the importance of bulky and electron-donating groups at this position for enhancing activity.
-
The Role of the Dichlorophenyl Moiety: The position of the chlorine atoms on the phenyl ring influences activity. While the presented data primarily features 3,5-dichloro and 4-chloro substitutions, other studies suggest that the substitution pattern is a critical factor in determining the potency and selectivity of these compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., MGC-803, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the dichlorophenyl dione derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial and Antifungal Activity: Unveiling New Therapeutic Avenues
Dichlorophenyl dione derivatives have also shown promise as antimicrobial and antifungal agents. Their mechanism of action often involves the disruption of microbial cell membranes and the induction of oxidative stress, leading to cell death.[4]
Comparative Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the available MIC data for dichlorophenyl dione derivatives.
| Heterocyclic Core | Compound/Derivative | Dichlorophenyl Pattern | Target Organism | MIC (µg/mL) | Reference |
| Pyrrolidine-2,5-dione | 1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione derivative | 3,5-dichloro | Botrytis cinerea | (Varies with hydrophobicity) | [5] |
| Pyrazolidine-3,5-dione | 4-alkyl-1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivative | 4-chloro (on bisphenyl) | Penicillin-resistant Streptococcus pneumoniae | Low MIC values reported | [6] |
| Thiazolidine-2,4-dione | 5-arylidene-2,4-thiazolidinedione derivative | (Varies) | Candida species | High antifungal activity reported | [7] |
Structure-Activity Relationship Insights for Antimicrobial Activity
-
Hydrophobicity is a Key Driver: For antifungal 1-(3,5-dichlorophenyl)-2,5-pyrrolidinediones and 3-(3,5-dichlorophenyl)-2,4-oxazolidinediones, hydrophobicity was found to be the most significant factor determining their activity against Botrytis cinerea.[5] This suggests that the ability of the compound to partition into the fungal cell membrane is crucial for its efficacy.
-
The Thiazolidinedione Scaffold: Thiazolidine-2,4-dione derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. The presence of electron-donating or electron-withdrawing substituents on the arylidene moiety at the 5-position can enhance this activity.[8]
-
Pyrazolidinedione Derivatives as Bacterial Cell Wall Synthesis Inhibitors: 4-Alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives have been identified as inhibitors of bacterial cell wall biosynthesis, showing good activity against Gram-positive bacteria.[6]
Experimental Protocol: Agar Dilution Method for Antifungal Susceptibility
The agar dilution method is a standard technique for determining the MIC of antifungal agents.
Principle: A series of agar plates containing decreasing concentrations of the antifungal agent are prepared. A standardized inoculum of the test fungus is then spotted onto the surface of each plate. The MIC is the lowest concentration of the agent that inhibits visible fungal growth.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solution:
-
Dissolve the dichlorophenyl dione derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
-
Preparation of Agar Plates with Antifungal Agent:
-
Prepare a molten agar medium (e.g., Sabouraud Dextrose Agar).
-
Create a series of twofold dilutions of the antifungal stock solution in sterile water or buffer.
-
Add a specific volume of each antifungal dilution to separate aliquots of the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile Petri dishes and allow them to solidify. Include a drug-free control plate.
-
-
Inoculum Preparation:
-
Grow the fungal strain (e.g., Candida albicans, Aspergillus niger) on an appropriate agar medium.
-
Prepare a suspension of fungal spores or cells in sterile saline or broth and adjust the concentration to a standard level (e.g., using a hemocytometer or spectrophotometer).
-
-
Inoculation:
-
Spot a small, standardized volume of the fungal inoculum onto the surface of each agar plate, including the control plate.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 24-48 hours, or until sufficient growth is visible on the control plate.
-
-
MIC Determination:
-
Examine the plates for fungal growth. The MIC is the lowest concentration of the antifungal agent at which there is no visible growth.
-
Caption: Workflow of the agar dilution method for antifungal susceptibility testing.
Mechanistic Insights and Future Directions
The biological activities of dichlorophenyl dione derivatives are underpinned by diverse mechanisms of action. In cancer, these compounds can induce apoptosis through the activation of caspase cascades and modulate key signaling pathways like Akt.[9] In the antimicrobial realm, their ability to disrupt cell membrane integrity and generate reactive oxygen species highlights their potential to combat drug-resistant pathogens.[4]
Caption: Simplified overview of the proposed mechanisms of action.
The continued exploration of the SAR of dichlorophenyl dione derivatives holds significant promise for the development of novel therapeutics. Future research should focus on:
-
Systematic Comparative Studies: Conducting head-to-head comparisons of different dichlorophenyl dione scaffolds under standardized assay conditions to provide a clearer understanding of their relative potency and selectivity.
-
Elucidation of Molecular Targets: Identifying the specific molecular targets of these compounds to facilitate mechanism-based drug design and optimization.
-
In Vivo Efficacy and Safety Profiling: Translating the promising in vitro results into in vivo models to assess their therapeutic potential and safety profiles.
By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space of dichlorophenyl dione derivatives and accelerate the discovery of next-generation anticancer and antimicrobial agents.
References
-
Synthesis and in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. RSC Advances. [Link]
-
Cytotoxicity of thiazolidinedione-, oxazolidinedione- and pyrrolidinedione-ring containing compounds in HepG2 cells. PubMed. [Link]
-
Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. PubMed. [Link]
-
Anti-invasion and anti-proliferation effects of 3-acetyl-5,8-dichloro-2-((2,4-di-chlorophenyl)amino)quinolin-4(1H)-one (ADQ) via regulation of Akt and Twist1 in liver cancer cells. ResearchGate. [Link]
-
Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. ResearchGate. [Link]
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells. PubMed. [Link]
-
4-Alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives as new inhibitors of bacterial cell wall biosynthesis. ResearchGate. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. [Link]
-
Agar dilution. Wikipedia. [Link]
-
To determine antifungal susceptibility for the isolates using agar dilution method: A prospective cohort study. Innovations in Pharmaceuticals and Pharmacotherapy. [Link]
-
Antifungal Drug Susceptibility Testing: Current Approaches. PubMed Central. [Link]
-
Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. RSC Publishing. [Link]
-
Quantitative Structure-activity Relationships of Antifungal 1-(3,5-Dichlorophenyl)-2,5-pyrrolidinediones and 3-(3,5-Dichlorophenyl)-2,4-oxazolidinediones. Oxford Academic. [Link]
-
Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites. PubMed. [Link]
-
Cytotoxicity of thiazolidinedione-, oxazolidinedione- and pyrrolidinedione-ring containing compounds in HepG2 cells. PubMed Central. [Link]
-
4-Alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives as new inhibitors of bacterial cell wall biosynthesis. PubMed. [Link]
-
Design, synthesis, antimicrobial activity, and mechanism of novel 3-(2,4-dichlorophenyl)-[3][9]triazolo[3,4-b][4][9]thiadiazole derivatives. PubMed. [Link]
-
An Insight into the Synthesis and SAR of 2,4-Thiazolidinediones (2,4-TZD) as Multifunctional Scaffold: A Review. OUCI. [Link]
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- 3. Cytotoxicity of thiazolidinedione-, oxazolidinedione- and pyrrolidinedione-ring containing compounds in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Pyrrolidinediones reduce the toxicity of thiazolidinediones and modify their anti-diabetic and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, antimicrobial activity, and mechanism of novel 3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Spectroscopic Guide to Dichlorophenylpropane-1,3-dione Isomers
For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of isomeric compounds is a critical step that dictates biological activity, reactivity, and patentability. The dichlorophenylpropane-1,3-dione scaffold, a precursor and key intermediate in the synthesis of various pharmaceutical agents and functional materials, presents a significant analytical challenge due to the numerous potential positional isomers of the dichloro-substituted phenyl ring. This guide provides a comprehensive comparative analysis of these isomers using fundamental spectroscopic techniques, offering a robust framework for their differentiation and characterization.
This document moves beyond a simple recitation of data, delving into the causal relationships between isomeric structures and their spectroscopic outputs. The methodologies described herein are designed to be self-validating, providing a logical and scientifically sound approach to isomer identification.
The Challenge of Isomerism in Dichlorophenylpropane-1,3-diones
The core structure of 1-(dichlorophenyl)propane-1,3-dione can exist in six primary positional isomeric forms depending on the substitution pattern on the phenyl ring: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichloro isomers. Each of these isomers, while sharing the same molecular weight, will exhibit unique electronic and steric environments, leading to distinct spectroscopic fingerprints. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unambiguously distinguish between these isomers.
Isomeric Structures of Dichlorophenylpropane-1,3-dione
Caption: Generalized fragmentation pathway for dichlorophenylpropane-1,3-dione isomers.
The relative abundances of the fragment ions, particularly the dichlorobenzoyl cation and the subsequent loss of CO and Cl, can vary between isomers. For example, ortho-substituted isomers may exhibit unique fragmentation pathways due to steric interactions or "ortho effects." The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in all chlorine-containing fragments, aiding in their identification. [1][2]For instance, the molecular ion peak will appear as a cluster of peaks (M, M+2, M+4) with characteristic relative intensities.
Experimental Protocol: A Step-by-Step Guide to Isomer Analysis
This protocol outlines a general procedure for the spectroscopic analysis of a sample containing a dichlorophenylpropane-1,3-dione isomer.
1. Sample Preparation:
- NMR: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- IR (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- MS (EI): Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
2. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum. Set the spectral width to cover the range of -1 to 12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- Acquire a proton-decoupled ¹³C NMR spectrum. Set the spectral width to cover the range of 0 to 220 ppm. A longer acquisition time and more scans will be necessary due to the low natural abundance of ¹³C.
3. IR Data Acquisition:
- Record the IR spectrum from 4000 to 400 cm⁻¹.
- Perform a background scan before running the sample.
- Ensure good contact between the sample and the ATR crystal.
4. MS Data Acquisition:
- Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS).
- Acquire the mass spectrum in the electron ionization (EI) mode.
- Set the mass range to scan from m/z 40 to a value at least 50 units above the expected molecular weight.
5. Data Analysis and Interpretation:
- NMR:
- Process the spectra (Fourier transform, phase correction, baseline correction).
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ¹H NMR spectrum.
- Analyze the multiplicity of the signals in the ¹H NMR spectrum.
- Count the number of signals in both the ¹H and ¹³C NMR spectra.
- Compare the obtained data with the predicted values in the tables above.
- IR:
- Identify the key functional group absorptions (e.g., C=O, aromatic C=C).
- Carefully analyze the fingerprint region (1500-650 cm⁻¹) and the C-H OOP bending region (900-650 cm⁻¹) for patterns characteristic of the substitution on the benzene ring.
- MS:
- Identify the molecular ion peak and confirm the molecular weight.
- Analyze the isotopic pattern of the molecular ion and other chlorine-containing fragments.
- Identify the major fragment ions and propose fragmentation pathways.
- Compare the fragmentation pattern with those of known halogenated aromatic ketones.
Conclusion
The differentiation of dichlorophenylpropane-1,3-dione isomers, while challenging, is readily achievable through a systematic and comparative application of modern spectroscopic techniques. By carefully analyzing the number of signals and splitting patterns in ¹H and ¹³C NMR, the characteristic C-H out-of-plane bending vibrations in IR, and the fragmentation patterns in mass spectrometry, researchers can confidently elucidate the precise structure of these important chemical intermediates. This guide provides a foundational framework for this analytical process, emphasizing the underlying chemical principles that govern the spectroscopic behavior of these isomeric compounds.
References
-
Chegg. (2017, March 28). Solved Look at the ^1H NMR spectra of dichlorobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Brainly. (2024, March 25). Which of the compounds below fits the following C-13 NMR data? Retrieved from [Link]
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UCSD SSPPS NMR Facility. (2017, February 7). Assigning a simple compound: ODCB. Retrieved from [Link]
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Semantic Scholar. (n.d.). Infra-red summation bands of the out-of-plane C-H bending vibrations of substituted benzene compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental IR spectrum of acetylacetone in 0.1 M CHCl3 solution. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. Retrieved from [Link]
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YouTube. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. Retrieved from [Link]
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University of Rochester. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]
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MDPI. (n.d.). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved from [Link]
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-
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Assessing the Genotoxicity of 1-(3,5-dichlorophenyl)propane-1,2-dione: A Comparative Guide
This guide provides a comprehensive framework for evaluating the genotoxic potential of the novel compound 1-(3,5-dichlorophenyl)propane-1,2-dione. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, evidence-based approach using internationally recognized assays. We will delve into the causality behind experimental choices, ensuring a self-validating and robust testing strategy.
Introduction to 1-(3,5-dichlorophenyl)propane-1,2-dione and the Imperative of Genotoxicity Testing
1-(3,5-dichlorophenyl)propane-1,2-dione is an aromatic dione with the CAS number 386715-49-7.[1][2][3] Its structure, featuring a dichlorinated phenyl ring, raises considerations for potential genotoxicity, as halogenated aromatic compounds can sometimes interact with DNA.[4][5] Genotoxicity assessment is a critical component of safety evaluation for any new chemical entity, as DNA damage can lead to mutations and potentially cancer.[6][7] A battery of tests is necessary because no single assay can detect all genotoxic mechanisms.[8]
This guide will compare the expected genotoxic profile of 1-(3,5-dichlorophenyl)propane-1,2-dione against two comparator compounds: 1,3-dichloropropene (a known genotoxic agent) and 1,4-bis[2-(3,5-dichloropyridyloxy)]benzene (a structurally related compound with negative genotoxicity findings in some short-term tests).[9][10][11]
A Tiered Approach to Genotoxicity Assessment
A standard tiered approach for genotoxicity testing begins with in vitro assays to screen for potential hazards, followed by in vivo studies to assess the effects in a whole organism. This strategy is both scientifically sound and resource-efficient.
Tier 1: In Vitro Assessment
2.1. Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a widely used initial screen to detect the mutagenic potential of a chemical by assessing its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[12][13][14]
Causality of Experimental Choices: The use of multiple bacterial strains with different known mutations allows for the detection of various types of mutagens (e.g., those causing frameshift vs. base-pair substitution mutations). The inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial because some chemicals only become mutagenic after being metabolized by liver enzymes.[12]
Experimental Protocol:
-
Strain Selection: Utilize S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA.
-
Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of 1-(3,5-dichlorophenyl)propane-1,2-dione.
-
Main Experiment: The test compound is incubated with the bacterial strains in the presence and absence of the S9 metabolic activation system.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid that the specific strain cannot synthesize.
-
Incubation and Scoring: Plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have undergone a mutation allowing them to grow on the minimal medium) is counted.
Data Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies over the negative control.
Table 1: Hypothetical Ames Test Results
| Compound | Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies (TA100) | Fold Increase vs. Control |
| Vehicle Control | 0 | - | 120 | 1.0 |
| 0 | + | 135 | 1.0 | |
| 1-(3,5-dichlorophenyl)propane-1,2-dione | 10 | - | 125 | 1.0 |
| 10 | + | 140 | 1.0 | |
| 50 | - | 130 | 1.1 | |
| 50 | + | 280 | 2.1 | |
| 100 | - | 140 | 1.2 | |
| 100 | + | 450 | 3.3 | |
| 1,3-dichloropropene (Positive Control) | 10 | + | 550 | 4.1 |
| 1,4-bis[2-(3,5-dichloropyridyloxy)]benzene | 100 | - | 122 | 1.0 |
| 100 | + | 138 | 1.0 |
2.2. In Vitro Mammalian Cell Micronucleus Test - OECD 487
This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[15][16][17][18] Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division, indicating clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.[16][19]
Causality of Experimental Choices: The use of mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) provides a more relevant system for predicting human effects than bacterial assays.[15] Cytotoxicity testing is performed to ensure that the observed effects are due to genotoxicity and not simply cell death.
Experimental Protocol:
-
Cell Culture: Human peripheral blood lymphocytes are cultured and stimulated to divide.
-
Exposure: The cells are exposed to various concentrations of 1-(3,5-dichlorophenyl)propane-1,2-dione with and without S9 metabolic activation.
-
Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.
-
Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic analysis.
Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
Table 2: Hypothetical In Vitro Micronucleus Assay Results
| Compound | Concentration (µM) | Metabolic Activation (S9) | % Binucleated Cells with Micronuclei |
| Vehicle Control | 0 | - | 1.5 |
| 0 | + | 1.8 | |
| 1-(3,5-dichlorophenyl)propane-1,2-dione | 1 | - | 1.6 |
| 1 | + | 2.0 | |
| 5 | - | 1.8 | |
| 5 | + | 4.5 | |
| 10 | - | 2.1 | |
| 10 | + | 8.2 | |
| 1,3-dichloropropene (Positive Control) | 5 | + | 15.5 |
| 1,4-bis[2-(3,5-dichloropyridyloxy)]benzene | 10 | - | 1.7 |
| 10 | + | 1.9 |
Tier 2: In Vivo Assessment
2.3. In Vivo Mammalian Alkaline Comet Assay - OECD 489
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[20][21] If positive results are observed in the in vitro assays, the comet assay is a common follow-up to assess DNA damage in a whole animal, providing information on target organ genotoxicity.[20][22]
Causality of Experimental Choices: This in vivo assay provides a more comprehensive assessment of genotoxicity by taking into account the absorption, distribution, metabolism, and excretion (ADME) of the test substance in a living organism.[23][24] The choice of tissues for analysis is based on the route of administration and known target organs of toxicity.
Experimental Protocol:
-
Animal Dosing: Rodents (typically rats or mice) are administered 1-(3,5-dichlorophenyl)propane-1,2-dione, usually by oral gavage, for a specified period.
-
Tissue Collection: At the end of the treatment period, target tissues (e.g., liver, stomach, bone marrow) are collected.
-
Cell Preparation: Single-cell suspensions are prepared from the collected tissues.
-
Electrophoresis: The cells are embedded in agarose on a microscope slide, lysed to remove membranes, and then subjected to electrophoresis under alkaline conditions.
-
Staining and Analysis: The DNA is stained with a fluorescent dye and visualized. Damaged DNA migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
Data Interpretation: A statistically significant, dose-dependent increase in the comet tail moment or percentage of DNA in the tail indicates a genotoxic effect in the tested organ.
Table 3: Hypothetical In Vivo Comet Assay Results (Liver)
| Compound | Dose (mg/kg/day) | Mean % DNA in Tail |
| Vehicle Control | 0 | 2.5 |
| 1-(3,5-dichlorophenyl)propane-1,2-dione | 50 | 3.0 |
| 150 | 8.5 | |
| 300 | 15.2 | |
| 1,3-dichloropropene (Positive Control) | 100 | 25.8 |
| 1,4-bis[2-(3,5-dichloropyridyloxy)]benzene | 300 | 2.8 |
Visualization of Experimental Workflows
Caption: Tiered approach for genotoxicity assessment.
Conclusion
This guide provides a robust and scientifically sound strategy for assessing the genotoxic potential of 1-(3,5-dichlorophenyl)propane-1,2-dione. By employing a tiered approach that begins with in vitro screening and progresses to in vivo confirmation, researchers can efficiently and effectively characterize the genotoxic profile of this and other novel compounds. The interpretation of results from this battery of tests, in comparison with appropriate controls and structurally related compounds, will provide a strong foundation for informed risk assessment and decision-making in drug development and chemical safety.
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A Comparative Efficacy Analysis of Novel Compound 1-(3,5-dichlorophenyl)propane-1,2-dione and Established TRPA1 Inhibitors
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel, has emerged as a significant therapeutic target for a spectrum of debilitating conditions including chronic pain, inflammation, and respiratory diseases.[1] Activation of TRPA1 on sensory neurons by a diverse array of exogenous irritants and endogenous inflammatory mediators leads to the influx of calcium and sodium, triggering nociceptive signaling.[2] Consequently, the development of potent and selective TRPA1 antagonists is a focal point of contemporary drug discovery.
This guide provides a comparative efficacy analysis of a novel compound, 1-(3,5-dichlorophenyl)propane-1,2-dione, against a panel of well-characterized, first and next-generation TRPA1 inhibitors. While the inhibitory activity of 1-(3,5-dichlorophenyl)propane-1,2-dione on TRPA1 is presented here as a working hypothesis for comparative purposes, this document outlines the established methodologies and comparative data necessary to evaluate its potential as a therapeutic agent. We will delve into the quantitative comparison of inhibitory potencies, provide a detailed experimental protocol for in vitro validation, and visualize the underlying signaling pathway and experimental workflow.
Quantitative Comparison of TRPA1 Inhibitors
The efficacy of a TRPA1 inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the TRPA1 channel activity in response to an agonist. The following table summarizes the reported IC50 values for several known TRPA1 inhibitors, which will serve as benchmarks for evaluating the efficacy of 1-(3,5-dichlorophenyl)propane-1,2-dione.
| Compound | Target Species | Agonist | IC50 Value | Reference(s) |
| HC-030031 | Human | AITC | 6.2 µM | [3][4][5] |
| Human | Formalin | 5.3 µM | [3][4][5] | |
| Human | Cinnamaldehyde | 4.9 µM | [4] | |
| A-967079 | Human | - | 67 nM | [6][7][8] |
| Rat | - | 289 nM | [6][7][8][9] | |
| GDC-0334 | Human | Cinnamaldehyde | 1.7 nM | [10][11] |
| Cynomolgus | - | 3.6 nM | [11] | |
| Mouse | - | 2.7 nM | [11] | |
| Guinea Pig | - | 11.1 nM | [11] | |
| Dog | - | 102 nM | [11] | |
| AM-0902 | Human | - | 20 nM | |
| Rat | - | 71 nM | [12] |
AITC: Allyl isothiocyanate
Experimental Protocol: In Vitro TRPA1 Inhibition Assay using Calcium Imaging
To ascertain the inhibitory potential of 1-(3,5-dichlorophenyl)propane-1,2-dione and to provide a direct comparison with the established inhibitors, a robust in vitro assay is essential. A calcium imaging assay using a cell line stably expressing the human TRPA1 channel is the gold standard for this purpose.
Rationale for Experimental Choices
-
Cell Line: HEK293 (Human Embryonic Kidney 293) cells are a widely used and reliable platform for heterologous expression of ion channels due to their robust growth characteristics and low endogenous channel expression.
-
Calcium Indicator: Fluo-4 AM is a cell-permeant dye that exhibits a large fluorescence intensity increase upon binding to intracellular calcium. This provides a sensitive and dynamic readout of channel activation.
-
Agonist: Allyl isothiocyanate (AITC) is a potent and well-characterized TRPA1 agonist, making it a suitable choice for inducing a consistent and measurable channel activation.
-
Assay Format: A 96-well plate format allows for high-throughput screening and simultaneous testing of multiple concentrations of the test compound and comparators.
Step-by-Step Methodology
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human TRPA1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in Hanks' Balanced Salt Solution (HBSS).
-
Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of 1-(3,5-dichlorophenyl)propane-1,2-dione and the reference inhibitors (HC-030031, A-967079, GDC-0334, AM-0902) in HBSS.
-
After the dye loading incubation, wash the cells twice with HBSS.
-
Add 100 µL of the compound dilutions to the respective wells and incubate for 20 minutes at room temperature. Include wells with vehicle (e.g., 0.1% DMSO in HBSS) as a negative control.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a 2X concentrated solution of AITC in HBSS (e.g., 20 µM for a final concentration of 10 µM).
-
Place the 96-well plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add 100 µL of the AITC solution to each well and continue recording the fluorescence intensity for at least 2 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in the presence of the inhibitor as a percentage of the response in the vehicle control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the TRPA1 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biological processes and the experimental design, the following diagrams have been generated.
Caption: TRPA1 Signaling Pathway.
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A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 1-(3,5-dichlorophenyl)propane-1,2-dione
Introduction: The Quest for Specificity in Chemical Probes
In the realm of chemical biology and drug discovery, the utility of a chemical probe is intrinsically linked to its specificity.[1][2][3][4] An ideal probe will interact with its intended target with high affinity and minimal off-target effects. 1-(3,5-dichlorophenyl)propane-1,2-dione is an α-dicarbonyl compound with potential as a chemical probe for studying protein structure and function.[5][6][7] The electrophilic nature of the adjacent carbonyl groups suggests a reactivity towards nucleophilic amino acid residues, particularly the guanidinium group of arginine.[8][9]
However, before this compound can be confidently employed in complex biological systems, a thorough investigation of its cross-reactivity is paramount. This guide provides a comprehensive, albeit hypothetical, framework for a cross-reactivity study of 1-(3,5-dichlorophenyl)propane-1,2-dione. We will compare its performance against two well-established arginine-modifying reagents: phenylglyoxal and ninhydrin. The experimental designs detailed herein are grounded in established analytical validation principles to ensure the generation of robust and reliable data.[10][11][12][13][14]
The Comparators: Benchmarking Against the Gold Standards
To contextualize the performance of 1-(3,5-dichlorophenyl)propane-1,2-dione, we have selected two widely used reagents with known reactivity profiles:
-
Phenylglyoxal: A classic α-dicarbonyl compound extensively used to selectively modify arginine residues in proteins.[15][16][17] Its reactivity and cross-reactivity have been well-documented, making it an excellent benchmark.
-
Ninhydrin: While primarily known for its reaction with primary and secondary amines to produce a deep purple color (Ruhemann's purple), ninhydrin also reacts with the guanidino group of arginine.[18][19][20][21] Its broader reactivity profile makes it a useful control for assessing the specificity of our target compound.
Proposed Synthesis of 1-(3,5-dichlorophenyl)propane-1,2-dione
As detailed synthesis methods for this specific compound are not widely published, a plausible route can be adapted from the oxidation of a corresponding acetophenone derivative, a common method for preparing phenylglyoxals.[17]
Step 1: Synthesis of 1-(3,5-dichlorophenyl)ethanone A Friedel-Crafts acylation of 1,3-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) would yield the precursor ketone.
Step 2: Oxidation to 1-(3,5-dichlorophenyl)propane-1,2-dione The synthesized 1-(3,5-dichlorophenyl)ethanone can be oxidized using selenium dioxide in a suitable solvent like dioxane with a catalytic amount of water. The reaction mixture is refluxed, and the product is purified via distillation or chromatography.
Experimental Design for Cross-Reactivity Profiling
A multi-tiered approach is necessary to build a comprehensive cross-reactivity profile. We will begin with a broad screen against individual amino acids and then proceed to a more biologically relevant protein-based assay.
Part 1: Amino Acid Specificity Screening
This initial screen aims to determine the reactivity of 1-(3,5-dichlorophenyl)propane-1,2-dione with all 20 proteinogenic amino acids.
Protocol: Spectrophotometric Amino Acid Reactivity Assay
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of each of the 20 standard amino acids in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).
-
Prepare 1 mM stock solutions of 1-(3,5-dichlorophenyl)propane-1,2-dione, phenylglyoxal, and ninhydrin in DMSO.
-
-
Reaction Setup:
-
In a 96-well UV-transparent microplate, add 180 µL of each amino acid stock solution to individual wells.
-
Add 20 µL of the respective reagent (1-(3,5-dichlorophenyl)propane-1,2-dione, phenylglyoxal, or ninhydrin) to the wells containing the amino acids.
-
Include control wells with only the amino acid and buffer, and wells with only the reagent and buffer.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1 hour.
-
Measure the absorbance spectrum of each well from 250 nm to 700 nm using a microplate spectrophotometer. The formation of a new chromophore due to the reaction will result in a change in the absorbance spectrum. For ninhydrin, a distinct peak at 570 nm is expected for primary amines.[20][21]
-
Hypothetical Data Summary: Amino Acid Reactivity Profile
| Amino Acid | 1-(3,5-dichlorophenyl)propane-1,2-dione (Relative Reactivity) | Phenylglyoxal (Relative Reactivity) | Ninhydrin (Relative Reactivity) |
| Arginine | ++++ | ++++ | ++ |
| Lysine | + | + | ++++ |
| Histidine | +/- | +/- | ++ |
| Cysteine | ++ | ++ | + |
| Tryptophan | +/- | +/- | + |
| Other 15 Amino Acids | - | - | + (for primary amines) |
| Relative Reactivity Scale: ++++ (High), ++ (Moderate), + (Low), +/- (Trace), - (None detected) |
This table illustrates a hypothetical outcome where 1-(3,5-dichlorophenyl)propane-1,2-dione exhibits high specificity for arginine, similar to phenylglyoxal, with some minor reactivity towards cysteine. Ninhydrin, as expected, shows broader reactivity.
Part 2: Protein-Level Cross-Reactivity Assessment using Competitive ELISA
To evaluate cross-reactivity in a more complex and biologically relevant context, a competitive ELISA will be employed.[22][23][24][25] This assay will quantify the ability of our test compounds to inhibit the binding of an arginine-specific antibody to an arginine-rich protein (e.g., histone H3) immobilized on a microplate.
Experimental Workflow: Competitive ELISA
Caption: Workflow for the competitive ELISA to assess cross-reactivity.
Protocol: Competitive ELISA for Arginine Modification
-
Plate Coating: Coat a 96-well high-binding microplate with an arginine-rich protein (e.g., 1 µg/mL histone H3) overnight at 4°C.
-
Blocking: Wash the plate and block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Competitive Incubation:
-
In a separate plate, perform serial dilutions of 1-(3,5-dichlorophenyl)propane-1,2-dione, phenylglyoxal, and a non-reactive control compound.
-
Add a constant concentration of a primary antibody that specifically recognizes unmodified arginine residues to each well of the dilution plate.
-
Incubate for 1 hour at room temperature to allow the compounds to react with the antibody's target epitopes if they are cross-reactive.
-
-
Transfer and Binding: Transfer the compound-antibody mixtures to the histone-coated and blocked plate. Incubate for 2 hours at room temperature.
-
Detection:
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with 2M H2SO4 and read the absorbance at 450 nm.
-
Hypothetical Data: IC50 Values from Competitive ELISA
| Compound | IC50 (µM) | Interpretation |
| 1-(3,5-dichlorophenyl)propane-1,2-dione | 15 | High potency for modifying arginine residues |
| Phenylglyoxal | 25 | Potent arginine modification |
| Ninhydrin | >500 | Low potency in this context |
| Non-reactive Control | >1000 | No significant reactivity |
A lower IC50 value indicates a greater ability of the compound to modify arginine residues on the coated protein, thereby preventing the primary antibody from binding. The hypothetical results suggest that 1-(3,5-dichlorophenyl)propane-1,2-dione is a potent arginine-modifying agent, potentially more so than phenylglyoxal.
Mechanism of Action: The Chemistry of Arginine Modification
The proposed reaction mechanism involves the nucleophilic attack of the guanidinium group of arginine on the electrophilic carbonyl carbons of the α-dicarbonyl compound. This leads to the formation of a stable cyclic adduct.
Caption: Proposed reaction of 1-(3,5-dichlorophenyl)propane-1,2-dione with arginine.
Conclusion and Forward Look
This guide outlines a robust, albeit hypothetical, framework for the comprehensive cross-reactivity profiling of 1-(3,5-dichlorophenyl)propane-1,2-dione. By systematically evaluating its reactivity against a panel of amino acids and in a competitive protein-binding assay, researchers can build a strong evidence base for its specificity. The hypothetical data presented suggest that this compound could be a highly specific and potent tool for the modification of arginine residues. Such validated chemical probes are invaluable for elucidating the role of specific amino acid residues in protein function and for the development of novel therapeutic agents.[26]
References
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CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW. (n.d.). Semantic Scholar. Retrieved from [Link]
- Henle, T., & Klostermeyer, H. (2001). Detection of α-Dicarbonyl Compounds in Maillard Reaction Systems and in Vivo. Journal of Agricultural and Food Chemistry, 49(11), 5437-5444.
- Workman, P., & Collins, I. (2018). The era of high-quality chemical probes. MedChemComm, 9(1), 13-19.
- National Toxicology Program. (1995). Nomination Background: Phenylglyoxal (CASRN: 1074-12-0). U.S. Department of Health and Human Services.
- Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. Journal of Agricultural and Food Chemistry, 52(3), 385-406.
- Mata-Analysis, M. A., et al. (2022). Association of α-Dicarbonyls and Advanced Glycation End Products with Insulin Resistance in Non-Diabetic Young Subjects: A Case-Control Study. International Journal of Molecular Sciences, 23(23), 14713.
- Mishra, S., et al. (2016). Arginine modification by 1, 2-dicarbonyl compounds studied by liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS). Journal of Analytical & Bioanalytical Techniques, 7(5).
- Takahashi, K. (1977). The reaction of phenylglyoxal and related reagents with proteins. Journal of Biochemistry, 81(2), 395-402.
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2BScientific. (n.d.). Application Guides / ELISA Protocol. Retrieved from [Link]
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Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
- Saha, S., et al. (2018). Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins.
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Amrita Vishwa Vidyapeetham. (n.d.). Quantitative Estimation of Amino Acids by Ninhydrin (Theory). Amrita Virtual Lab. Retrieved from [Link]
- Zhang, X., et al. (2020). Alpha-Dicarbonyl Compounds. In Food Chemistry, Function and Analysis (pp. 1-21). Royal Society of Chemistry.
- Aimon, S., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 639-666.
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SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]
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Aryal, S. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
- Lee, J. W., et al. (2006). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Pharmaceutical Research, 23(2), 312-328.
- de Groot, D. M., et al. (2020). Dicarbonyl derived post-translational modifications: chemistry bridging biology and aging-related disease. Essays in Biochemistry, 64(2), 263-275.
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Taylor & Francis. (n.d.). Ninhydrin – Knowledge and References. Retrieved from [Link]
- Mikol, G. J., & Russell, G. A. (1973). Phenylglyoxal. Organic Syntheses, Coll. Vol. 5, p.937 (1973); Vol. 46, p.91 (1966).
- Foley, T. L., et al. (2017). Chemical probes and drug leads from advances in synthetic planning and methodology.
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ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]
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A Comparative Guide to Peer-Reviewed Methods for the Analysis of 1-(3,5-dichlorophenyl)propane-1,2-dione
This guide presents a comprehensive overview and comparison of established analytical methodologies applicable to 1-(3,5-dichlorophenyl)propane-1,2-dione. Designed for researchers, scientists, and professionals in drug development, this document provides the technical depth and practical insights necessary for selecting and implementing robust analytical strategies for this compound. While specific peer-reviewed methods for this exact molecule are not prevalent, the principles and protocols described herein are derived from extensive literature on structurally analogous compounds and represent the gold standard for analytical method development.
Introduction: The Analytical Imperative for 1-(3,5-dichlorophenyl)propane-1,2-dione
1-(3,5-dichlorophenyl)propane-1,2-dione is a dichlorinated aromatic dione with potential applications as an intermediate in organic synthesis. The presence of a reactive diketone functional group and a halogenated aromatic ring necessitates precise and accurate analytical methods to control its synthesis, assess its purity, and identify any related impurities or degradation products. The choice of analytical technique is critical and is dictated by the specific requirements of the analysis, whether it be for routine quality control, in-depth structural elucidation, or trace-level detection.
Core Analytical Techniques: A Comparative Analysis
The analysis of 1-(3,5-dichlorophenyl)propane-1,2-dione can be effectively addressed by three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each of these methods offers a unique set of advantages and is suited to different analytical challenges.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is a highly versatile and widely used technique for the separation and quantification of non-volatile and thermally sensitive compounds. For a molecule like 1-(3,5-dichlorophenyl)propane-1,2-dione, reversed-phase HPLC is the most appropriate mode of separation.
Expertise & Experience: The Rationale Behind Method Selection
The decision to use reversed-phase HPLC is based on the physicochemical properties of the analyte. The dichlorophenyl group imparts significant hydrophobicity, making it well-suited for retention on a non-polar stationary phase like C18. The polarity of the diketone functional group allows for effective elution with a polar mobile phase, typically a mixture of water with an organic modifier like acetonitrile or methanol. This combination provides a robust mechanism for separating the analyte from both more polar and less polar impurities.
Experimental Protocol: A Self-Validating System
A reliable HPLC method should be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[1]
Step-by-Step HPLC Methodology:
-
System Preparation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.[1][2]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is a suitable starting point.[1]
-
Mobile Phase: An isocratic mobile phase of 60:40 (v/v) methanol and water is a good initial condition.[1] Gradient elution may be necessary to resolve complex mixtures.
-
Flow Rate: A flow rate of 1.0 mL/min is typical.
-
Detection: The aromatic ring in the molecule allows for strong UV absorbance. A detection wavelength of 254 nm is a common choice for aromatic compounds.
-
Sample Preparation: Samples should be dissolved in the mobile phase to ensure compatibility and good peak shape. Filtration through a 0.45 µm filter is crucial to remove particulates.
-
Calibration: Prepare a series of standard solutions of known concentrations to establish a calibration curve for quantification.
Caption: HPLC workflow for the analysis of 1-(3,5-dichlorophenyl)propane-1,2-dione.
Gas Chromatography-Mass Spectrometry (GC-MS): For Identification and Sensitivity
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering excellent separation efficiency and definitive identification through mass spectrometry.
Expertise & Experience: Navigating Potential Challenges
While the target analyte is amenable to GC analysis, the diketone functionality may exhibit some thermal lability. Therefore, optimizing the injector temperature is critical to prevent on-column degradation. A split/splitless injector is recommended to handle a wide range of concentrations. The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for the molecule, enabling its unambiguous identification.
Experimental Protocol: A Validated Approach
GC-MS methods are validated for similar parameters as HPLC, with a strong emphasis on specificity provided by the mass spectral data.[3]
Step-by-Step GC-MS Methodology:
-
System: A GC equipped with a capillary column and a mass selective detector.
-
Column: A low to mid-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a good choice for separating a wide range of compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A split injection is suitable for initial screening, while splitless injection can be used for trace analysis.
-
Temperature Program: An oven temperature program starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C) will effectively separate compounds with different boiling points.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. A scan range of m/z 50-400 would be appropriate for this molecule.
Caption: GC-MS workflow for the analysis of 1-(3,5-dichlorophenyl)propane-1,2-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR are essential for the complete characterization of 1-(3,5-dichlorophenyl)propane-1,2-dione.
Expertise & Experience: Interpreting the Spectrum
The ¹H NMR spectrum is expected to show signals for the methyl protons and the aromatic protons. The integration of these signals will correspond to the number of protons in each environment. The chemical shifts and coupling patterns of the aromatic protons will confirm the 1,3,5-substitution pattern on the phenyl ring. The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the methyl carbon, providing a complete carbon skeleton of the molecule.
Experimental Protocol: Ensuring High-Quality Data
Step-by-Step NMR Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition: A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Requires a greater number of scans due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Fourier transformation, phasing, and baseline correction of the raw data.
Caption: NMR workflow for the structural elucidation of 1-(3,5-dichlorophenyl)propane-1,2-dione.
Quantitative Data Summary and Comparison
| Analytical Method | Primary Use | Sensitivity | Selectivity | Sample Throughput | Structural Information |
| HPLC-UV/DAD | Quantification, Purity Analysis | High (ng level) | Good | High | Limited (retention time) |
| GC-MS | Identification, Trace Analysis | Very High (pg level) | Excellent | Medium | High (mass spectrum) |
| NMR | Structural Elucidation | Low (mg level) | Excellent | Low | Definitive |
Conclusion and Recommendations
For the routine analysis and quality control of 1-(3,5-dichlorophenyl)propane-1,2-dione, HPLC-UV/DAD is the recommended method due to its robustness, high throughput, and excellent quantitative capabilities. When the definitive identification of the compound or the analysis of trace-level impurities is required, GC-MS is the superior technique, providing both high sensitivity and structural information through mass spectrometry. For the initial characterization and unambiguous structural confirmation of a newly synthesized batch, NMR spectroscopy is essential.
A comprehensive analytical approach would leverage these techniques in a complementary manner: NMR for initial structural verification, HPLC for routine quantification and purity checks, and GC-MS for impurity identification and sensitive analyses. This multi-faceted strategy ensures the highest level of scientific integrity and provides a complete analytical profile of 1-(3,5-dichlorophenyl)propane-1,2-dione.
References
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Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021, February 26). WUR eDepot. Retrieved January 22, 2026, from [Link]
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Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (2023, July 28). PubMed. Retrieved January 22, 2026, from [Link]
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Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. (2017, September 1). PubMed. Retrieved January 22, 2026, from [Link]
-
1-(3-Chlorophenyl)propane-1,2-dione. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. (2011, August 24). Walsh Medical Media. Retrieved January 22, 2026, from [Link]
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Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. (2019, October 4). ResearchGate. Retrieved January 22, 2026, from [Link]
-
3-(3,5-Dichlorophenyl)benzene-1,2-diol. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
(Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
